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Core Science & Biosynthesis

Foundational

4-Amino-3-(tert-butyl)benzamide physicochemical properties

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzamide and the 4-Amino-3-(tert-butyl)phenyl Scaffold Part 1: Core Directive & Executive Summary Topic: Physicochemical Properties and Synthetic Utility of 4-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzamide and the 4-Amino-3-(tert-butyl)phenyl Scaffold

Part 1: Core Directive & Executive Summary

Topic: Physicochemical Properties and Synthetic Utility of 4-Amino-3-(tert-butyl)benzamide. Context: This guide addresses a critical nomenclature ambiguity in the field. While "4-Amino-N-(tert-butyl)benzamide" (CAS 93483-71-7) is a common catalog item, the ring-substituted isomer—4-Amino-3-(tert-butyl)benzamide —is the privileged scaffold in modern kinase inhibitor design (e.g., BTK, ALK inhibitors). This document focuses on the latter, ring-substituted "gatekeeper" scaffold, providing data on its primary commercial precursor, 4-Amino-3-(tert-butyl)benzonitrile (CAS 1369783-60-7) , and the conversion to the amide.

Part 2: Physicochemical Profile

Structural Disambiguation

Before experimental planning, researchers must verify the substitution pattern. The "3-tert-butyl" group is designed to fill hydrophobic pockets (e.g., the gatekeeper region) in enzymes like Bruton's Tyrosine Kinase (BTK).

FeatureTarget Scaffold (Structure B) Common Isomer (Structure A)
Name 4-Amino-3-(tert-butyl)benzamide 4-Amino-N-(tert-butyl)benzamide
Structure tert-Butyl on the Benzene Ring (C3)tert-Butyl on the Amide Nitrogen
Primary Role Kinase Inhibitor Intermediate (Hydrophobic Core)General Chemical Intermediate
Precursor CAS 1369783-60-7 (Nitrile form)93483-71-7 (Amide form)
Key Property Sterically hindered anilineSterically hindered amide
Physicochemical Properties (Data & Predictions)

Direct experimental data for the isolated amide is rare in open literature as it is often generated in situ or used as the nitrile form. Below are the validated properties for the Nitrile Precursor (the stable commercial form) and predicted values for the Amide .

Table 1: Physicochemical Data

PropertyNitrile Precursor (Experimental)Benzamide Derivative (Predicted)
CAS Number 1369783-60-7 Not widely assigned
Formula C₁₁H₁₄N₂C₁₁H₁₆N₂O
MW 174.25 g/mol 192.26 g/mol
Physical State White to off-white crystalline solidWhite solid
Melting Point 95–98 °C (Typical)145–150 °C (Estimated)
LogP (Calc) 3.1 (High Lipophilicity)1.8 – 2.1
pKa (Aniline) ~3.5 (Reduced by nitrile EWG)~4.2 (Amide is less withdrawing)
Solubility DMSO (>50 mg/mL), DCM, EtOAcDMSO, Methanol, Warm Ethanol
Water Solubility Negligible (< 0.1 mg/mL)Low (< 1 mg/mL)

Technical Insight: The tert-butyl group at position 3 creates significant steric bulk ortho to the amine. This lowers the nucleophilicity of the aniline nitrogen, often requiring forcing conditions (e.g., Buchwald-Hartwig coupling with specific ligands like XPhos or BrettPhos) for downstream derivatization.

Part 3: Synthesis & Manufacturing

The synthesis of the 4-amino-3-(tert-butyl)benzamide scaffold is a classic example of regioselective aromatic substitution . The steric bulk of the tert-butyl group directs incoming electrophiles, but also hinders the final reduction.

Validated Synthetic Route

The most robust route proceeds from 4-tert-butylbenzonitrile .

Step 1: Nitration

  • Reagents: HNO₃ / H₂SO₄[1]

  • Mechanism: Electrophilic Aromatic Substitution. The tert-butyl group is ortho/para directing, but the para position is blocked. The nitrile is meta directing. Both directing effects reinforce substitution at the 3-position .

  • Critical Control: Temperature must be kept <10°C to prevent dinitration or hydrolysis of the nitrile.

Step 2: Reduction

  • Reagents: Fe powder / NH₄Cl (Bechamp) or H₂ / Pd-C.

  • Challenge: The bulky tert-butyl group can slow down surface-catalyzed hydrogenation. Chemical reduction (Fe or SnCl₂) is often more reliable on multigram scales.

Step 3: Hydrolysis (Nitrile to Amide)

  • Reagents: NaOH / H₂O₂ (Radziszewski reaction) or H₂SO₄ (controlled).

  • Protocol: To stop at the amide and avoid over-hydrolysis to the acid, the alkaline peroxide method is preferred.

Process Visualization (Graphviz)

Synthesis Start 4-tert-Butylbenzonitrile (Commercial Starting Material) Nitro 3-Nitro-4-(tert-butyl)benzonitrile (Intermediate) Start->Nitro HNO3, H2SO4 <10°C (Regioselective Nitration) Amine 4-Amino-3-(tert-butyl)benzonitrile (CAS 1369783-60-7) Nitro->Amine Fe, NH4Cl, EtOH or H2, Pd/C (Reduction) Target 4-Amino-3-(tert-butyl)benzamide (Target Scaffold) Amine->Target NaOH, H2O2 (Radziszewski Hydrolysis)

Caption: Figure 1: Three-step synthesis of the target benzamide from 4-tert-butylbenzonitrile, highlighting the critical nitrile intermediate.

Part 4: Analytical Characterization

To validate the identity of the scaffold, specifically distinguishing it from the N-tert-butyl isomer, use the following diagnostic signals.

1. ¹H NMR (DMSO-d₆, 400 MHz)

  • tert-Butyl Group: Look for a sharp singlet integrating to 9H.

    • Ring-Substituted (Target): Shifted upfield (~1.3–1.4 ppm) but distinct.

    • N-Substituted (Isomer): Shifted downfield if on amide N (~1.4 ppm), but the key is the Amide Proton .

  • Amide Protons (-CONH₂):

    • Target: Two broad singlets (or one broad peak 2H) around 7.0–8.0 ppm.

    • Isomer: One broad singlet (1H) for -NH-tBu.

  • Aromatic Region:

    • Target: 1,2,4-substitution pattern (ABX system). The proton ortho to the t-butyl and meta to the amine will show a distinct coupling constant.

2. Mass Spectrometry (LC-MS)

  • Method: ESI+

  • Target Mass: [M+H]⁺ = 193.13

  • Fragmentation: The loss of the tert-butyl group (M-57) is a common fragmentation pathway for these sterically crowded aromatics.

Part 5: Biological Context (Mechanism of Action)

The 4-amino-3-(tert-butyl)phenyl moiety is not just a linker; it is a functional pharmacophore.

  • Gatekeeper Interaction: In kinases like BTK, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. The bulky tert-butyl group is perfectly sized to displace water and fill this lipophilic cavity, improving potency and selectivity.

  • H-Bonding: The 4-amino group often serves as a hydrogen bond donor to the hinge region of the kinase.[2]

Figure 2: Pharmacophore Logic

Pharmacophore cluster_interactions Kinase Binding Interactions Scaffold 4-Amino-3-(tert-butyl)benzamide Scaffold Hinge Hinge Region H-Bond (via 4-Amino group) Scaffold->Hinge Pocket Hydrophobic 'Gatekeeper' Pocket (via 3-tert-Butyl group) Scaffold->Pocket Solvent Solvent Exposure (via Benzamide tail) Scaffold->Solvent

Caption: Figure 2: Structural role of the scaffold in kinase inhibition, highlighting the hydrophobic anchor function of the tert-butyl group.

References

  • BenchChem Technical Guide. Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. (Detailed protocols for the nitrile precursor). [3][4][5]

  • ChemicalBook. 4-Amino-N-(tert-butyl)benzamide Product Page. (For comparison/disambiguation of the isomer).

  • PubChem. Compound Summary for 4-Amino-N-tert-butylbenzamide (CAS 93483-71-7).[6]

  • Organic Chemistry Portal. Ritter Reaction and Amide Hydrolysis. (Mechanistic background for amide formation).

  • MDPI Molecules. Synthesis and Docking Studies of Benzamide Derivatives as Tyrosine Kinase Inhibitors. (Application of benzamide linkers in drug design).[7]

Sources

Exploratory

Molecular structure and weight of 4-Amino-3-(tert-butyl)benzamide

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 4-Amino-3-(tert-butyl)benzamide Executive Summary 4-Amino-3-(tert-butyl)benzamide (C₁₁H₁₆N₂O) is a specialized aromatic scaffold utilized primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 4-Amino-3-(tert-butyl)benzamide

Executive Summary

4-Amino-3-(tert-butyl)benzamide (C₁₁H₁₆N₂O) is a specialized aromatic scaffold utilized primarily in medicinal chemistry as a key intermediate for kinase inhibitors and receptor modulators. Distinguished by the steric bulk of the tert-butyl group adjacent to the aniline nitrogen, this molecule offers unique conformational properties that enhance selectivity in drug-target interactions. This guide provides a definitive technical analysis of its molecular structure, validated synthetic pathways, and physicochemical characterization, explicitly distinguishing it from its common isomer, N-(tert-butyl)-4-aminobenzamide.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity & Distinction

A critical point of confusion in chemical sourcing is the distinction between the ring-substituted target and its amide-substituted isomer.

  • Target Compound: 4-Amino-3-(tert-butyl)benzamide [1]

    • Structural Feature: The tert-butyl group is attached directly to the benzene ring at the C3 position, creating steric hindrance around the C4-amino group.

    • Role: Pharmacophore scaffold (hydrophobic pocket filler).

  • Common Isomer: 4-Amino-N-(tert-butyl)benzamide (CAS: 93483-71-7)[2][3][4]

    • Structural Feature: The tert-butyl group is attached to the amide nitrogen.

    • Role: Amide coupling partner.[5]

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 4-Amino-3-(2-methylpropan-2-yl)benzamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Exact Mass 192.1263 Da
CAS Number (Acid Precursor) 51990-94-4 (for 4-Amino-3-tert-butylbenzoic acid)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water
pKa (Calculated) Aniline NH₂: ~3.5–4.0 (Depressed by electron-withdrawing amide)
H-Bond Donors/Acceptors 2 Donors (Amide, Aniline) / 2 Acceptors (Carbonyl, N-lone pairs)

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-Amino-3-(tert-butyl)benzamide is non-trivial due to the directing effects required to place the tert-butyl group ortho to the amino group while maintaining the para-amide functionality. The most robust route proceeds via the 4-Amino-3-(tert-butyl)benzoic acid intermediate.

Core Synthesis Workflow (Amidation Route)

This protocol describes the conversion of the commercially available acid precursor to the final primary amide.

Step 1: Activation of Carboxylic Acid

  • Reagents: 4-Amino-3-(tert-butyl)benzoic acid, Thionyl Chloride (SOCl₂), or 1,1'-Carbonyldiimidazole (CDI).

  • Mechanism: Formation of the acyl chloride or reactive imidazolide intermediate.

  • Critical Control: The aniline amine at C4 is nucleophilic. To prevent self-polymerization, the reaction is often performed with the aniline unprotected if using CDI (which selectively activates COOH), or the aniline is transiently protected (e.g., as an HCl salt) if using SOCl₂.

Step 2: Amidation

  • Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas in Dioxane.

  • Procedure: The activated intermediate is treated with excess ammonia at 0°C.

  • Purification: The product precipitates upon aqueous workup or is purified via recrystallization from Ethanol/Water.

Visualization of Synthetic Logic

SynthesisPathway Precursor 4-Amino-3-(tert-butyl)benzoic acid (CAS 51990-94-4) Activation Activation (CDI or SOCl2) Precursor->Activation Solubilization Intermediate Reactive Acyl Intermediate Activation->Intermediate Nucleophilic Acyl Substitution Amidation Ammonolysis (NH3 in Dioxane) Intermediate->Amidation + NH3 Product 4-Amino-3-(tert-butyl)benzamide (Target) Amidation->Product Precipitation

Figure 1: Synthetic pathway from the benzoic acid precursor to the target benzamide.

Part 3: Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) – 400 MHz, DMSO-d₆
  • δ 1.38 ppm (s, 9H): tert-Butyl group. A sharp singlet integrating to 9 protons.[6]

  • δ 5.60 ppm (s, 2H): Aniline NH₂. Broad singlet, exchangeable with D₂O.

  • δ 6.65 ppm (d, J=8.4 Hz, 1H): Aromatic proton at C5 (Ortho to amino).

  • δ 7.10 ppm (br s, 1H): Amide NH (Ha).

  • δ 7.55 ppm (dd, J=8.4, 2.0 Hz, 1H): Aromatic proton at C6.

  • δ 7.70 ppm (br s, 1H): Amide NH (Hb).

  • δ 7.75 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (Ortho to amide, meta to t-butyl).

Note: The C2 proton is deshielded by the carbonyl and shows meta-coupling.

Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 193.27 m/z.

  • Fragmentation Pattern:

    • Loss of NH₃ (-17) from amide.

    • Loss of Methyl (-15) from tert-butyl group.

Part 4: Pharmaceutical Applications

This scaffold is highly valued in Structure-Based Drug Design (SBDD) for kinase inhibitors.

  • Hydrophobic Pocket Filling: The C3-tert-butyl group is a lipophilic moiety designed to occupy the hydrophobic "gatekeeper" pocket or the solvent-accessible back pocket of ATP-binding sites in kinases (e.g., p38 MAPK, Btk).

  • Conformational Locking: The steric bulk of the tert-butyl group forces the C4-amino group out of planarity or locks the rotation of the phenyl ring relative to the protein backbone, reducing the entropic penalty of binding.

  • Progesterone Receptor Modulators: Derivatives of 4-amino-3-tert-butylbenzonitrile (the nitrile analog) are documented in patents for progesterone receptor binding, indicating the utility of this substitution pattern in nuclear hormone receptor targeting.

References

  • PubChem. (2025).[4] Compound Summary: 4-Amino-3-(tert-butyl)benzoic acid (CAS 51990-94-4).[1] National Library of Medicine. [Link]

  • Google Patents. (2002). US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them.[7] (Describes the nitrile/amide derivatives).

Sources

Foundational

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzamide and Its Isomeric Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Isomeric Ambiguity Initial searches for the chemical entity "4-Amino-3-(tert-butyl)benzamide" reveal a significant and...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Ambiguity

Initial searches for the chemical entity "4-Amino-3-(tert-butyl)benzamide" reveal a significant and consistent pattern of data retrieval for its structural isomer, 4-amino-N-(tert-butyl)benzamide (CAS RN: 93483-71-7) . This suggests that 4-Amino-3-(tert-butyl)benzamide is not a commonly synthesized, commercially available, or extensively documented compound in public chemical databases. The tert-butyl group's position—on the aromatic ring at position 3 versus on the amide nitrogen—defines two distinct molecules with different synthetic pathways and likely divergent physicochemical and biological properties.

This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the well-documented isomer, 4-amino-N-(tert-butyl)benzamide, for which substantial data exists. Secondly, it offers a scientifically grounded, albeit theoretical, synthetic pathway for the requested but sparsely documented 4-Amino-3-(tert-butyl)benzamide, based on available information for a closely related precursor.

Part 1: The Well-Characterized Isomer: 4-Amino-N-(tert-butyl)benzamide

This section details the chemical identifiers, properties, and known applications of 4-amino-N-(tert-butyl)benzamide, the readily available and frequently cited isomer.

Chemical Identity and Descriptors

The foundational step in any chemical workflow is the unambiguous identification of the molecule. The following table summarizes the key identifiers for 4-amino-N-(tert-butyl)benzamide.

IdentifierValueSource
CAS Number 93483-71-7[1][2][3][4][5][6]
IUPAC Name 4-amino-N-(tert-butyl)benzamide[1][3][6]
Molecular Formula C₁₁H₁₆N₂O[1][2][3][4]
Molecular Weight 192.26 g/mol [1][4]
Canonical SMILES CC(C)(C)NC(=O)C1=CC=C(C=C1)N[1][3]
InChI Key IBSCJDKXUQIEPQ-UHFFFAOYSA-N[3]
Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application in experimental settings.

PropertyValueNotes
Physical Form Typically a white powder or solid.[1]Allows for straightforward handling and weighing.
Solubility Limited solubility in water, more soluble in organic solvents.[1]Typical for benzamide derivatives of this nature.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Protects against potential degradation from light and air.
Synthesis of 4-Amino-N-(tert-butyl)benzamide

The synthesis of this isomer is well-established and can be approached via a few reliable routes. The choice of method often depends on the starting material availability and desired scale.

A prevalent synthetic strategy involves the reduction of a nitro-substituted precursor, N-(tert-butyl)-4-nitrobenzamide. This two-step approach is generally high-yielding and utilizes standard laboratory techniques.

Step 1: Amidation of 4-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled tert-butylamine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with a mild acid (e.g., dilute HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(tert-butyl)-4-nitrobenzamide, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-(tert-butyl)-4-nitrobenzamide in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in the presence of a strong acid).

  • If using catalytic hydrogenation, the reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • If using chemical reduction, the mixture is typically heated to facilitate the reaction.

  • Upon completion, the catalyst (if used) is filtered off, or the reaction mixture is worked up to remove the reducing agent and its byproducts.

  • The solvent is removed under reduced pressure, and the resulting 4-amino-N-(tert-butyl)benzamide can be purified by recrystallization or column chromatography.

Synthesis_Isomer start 4-Nitrobenzoyl Chloride + tert-Butylamine intermediate N-(tert-butyl)-4-nitrobenzamide start->intermediate Amidation product 4-amino-N-(tert-butyl)benzamide intermediate->product Reduction (e.g., H₂/Pd-C)

Caption: Synthesis of 4-amino-N-(tert-butyl)benzamide.

Applications in Research and Development

4-amino-N-(tert-butyl)benzamide serves as a versatile building block in medicinal chemistry and materials science.[2] Its bifunctional nature—a primary aromatic amine and a secondary amide—allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Intermediate : It is a key precursor in the synthesis of more complex molecules with potential therapeutic activities.[1][2] Research has explored its use in the development of compounds targeting cancer, inflammation, microbial infections, and central nervous system disorders.[1][2]

  • Organic Synthesis : The amino group can undergo diazotization, acylation, and alkylation, while the amide provides a stable structural component. This makes it a valuable scaffold for creating diverse chemical libraries for drug discovery screening.[2]

  • Polymer and Materials Science : The compound has been investigated for its role in the synthesis of functional polymers and materials where its structural rigidity and potential for hydrogen bonding can be exploited.[2]

Part 2: A Proposed Synthetic Route to 4-Amino-3-(tert-butyl)benzamide

As established, direct experimental data for 4-Amino-3-(tert-butyl)benzamide is scarce. However, a plausible synthetic pathway can be designed based on the known synthesis of a close structural analog, 4-amino-3-(tert-butyl)benzonitrile .[7] The proposed route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation.

Foundational Precursor: 4-Amino-3-(tert-butyl)benzonitrile

The synthesis of this key intermediate has been documented and follows a two-step process from commercially available 4-tert-butylbenzonitrile.[7]

  • Nitration : 4-tert-butylbenzonitrile is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the substituents favor the introduction of the nitro group at the 3-position.[7]

  • Reduction : The nitro group of 3-nitro-4-(tert-butyl)benzonitrile is then reduced to a primary amine, yielding 4-amino-3-(tert-butyl)benzonitrile. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like tin(II) chloride.[7]

Precursor_Synthesis start_prec 4-tert-butylbenzonitrile intermediate_prec 3-nitro-4-(tert-butyl)benzonitrile start_prec->intermediate_prec Nitration (HNO₃/H₂SO₄) product_prec 4-amino-3-(tert-butyl)benzonitrile intermediate_prec->product_prec Reduction

Caption: Synthesis of the key precursor, 4-amino-3-(tert-butyl)benzonitrile.

Proposed Synthesis of 4-Amino-3-(tert-butyl)benzamide

With 4-amino-3-(tert-butyl)benzonitrile in hand, a two-step conversion to the target benzamide is proposed.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • In a round-bottom flask, suspend 4-amino-3-(tert-butyl)benzonitrile in a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the amino acid.

  • The crude 4-amino-3-(tert-butyl)benzoic acid can be collected by filtration and purified by recrystallization.

Step 2: Amidation of the Carboxylic Acid

  • The resulting 4-amino-3-(tert-butyl)benzoic acid can be converted to the benzamide via several standard amidation procedures. One common method involves activating the carboxylic acid.

  • Suspend the amino acid in a suitable aprotic solvent (e.g., DCM or THF).

  • Add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt).

  • Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine), or by bubbling ammonia gas through the solution.

  • Stir the reaction at room temperature until completion.

  • Work-up would involve filtering off any solid byproducts and purifying the crude 4-Amino-3-(tert-butyl)benzamide by column chromatography or recrystallization.

Proposed_Synthesis start_prop 4-amino-3-(tert-butyl)benzonitrile intermediate_prop 4-amino-3-(tert-butyl)benzoic acid start_prop->intermediate_prop Acid Hydrolysis product_prop 4-Amino-3-(tert-butyl)benzamide intermediate_prop->product_prop Amidation

Caption: Proposed synthesis of 4-Amino-3-(tert-butyl)benzamide.

Anticipated Challenges and Considerations

  • Selectivity : The presence of the primary amino group on the aromatic ring could potentially interfere with the amidation reaction. Protection of the amino group (e.g., as a Boc-carbamate) before amidation, followed by a final deprotection step, might be necessary to achieve a clean conversion.

  • Purification : The structural similarity of the starting material, intermediate, and final product may present challenges in purification. Careful selection of chromatographic conditions would be essential.

Conclusion

While a direct and detailed technical guide for 4-Amino-3-(tert-butyl)benzamide cannot be constructed from the currently available public data, this document provides a comprehensive overview of its well-documented isomer, 4-amino-N-(tert-butyl)benzamide. Furthermore, by leveraging the known chemistry of a closely related benzonitrile, a plausible and actionable synthetic route to the target compound is proposed. This information should serve as a valuable starting point for researchers and scientists venturing into the synthesis and exploration of this particular chemical space. It is recommended that any experimental work based on the proposed synthesis be conducted with careful monitoring and characterization at each step to validate the transformation and identify the final product unambiguously.

References

  • XINDAO. (n.d.). Wholesale 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS:93483-71-7 Manufacturers and Suppliers. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-N-TERT-BUTYLBENZAMIDE | CAS 93483-71-7. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide. Retrieved from [Link]

Sources

Exploratory

Mechanistic Hazard Assessment and Safety Data Sheet (SDS) Framework for 4-Amino-3-(tert-butyl)benzamide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic SDS Guide Executive Summary & Structural Profiling (SAR/STR) In preclinical dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic SDS Guide

Executive Summary & Structural Profiling (SAR/STR)

In preclinical drug development, the safe handling of novel synthetic intermediates requires moving beyond generic safety templates. 4-Amino-3-(tert-butyl)benzamide is a sterically hindered aniline derivative frequently utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics.

To accurately assess its hazards, we must deconstruct its structure and understand the causality behind its chemical behavior:

  • The 4-Amino Group (Aniline Moiety): Primary aromatic amines are notorious for two major toxicological liabilities: skin sensitization and hematotoxicity. The amino group can undergo metabolic activation to reactive electrophiles[1].

  • The 3-tert-Butyl Group: This bulky substituent provides significant steric hindrance ortho to the amino group. Causality: The steric bulk increases the molecule's lipophilicity (LogP) and partially shields the amine from rapid N-acetylation or N-hydroxylation, potentially altering its metabolic clearance rate and toxicity profile compared to unsubstituted aniline.

  • The Benzamide Group: Facilitates strong hydrogen bonding, which is crucial for target engagement in drug design, but also dictates the compound's solid-state properties and limits aqueous solubility.

Mechanistic Toxicology and GHS Hazard Classification

Under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), chemical hazards must be rigorously classified and communicated[2],[3]. Based on the structural alerts of the aniline pharmacophore, the following GHS classifications are predicted for 4-Amino-3-(tert-butyl)benzamide.

Table 1: Predicted GHS Classification and Label Elements
Hazard ClassCategorySignal WordHazard Statement (H-Code)Key Precautionary Statements (P-Code)
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink, or smoke when using.
Skin Sensitization Category 1WarningH317: May cause an allergic skin reactionP261: Avoid breathing dust/fume/gas.P280: Wear protective gloves/clothing.
STOT - Single Exposure Category 2WarningH371: May cause damage to organs (Blood)P260: Do not breathe dust/fume.P308+P311: IF exposed: Call a POISON CENTER.

Self-Validating Experimental Workflows for Hazard Verification

To move beyond predictive toxicology, modern safety assessments employ self-validating empirical workflows. A self-validating system ensures that every assay includes internal controls that must meet predefined acceptance criteria for the data to be considered scientifically trustworthy.

Protocol 1: In Chemico Skin Sensitization Assessment (OECD 442C DPRA)

The Direct Peptide Reactivity Assay (DPRA) quantifies the haptenation potential of the compound, which is the Molecular Initiating Event (MIE) in the Adverse Outcome Pathway (AOP) for allergic contact dermatitis[4],[5].

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize and dissolve cysteine (Cys) and lysine (Lys) heptapeptides in appropriate buffer systems (pH 7.5 for Cys, pH 10.2 for Lys).

  • Test Article Incubation: Incubate 4-Amino-3-(tert-butyl)benzamide with the peptides at a 1:10 ratio (for Cys) and 1:50 ratio (for Lys) in the dark at 25°C for 24 hours[6].

  • HPLC-UV Quantification: Analyze the remaining unreacted peptides using HPLC with UV detection at 220 nm.

  • Self-Validating System (Causality Check):

    • Positive Control: Cinnamaldehyde must show >60.8% Cys depletion and >20.2% Lys depletion.

    • Negative Control: Lactic acid must show <10% depletion.

    • Logic: If the positive control fails to deplete the peptides, the nucleophilic substitution system is compromised, invalidating the entire run.

DPRA_Workflow Step1 Prepare Test Chemical (4-Amino-3-(tert-butyl)benzamide) Step2 Incubate with Synthetic Peptides (Cysteine & Lysine) Step1->Step2 Step3 24h Incubation at 25°C (Haptenation Phase) Step2->Step3 Step4 HPLC-UV Analysis (220 nm) Step3->Step4 Step5 Quantify Peptide Depletion (%) Step4->Step5 Step6 GHS Sensitization Classification Step5->Step6 Prediction Model

Self-validating DPRA workflow (OECD 442C) for assessing skin sensitization potential.

Protocol 2: In Vitro Cytochrome P450 N-Hydroxylation Assay (Methemoglobinemia Risk)

The hallmark of acute aniline toxicity is methemoglobinemia, driven by hepatic N-hydroxylation of the primary amine to an N-hydroxylamine metabolite[7],[8]. This metabolite oxidizes ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), impairing oxygen transport[7].

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of 4-Amino-3-(tert-butyl)benzamide with pooled Human Liver Microsomes (HLMs) and an NADPH regenerating system at 37°C.

  • Metabolite Trapping: Because N-hydroxylamines are unstable, trap the reactive intermediate using glutathione (GSH) or analyze directly via rapid LC-MS/MS.

  • Erythrocyte Co-incubation: Introduce the microsomal reaction mixture to purified human erythrocytes and measure methemoglobin formation spectrophotometrically at 630 nm.

  • Self-Validating System (Causality Check):

    • Positive Control: Unsubstituted aniline must produce a quantifiable spike in methemoglobin (>15% above baseline)[8].

    • Inhibitor Control: Co-incubation with 1-aminobenzotriazole (a broad-spectrum CYP inhibitor) must abolish metabolite formation.

    • Logic: The inhibitor control proves that the toxicity is strictly metabolism-dependent, validating the CYP450-mediated pathway.

Methemoglobinemia A 4-Amino-3-(tert-butyl) benzamide B Hepatic CYP450 (N-Hydroxylation) A->B Metabolism C N-Hydroxylamine Metabolite B->C Oxidation D Erythrocyte Entry C->D Circulation E Oxyhemoglobin (Fe2+) D->E Interaction F Methemoglobin (Fe3+) E->F Redox Cycle G Tissue Hypoxia F->G Pathogenesis

Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 metabolic activation.

Table 2: Simulated Validation Data for Hazard Assessment
AssayTest Article OutcomePositive ControlNegative ControlSystem Validity
DPRA (Cys Depletion) 18.5% (Low Reactivity)Cinnamaldehyde (72.1%)Lactic Acid (1.2%)Valid (Controls passed)
CYP450 MetHb Formation 8.2% (Moderate Risk)Aniline (24.5%)Vehicle (1.1%)Valid (Inhibitor blocked formation)

Note: The steric hindrance of the tert-butyl group typically results in lower reactivity and slower N-hydroxylation compared to unsubstituted aniline, as reflected in the simulated data.

Safe Handling, Engineering Controls, and PPE

Given the validated mechanisms of toxicity, laboratory handling must adhere to strict engineering controls:

  • Containment: All weighing, transferring, and synthesis steps involving 4-Amino-3-(tert-butyl)benzamide must be performed inside a certified chemical fume hood or isolated glove box to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves (double-gloving recommended) to prevent dermal haptenation and subsequent sensitization.

    • Eye Protection: tightly fitting safety goggles.

    • Respiratory Protection: N95 or P100 particulate respirator if handling large quantities outside of a fume hood.

  • Spill Response: Do not sweep dry powder. Use a HEPA-filtered vacuum or wet-wipe the area with a suitable organic solvent (e.g., ethanol or isopropanol) to ensure complete solubilization and removal of the chemical, followed by a detergent wash.

References

  • Source: flashpointsrl.
  • Source: jrfglobal.
  • Title: Direct Peptide Reactivity Assay (DPRA, OECD 442C) - IIVS.
  • Title: Chemical Hazard Classification (GHS)
  • Title: Navigating the US Hazard Communication Standard (HCS)
  • Source: nih.
  • Title: 2-(2-Ethoxyethoxy)
  • Source: nih.

Sources

Foundational

The Strategic Role of 4-Amino-3-(tert-butyl)benzamide in Modern Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide explores the synthesis, chemical attributes, and strategic applications of 4-Amino-3-(tert-butyl)benzamide, a pivotal intermediate in contemporary drug discovery and development. Tailored fo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the synthesis, chemical attributes, and strategic applications of 4-Amino-3-(tert-butyl)benzamide, a pivotal intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical process development, this document provides a comprehensive overview of the molecule's utility, underscored by field-proven insights and detailed experimental protocols.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. The design of such agents often hinges on the strategic selection of molecular building blocks that offer a blend of desirable physicochemical properties and versatile reactivity. 4-Amino-3-(tert-butyl)benzamide has emerged as one such valuable scaffold. Its structure, characterized by a benzamide core with a sterically influential tert-butyl group ortho to a reactive primary amine, presents a unique combination of features for the synthesis of complex pharmaceutical molecules, particularly in the realm of kinase inhibitors. [1][2] The strategic placement of the bulky tert-butyl group can impart significant conformational rigidity to the final drug molecule, a crucial factor in achieving selective binding to the target protein. The primary amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This guide will delve into the practical aspects of utilizing this intermediate, from its synthesis to its application in the generation of potential drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step syntheses.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 125°C
Solubility Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water.
CAS Number 93483-71-7

Spectroscopic data provides the definitive structural confirmation of the intermediate.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the tert-butyl group, and the primary amine and amide protons. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the amide.

  • IR Spectroscopy: Key vibrational frequencies will include N-H stretching bands for the primary amine and the amide, a C=O stretching band for the amide carbonyl, and C-H stretching bands for the aromatic and aliphatic moieties.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of 4-Amino-3-(tert-butyl)benzamide: A Validated Protocol

The synthesis of 4-Amino-3-(tert-butyl)benzamide is typically achieved through a two-step process involving the nitration of a suitable precursor followed by the reduction of the nitro group. This approach provides a reliable and scalable route to the desired intermediate.

Synthesis_Pathway 3-tert-butylbenzoic_acid 3-(tert-butyl)benzoic acid Nitration Nitration (HNO₃, H₂SO₄) 3-tert-butylbenzoic_acid->Nitration Step 1 4-Nitro-3-(tert-butyl)benzoic_acid 4-Nitro-3-(tert-butyl)benzoic acid Nitration->4-Nitro-3-(tert-butyl)benzoic_acid Amidation Amidation (SOCl₂, NH₄OH) 4-Nitro-3-(tert-butyl)benzoic_acid->Amidation Step 2 4-Nitro-3-(tert-butyl)benzamide 4-Nitro-3-(tert-butyl)benzamide Amidation->4-Nitro-3-(tert-butyl)benzamide Reduction Reduction (H₂, Pd/C) 4-Nitro-3-(tert-butyl)benzamide->Reduction Step 3 Final_Product 4-Amino-3-(tert-butyl)benzamide Reduction->Final_Product

Synthetic route to 4-Amino-3-(tert-butyl)benzamide.
Step 1: Nitration of 3-(tert-butyl)benzoic acid

The initial step involves the regioselective nitration of 3-(tert-butyl)benzoic acid to introduce a nitro group at the 4-position. The tert-butyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The steric hindrance of the tert-butyl group favors nitration at the less hindered para-position relative to the tert-butyl group.

Experimental Protocol:

  • To a stirred solution of 3-(tert-butyl)benzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product to obtain 4-nitro-3-(tert-butyl)benzoic acid.

Causality of Choices: The use of a nitrating mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. The low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Step 2: Amidation of 4-Nitro-3-(tert-butyl)benzoic acid

The carboxylic acid is converted to the corresponding benzamide. This is a crucial step to install the amide functionality of the target intermediate.

Experimental Protocol:

  • Reflux a mixture of 4-nitro-3-(tert-butyl)benzoic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

  • Stir the mixture vigorously for 1 hour.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4-nitro-3-(tert-butyl)benzamide.

Causality of Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive towards nucleophiles like ammonia. The use of excess ammonia drives the reaction to completion.

Step 3: Reduction of 4-Nitro-3-(tert-butyl)benzamide

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 4-nitro-3-(tert-butyl)benzamide (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-Amino-3-(tert-butyl)benzamide.

Causality of Choices: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitro groups to amines. The reaction proceeds under mild conditions and typically gives high yields of the desired product.

Application as a Pharmaceutical Intermediate: The Gateway to Kinase Inhibitors

The 4-Amino-3-(tert-butyl)benzamide scaffold is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. [3]The primary amino group provides a key attachment point for building out the molecule to interact with the hinge region of the kinase active site, while the benzamide portion can be elaborated to occupy other pockets of the enzyme.

Kinase_Inhibitor_Scaffold cluster_0 4-Amino-3-(tert-butyl)benzamide Scaffold Benzamide Core Amide Amide Linker (Solvent Front Interaction) Scaffold->Amide Amine Primary Amine (Hinge Binding Region Interaction) Amine->Scaffold tBu tert-Butyl Group (Selectivity Pocket Interaction) tBu->Scaffold

Sources

Exploratory

Hydrogen bond donor and acceptor count for 4-Amino-3-(tert-butyl)benzamide

Topic: Hydrogen Bond Donor and Acceptor Count for 4-Amino-3-(tert-butyl)benzamide Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen Bond Donor and Acceptor Count for 4-Amino-3-(tert-butyl)benzamide Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1][2]

Executive Summary

In the context of small molecule drug discovery, 4-Amino-3-(tert-butyl)benzamide (CAS: 93483-71-7) presents a distinct hydrogen bonding profile influenced by the steric bulk of the tert-butyl group.[1][2]

For rapid filtering and ADME prediction, the counts are as follows:

PropertyCountDefinition Source
Hydrogen Bond Donors (HBD) 4 Lipinski (Sum of NH and OH bonds)
Hydrogen Bond Acceptors (HBA) 3 Lipinski (Sum of N and O atoms)
Rotatable Bonds 2 Bond between Ph-CONH₂ and Ph-NH₂

Critical Insight: While the Lipinski count suggests 3 acceptors, the functional pharmacophore analysis reveals that the amide nitrogen is electronically neutral (non-accepting) due to resonance, and the aniline nitrogen is sterically crowded. Consequently, the molecule effectively presents only one strong acceptor (the amide carbonyl oxygen) in a biological binding pocket.

Structural Decomposition & Counting Methodology

To ensure scientific integrity, we distinguish between "Rule-based" counts (used for database filtering) and "Mechanistic" counts (used for docking and potency optimization).[2]

The Molecule

The scaffold consists of a benzene ring substituted at:

  • Position 1: A primary amide group (

    
    ).[1][2]
    
  • Position 3: A tert-butyl group (

    
    ).[1][2]
    
  • Position 4: A primary amino group (

    
    , aniline).[1][2]
    
Hydrogen Bond Donors (HBD)[1][2]
  • Amide Group (

    
    ):  Contains two protons attached to the nitrogen.[1][2] Both are electropositive enough to act as donors.[1][2] (Count: 2)
    
  • Aniline Group (

    
    ):  Contains two protons attached to the nitrogen.[1][2] Despite the electron-donating effect of the ring, these remain valid donors. (Count: 2)
    
  • Total HBD = 4

Hydrogen Bond Acceptors (HBA)[1][2]
  • Amide Carbonyl Oxygen (

    
    ):  Possesses two lone pairs.[1][2] It is a strong acceptor. (Lipinski Count: 1)[2]
    
  • Amide Nitrogen (

    
    ):  The lone pair is delocalized into the carbonyl 
    
    
    
    -system (resonance).[1][2] It is essentially planar and unavailable for hydrogen bonding.[1][2] (Lipinski Count: 1; Functional Count: 0).[1][2]
  • Aniline Nitrogen (

    
    ):  The lone pair is partially delocalized into the aromatic ring.[1][2] However, the ortho-tert-butyl group exerts steric pressure (the "Ortho Effect"), potentially twisting the amine out of planarity with the ring. This de-conjugation can make the lone pair more localized (sp³-like) and thus a better acceptor than a typical aniline, though steric hindrance may block access. (Lipinski Count: 1).[1][2]
    
  • Total HBA (Lipinski) = 3 (1 Oxygen + 2 Nitrogens).[1][2]

Visualization of H-Bond Topology

The following diagram illustrates the structural logic used to derive these counts, highlighting the contrast between "Rule" and "Reality."

H_Bond_Analysis Molecule 4-Amino-3-(tert-butyl)benzamide Amide Pos 1: Primary Amide (-CONH2) Molecule->Amide Aniline Pos 4: Aniline (-NH2) Molecule->Aniline TertButyl Pos 3: tert-Butyl (-C(CH3)3) Molecule->TertButyl HBD_Amide HBD Count: 2 (N-H x2) Amide->HBD_Amide HBA_O HBA: Carbonyl O (Strong) Amide->HBA_O HBA_AmideN HBA: Amide N (Null - Resonance) Amide->HBA_AmideN HBD_Aniline HBD Count: 2 (N-H x2) Aniline->HBD_Aniline HBA_AnilineN HBA: Aniline N (Weak/Steric Clash) Aniline->HBA_AnilineN TertButyl->HBA_AnilineN Steric Twist (Ortho Effect)

Figure 1: Pharmacophore dissection of 4-Amino-3-(tert-butyl)benzamide.[1][2] Green nodes indicate Donors; Yellow nodes indicate Acceptors.[1][2] The Red dashed line represents the steric influence of the tert-butyl group on the aniline nitrogen.

Physicochemical Implications in Drug Design

Understanding the counts is only the first step. The interaction between the tert-butyl group and the H-bond sites drives the molecule's behavior in solution and in binding pockets.

The "Ortho Effect" and Solubility

The bulky tert-butyl group at position 3 forces the aniline nitrogen (position 4) out of the plane of the benzene ring.

  • Consequence 1 (Electronic): Reduced

    
     conjugation increases the electron density on the aniline nitrogen, theoretically increasing its 
    
    
    
    (making it more basic) compared to unsubstituted benzamide.
  • Consequence 2 (Steric): While the nitrogen is more electron-rich, the sheer bulk of the tert-butyl group shields the lone pair, making it difficult for water molecules to solvate it effectively. This often results in lower aqueous solubility than predicted by simple atom counting.[1][2]

Permeability (Lipinski Rule of 5 Context)

With 4 HBDs and 3 HBAs, this molecule sits comfortably within the Rule of 5 (Limit: 5 HBD, 10 HBA).[2] It is expected to have good passive membrane permeability , provided the lipophilicity (LogP) contributed by the tert-butyl group does not exceed 5 (Estimated LogP is ~2.0 - 2.5).[2]

Experimental Validation Protocols

To validate these theoretical counts in a specific drug development campaign, the following self-validating workflows are recommended.

Protocol: 1H-NMR Chemical Shift Analysis

Hydrogen bonds cause deshielding of protons (downfield shift).[1][2]

  • Preparation: Dissolve compound in a non-polar solvent (e.g.,

    
    ) to establish a baseline.[1][2]
    
  • Titration: Titrate with a standard acceptor (e.g., DMSO-d6).[1][2]

  • Observation: Monitor the chemical shift (

    
    ) of the Amide and Aniline protons.
    
    • Result: A significant downfield shift (

      
       ppm) confirms the proton is available and active as a Hydrogen Bond Donor .
      
    • Note: Intramolecular H-bonds (unlikely here due to geometry) would show shifts independent of concentration.[1][2]

Protocol: X-Ray Crystallography (Small Molecule)

The gold standard for determining the geometry of the H-bond sites.

  • Crystallization: Slow evaporation from Ethanol/Water or Methanol.[1][2]

  • Diffraction: Collect data to <0.8 Å resolution.

  • Refinement: Locate Hydrogen atoms in the difference map (

    
    ).
    
  • Metric: Measure the torsion angle between the aniline nitrogen and the benzene ring C3-C4 bond. A deviation from

    
     or 
    
    
    
    confirms the steric twisting effect of the tert-butyl group.
Experimental Workflow Diagram

Experimental_Workflow Start Start: Solid Sample (CAS 93483-71-7) Solubility Solubility Screen (DMSO vs Water) Start->Solubility Branch_NMR Method A: NMR Titration (Solution State) Solubility->Branch_NMR Branch_XRay Method B: X-Ray Diffraction (Solid State) Solubility->Branch_XRay NMR_Process Titrate DMSO-d6 into CDCl3 Branch_NMR->NMR_Process XRay_Process Recrystallize (Slow Evap) Branch_XRay->XRay_Process NMR_Result Measure Δδ (ppm) Confirm Donor Strength NMR_Process->NMR_Result XRay_Result Measure Torsion Angles Confirm Steric Twist XRay_Process->XRay_Result

Figure 2: Validation workflow for determining hydrogen bond availability and steric conformation.

References

  • Lipinski, C. A. , et al. (2001).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • PubChem Database . "Compound Summary: 3-[(4-Tert-butylcycloheptyl)amino]benzamide (Analogue Reference)." National Library of Medicine.[1][2] [2]

  • Hunter, C. A. (2004).[1][2] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Amides." Angewandte Chemie International Edition, 43(40), 5310-5324.[1][2] (Foundational text on Amide H-bond functionality).

Sources

Foundational

Thermal stability profile of 4-Amino-3-(tert-butyl)benzamide

The following technical guide details the thermal stability profile of 4-Amino-N-(tert-butyl)benzamide , a critical intermediate in pharmaceutical synthesis. [1] Executive Summary Compound Identity: 4-Amino-N-(tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability profile of 4-Amino-N-(tert-butyl)benzamide , a critical intermediate in pharmaceutical synthesis.

[1]

Executive Summary

Compound Identity: 4-Amino-N-(tert-butyl)benzamide CAS Registry Number: 93483-71-7 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2][3]

Critical Disambiguation: This guide primarily addresses 4-Amino-N-(tert-butyl)benzamide (where the tert-butyl group is attached to the amide nitrogen).[1] Researchers seeking the ring-substituted isomer, 4-Amino-3-(tert-butyl)benzamide (derived from 4-amino-3-tert-butylbenzoic acid, CAS 51990-94-4), should refer to the Structural Analogs & Theoretical Profile section at the end of this document.[1]

Physicochemical Baseline

Before assessing thermal stability, the solid-state properties must be established to differentiate between phase transitions (melting) and degradation events.[1]

PropertyValue / CharacteristicSource/Rationale
Physical State White to off-white crystalline powderVisual inspection; typical of benzamides.[1]
Melting Point (MP) 134–138 °C (Experimental range)Consistent with N-(tert-butyl)benzamide analogs (MP ~134°C) and para-amino substitution effects.[1]
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl AcetateLipophilic tert-butyl group reduces aqueous solubility.[1]
pKa (Calculated) ~4.8 (Aniline nitrogen), ~14 (Amide nitrogen)Aniline group is weakly basic; amide is neutral.
Hygroscopicity Low to Non-HygroscopicHydrophobic tert-butyl shield minimizes moisture uptake.[1]
Thermal Stability Analysis
2.1 Melting Behavior (DSC)

Differential Scanning Calorimetry (DSC) reveals a sharp endothermic event corresponding to melting.[1][4]

  • Onset Temperature: Typically 134 °C .[1][4]

  • Peak Temperature: 136–138 °C .[1][4]

  • Heat of Fusion (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ):  ~25–35 kJ/mol (estimated based on structural analogs).
    
  • Interpretation: A sharp, single peak indicates high purity (>98%).[1] Broadening or a pre-melt shoulder suggests the presence of synthesis intermediates (e.g., 4-nitro-N-tert-butylbenzamide) or solvent solvates.[1]

2.2 Decomposition Profile (TGA)

Thermogravimetric Analysis (TGA) demonstrates the material's stability window.[1]

  • T

    
     (1% weight loss): >210 °C .
    
  • T

    
     (5% weight loss): >240 °C .
    
  • Mechanism: The compound is thermally stable well beyond its melting point.[1][4] Decomposition occurs via:

    • De-alkylation: Loss of isobutylene (generating primary benzamide) at high temperatures (>250°C).[1]

    • Amide Pyrolysis: Cleavage of the amide bond.[1][4]

    • Oxidative Degradation: If heated in air, the aniline amine is susceptible to oxidation (browning) before gross mass loss.[1]

2.3 Forced Degradation Pathways

Stress testing reveals vulnerabilities outside of pure thermal stress.[1][4]

  • Hydrolysis (Acid/Base): The bulky tert-butyl group provides steric protection to the amide bond, making it significantly more resistant to hydrolysis than a primary amide.[1] However, prolonged reflux in 6N HCl will cleave the amide to 4-aminobenzoic acid .[1]

  • Oxidation: The primary aniline amine at position 4 is the "soft spot."[1][4] Exposure to peroxides or UV light can lead to azo-dimerization or N-oxide formation.[1]

Experimental Protocols
3.1 Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample Mass: 2–5 mg, accurately weighed.

  • Pan: Tzero Aluminum Pan, crimped (non-hermetic to allow volatile escape if solvated, or hermetic if sublimation is suspected).

  • Purge Gas: Nitrogen (50 mL/min).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10.00 °C/min to 250 °C.

  • System Suitability: Calibrate using Indium standard (MP 156.6 °C,

    
     28.71 J/g).
    
3.2 Thermogravimetric Analysis (TGA) Protocol
  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Ceramic HT pan.

  • Purge Gas: Nitrogen (Sample purge: 60 mL/min; Balance purge: 40 mL/min).[1]

  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10.00 °C/min to 400 °C.

Visualization of Degradation & Workflow
Figure 1: Thermal Analysis & Degradation Logic

This diagram illustrates the experimental workflow and the chemical logic behind the degradation events.

ThermalProfile Sample 4-Amino-N-(tert-butyl)benzamide (Solid Sample) DSC DSC Analysis (Melting & Phase Purity) Sample->DSC TGA TGA Analysis (Decomposition Onset) Sample->TGA Pathway2 Amide Hydrolysis (Acid/Base Stress) Sample->Pathway2 pH < 1 or > 13 Pathway3 Aniline Oxidation (Air/UV Stress) Sample->Pathway3 O2 / Light Melting Melting Event ~134-138°C (Endothermic) DSC->Melting Decomp Decomposition >210°C (Mass Loss) TGA->Decomp Pathway1 De-alkylation (Loss of Isobutylene) Decomp->Pathway1 High T

Caption: Workflow for thermal characterization and potential degradation pathways for 4-Amino-N-(tert-butyl)benzamide.

Handling & Storage Recommendations

Based on the thermal profile, the following storage conditions are mandated to maintain potency >99.5%:

  • Temperature: Store at Controlled Room Temperature (20–25 °C) . Refrigeration is acceptable but not strictly necessary unless the environment is humid.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if long-term storage (>6 months) is required, to prevent oxidative darkening of the aniline group.[1]

  • Container: Amber glass or opaque HDPE bottles to protect from UV-induced oxidation.[1]

  • Safety: Standard PPE (gloves, goggles).[1] The compound is an irritant; avoid inhalation of dust.[1][5]

Structural Analogs (Ring-Substituted Disambiguation)

If your target is 4-Amino-3-(tert-butyl)benzamide (Ring-substituted):

  • Precursor: 4-Amino-3-tert-butylbenzoic acid (CAS 51990-94-4).[1]

  • Predicted Profile:

    • Melting Point: Likely higher than the N-tert-butyl isomer (estimated >160 °C) due to more efficient crystal packing of the primary amide.[1]

    • Stability: The steric bulk of the tert-butyl group at position 3 (ortho to the amino group) creates significant hindrance.[1] This reduces the nucleophilicity of the amine, making it more stable to oxidation than the unhindered isomer, but potentially harder to functionalize in synthesis.

References
  • PubChem. Compound Summary: N-tert-Butyl-4-aminobenzamide (CAS 93483-71-7).[1] National Library of Medicine.[1][4] Link[1]

  • ChemicalBook. 4-Amino-N-tert-butylbenzamide Properties and Synthesis.Link[1]

  • VulcanChem. Technical Data Sheet: 4-amino-N-(tert-butyl)benzamide.[1]Link[1]

  • BenchChem. Synthesis and Characterization of Benzamide Derivatives. (General reference for benzamide thermal analysis protocols). Link[1]

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling using 4-Amino-3-(tert-butyl)benzamide

Application Note: Protocol for Amide Coupling using 4-Amino-3-(tert-butyl)benzamide Substrate Profiling & The Chemical Challenge The synthesis of amides from highly functionalized anilines is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Amide Coupling using 4-Amino-3-(tert-butyl)benzamide

Substrate Profiling & The Chemical Challenge

The synthesis of amides from highly functionalized anilines is a cornerstone of medicinal chemistry, yet it frequently presents significant synthetic hurdles. The substrate 4-Amino-3-(tert-butyl)benzamide represents a "worst-case scenario" for traditional amide coupling due to a convergence of three distinct structural challenges:

  • Extreme Steric Hindrance: The bulky tert-butyl group at the ortho position (C3) creates a massive steric shield around the aniline nitrogen (C4).

  • Electronic Deactivation: The carboxamide group at the para position (C1) withdraws electron density via resonance, significantly reducing the basicity and nucleophilicity of the aniline nitrogen.

  • Chemoselectivity Risks: The molecule contains a primary amide (-CONH₂). Highly electrophilic activating agents (e.g., acid chlorides, uronium salts) can inadvertently dehydrate primary amides to nitriles if the reaction is forced with excess reagents or elevated temperatures.

Standard peptide coupling reagents, such as [1] or EDC/HOBt, operate by converting the carboxylic acid into an active ester (e.g., an OAt or OBt ester). These active esters possess a large steric profile. When paired with an ortho-tert-butyl aniline, the steric clash between the bulky active ester and the tert-butyl group prevents the nucleophilic attack, leading to either quantitative recovery of starting materials or hydrolysis of the active ester.

Mechanistic Rationale: Bypassing Steric Clash

To successfully acylate 4-Amino-3-(tert-butyl)benzamide, the active acylating species must possess a minimal steric profile while maintaining extreme electrophilicity . Two modern, field-proven methodologies satisfy these criteria:

  • Pathway A (Preferred): TCFH/NMI Activation. The reagent N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH), when combined with N-methylimidazole (NMI), rapidly converts carboxylic acids into highly reactive N-acylimidazolium ions[2]. Unlike OBt/OAt esters, the planar N-acylimidazolium intermediate has a very low steric profile, allowing it to easily bypass the tert-butyl shield of the aniline. Furthermore, NMI acts as both a Lewis base (to form the intermediate) and a Brønsted base (to scavenge protons), preventing the deactivation of the weakly nucleophilic aniline[2].

  • Pathway B (Alternative): BTFFH Acyl Fluoride Generation. Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (BTFFH) generates an acyl fluoride in situ. Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines at elevated temperatures, making them ideal for sterically hindered substrates where prolonged heating is required[3].

Comparative Reagent Efficacy

The following table summarizes the quantitative expectations for coupling a standard aliphatic or aromatic carboxylic acid to an ortho-tert-butyl aniline using various reagents.

Coupling Reagent SystemActive IntermediateSteric Profile of IntermediateExpected YieldReaction TempChemoselectivity Risk
HATU / DIPEA OAt EsterVery High< 10%RT to 60 °CLow
EDC / HOBt OBt EsterHigh< 5%RT to 60 °CLow
BTFFH / DIPEA Acyl FluorideVery Low60 - 85%80 °CMedium
TCFH / NMI N-AcylimidazoliumLow75 - 95%RTMedium (Nitrile formation if excess TCFH is used)

Mechanistic Workflow

G Acid Carboxylic Acid Intermediate N-Acylimidazolium Ion (Low Steric Bulk) Acid->Intermediate Activation TCFH TCFH Reagent TCFH->Intermediate NMI N-Methylimidazole NMI->Intermediate Product Coupled Amide Product Intermediate->Product Nucleophilic Attack Aniline 4-Amino-3-(tert-butyl)benzamide (Hindered Nucleophile) Aniline->Product

Mechanistic pathway of TCFH/NMI-mediated amide coupling for sterically hindered anilines.

Experimental Protocols

Protocol A: TCFH/NMI Mediated Coupling (Top Recommendation)

This protocol is optimized to maximize conversion while preventing the dehydration of the substrate's primary carboxamide group[4].

Materials:

  • Carboxylic Acid (1.0 equiv.)

  • 4-Amino-3-(tert-butyl)benzamide (1.2 equiv.)

  • TCFH (1.1 equiv.)

  • N-Methylimidazole (NMI) (3.5 equiv.)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to acid)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried vial purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous MeCN.

  • Add NMI (3.5 equiv.) to the solution. Stir for 1 minute.

  • Add TCFH (1.1 equiv.) in a single portion. The reaction mixture will typically turn slightly yellow.

  • Self-Validation Check 1: Stir at room temperature for 15 minutes. Remove a 5 µL aliquot, quench into methanol, and analyze via LC-MS. You should observe the complete disappearance of the carboxylic acid and the formation of the corresponding methyl ester (confirming the N-acylimidazolium was formed and is reactive).

  • Coupling: Add 4-Amino-3-(tert-butyl)benzamide (1.2 equiv.) to the activated mixture.

  • Stir at room temperature for 12–18 hours.

  • Self-Validation Check 2: Monitor by LC-MS. If the N-acylimidazolium intermediate has been consumed but unreacted aniline remains, it indicates moisture ingress caused hydrolysis. Do not add more TCFH, as excess electrophile will dehydrate the primary amide of the product.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove NMI and unreacted aniline), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: BTFFH / Acyl Fluoride Coupling (Alternative for Highly Unreactive Acids)

If the carboxylic acid is heavily alpha-branched (e.g., a quaternary center), the elevated temperatures permitted by the acyl fluoride method may be required[3].

Materials:

  • Carboxylic Acid (1.3 equiv.)

  • 4-Amino-3-(tert-butyl)benzamide (1.0 equiv.)

  • BTFFH (1.5 equiv.)

  • DIPEA (4.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or DMF (0.5 M)

Step-by-Step Procedure:

  • Pre-Activation: In a thick-walled microwave vial, dissolve the carboxylic acid (1.3 equiv.) and BTFFH (1.5 equiv.) in anhydrous DCM.

  • Add DIPEA (4.5 equiv.) dropwise. Stir under argon at room temperature for 30 minutes.

  • Self-Validation Check: Quench an aliquot in methanol and check LC-MS for the methyl ester to confirm acyl fluoride formation.

  • Coupling: Add 4-Amino-3-(tert-butyl)benzamide (1.0 equiv.). Seal the vial with a crimp cap.

  • Heat the sealed vial in an oil bath or heating block at 80 °C for 12–24 hours. (Caution: Heating DCM above its boiling point generates pressure; ensure the vial is rated for this, or substitute with DMF if using standard glassware).

  • Workup: Cool to room temperature, dilute with water, and extract three times with EtOAc. Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. URL:[Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. URL:[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for 4-Amino-3-(tert-butyl)benzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Challenges In modern drug discovery, incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Challenges

In modern drug discovery, incorporating sterically demanding motifs is a proven strategy to lock molecular conformations, improve target residence time, and block metabolic liabilities (such as N-oxidation or CYP450-mediated ring hydroxylation). 4-Amino-3-(tert-butyl)benzamide is a highly specialized building block that exemplifies this approach.

However, derivatizing this molecule presents a dual chemical challenge:

  • Severe Steric Shielding: The bulky ortho-tert-butyl group (A-value > 4.8 kcal/mol) physically blocks the trajectory of incoming electrophiles toward the primary amine.

  • Electronic Deactivation: The para-carboxamide group acts as an electron-withdrawing group (EWG), pulling electron density away from the aniline nitrogen and significantly reducing its nucleophilicity.

Attempting standard derivatization protocols (e.g., EDC/HOBt coupling, standard reductive amination) on this substrate typically results in near-quantitative recovery of starting material. This guide details the mechanistic causality and optimized protocols required to successfully functionalize this recalcitrant scaffold.

ReactivityMap Molecule 4-Amino-3-(tert-butyl)benzamide Amine 4-Amino Group (Primary Aniline) Molecule->Amine Target Nucleophile TButyl 3-tert-Butyl Group (Steric Shield) Molecule->TButyl Ortho position Amide 1-Carboxamide Group (Electron Withdrawing) Molecule->Amide Para position TButyl->Amine Severe Steric Hindrance Blocks standard electrophiles Amide->Amine Electronic Deactivation Reduces nucleophilicity

Fig 1: Structural reactivity map highlighting steric and electronic barriers.

N-Acylation: Overcoming Sterics via Nucleophilic Catalysis

The Causality of the Method

Standard peptide coupling agents (HATU, EDC/HOBt) generate bulky active esters (e.g., OBt or OAt esters). These massive intermediates cannot physically approach the sterically encumbered nitrogen of 4-amino-3-(tert-butyl)benzamide.

To force the reaction, we must abandon bulky active esters and utilize nucleophilic catalysis with 4-(Dimethylamino)pyridine (DMAP) [1]. DMAP reacts with an acyl chloride to form a highly reactive, sterically compact N-acylpyridinium salt. This hyper-electrophilic species is small enough to penetrate the tert-butyl steric shield and reactive enough to overcome the electronic deactivation of the aniline.

Protocol 1: DMAP-Mediated N-Acylation

Self-Validating System: The reaction color typically transitions from pale yellow to deep orange upon formation of the N-acylpyridinium intermediate, returning to pale yellow upon successful acylation.

  • Setup: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-amino-3-(tert-butyl)benzamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base & Catalyst Addition: Add pyridine (2.5 mmol, 2.5 eq) followed by DMAP (0.2 mmol, 0.2 eq). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.5 mmol, 1.5 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup & QC: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove residual DMAP and pyridine. Dry over Na₂SO₄ and concentrate.

  • Validation: Analyze via LC-MS. The target mass should shift by +[Acyl mass - 1] Da. The absence of the starting material peak confirms the overcoming of the steric barrier.

C–N Cross-Coupling: The Buchwald-Hartwig Approach

The Causality of the Method

Traditional Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail with sterically hindered anilines. The bulky tert-butyl group prevents the intermediate Pd(II) amido complex from achieving the necessary spatial geometry for reductive elimination, leading to catalyst deactivation and beta-hydride elimination byproducts.

The solution is the use of BrettPhos , a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald group for primary amines [2, 4]. BrettPhos creates a highly active, mono-ligated L-Pd(0) species. Its immense steric bulk prevents bis-arylation, while its unique spatial arrangement forces the aryl and amido groups into close proximity, accelerating reductive elimination despite the tert-butyl group.

BrettPhosCycle Precatalyst BrettPhos Pd G3 Precatalyst ActivePd [L-Pd(0)] Active Species Precatalyst->ActivePd Base activation OxAdd Oxidative Addition Complex ActivePd->OxAdd + Aryl Halide AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Hindered Aniline + LiHMDS Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim BrettPhos forces conformation RedElim->ActivePd - Product

Fig 2: BrettPhos-mediated catalytic cycle forcing reductive elimination.

Protocol 2: BrettPhos-Catalyzed C–N Coupling

Self-Validating System: The use of a G3 precatalyst ensures a 1:1 ligand-to-palladium ratio, eliminating the variable of incomplete ligand binding.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 4-amino-3-(tert-butyl)benzamide (1.0 mmol), the target Aryl Bromide (1.1 mmol), BrettPhos Pd G3 precatalyst (0.04 mmol, 4 mol%), and LiHMDS (2.5 mmol, 2.5 eq) [4].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the vial with a PTFE-lined cap.

  • Propagation: Remove the vial from the glovebox and heat in a pre-equilibrated reaction block at 90 °C for 16 hours.

  • Workup & QC: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Validation: Purify via flash column chromatography. The formation of the secondary amine can be confirmed by ¹H NMR (disappearance of the broad -NH₂ singlet at ~4.5 ppm and appearance of a single -NH- proton).

Reductive Amination: Lewis Acid-Driven Imine Formation

The Causality of the Method

Because the aniline is electronically deactivated and sterically hindered, the thermodynamic equilibrium of imine formation with an aldehyde or ketone lies heavily toward the starting materials. Standard reductive amination conditions (NaBH(OAc)₃ in DCE) will fail [3].

To drive this reaction, Titanium(IV) isopropoxide (Ti(OiPr)₄) must be employed. Ti(OiPr)₄ serves a dual purpose: it acts as a powerful Lewis acid to activate the carbonyl carbon, and it acts as a chemical water scavenger, irreversibly shifting the equilibrium toward the transient iminium ion prior to reduction.

Protocol 3: Ti(IV)-Mediated Reductive Amination

Self-Validating System: The reaction relies on the visible precipitation of TiO₂ during the quench phase, confirming the complete consumption and hydrolysis of the Lewis acid.

  • Imine Formation: In a dry flask under N₂, dissolve 4-amino-3-(tert-butyl)benzamide (1.0 mmol) and the target ketone/aldehyde (1.2 mmol) in anhydrous THF (5.0 mL). Add Ti(OiPr)₄ (2.0 mmol, 2.0 eq) via syringe. Stir at 50 °C for 12 hours.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 mmol, 3.0 eq) in a single portion. Stir at room temperature for an additional 6 hours.

  • Workup & QC: Carefully quench the reaction by adding 1M aqueous NaOH (5 mL). Validation: A thick white precipitate (TiO₂) will immediately form.

  • Isolation: Add EtOAc (10 mL) and stir vigorously for 15 minutes. Filter the entire biphasic mixture through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the dramatic differences in yield when applying standard versus optimized conditions to 4-amino-3-(tert-butyl)benzamide.

Reaction TypeStandard ConditionYield (Std)Optimized ConditionYield (Opt)
N-Acylation EDC, HOBt, DIPEA, DMF, RT< 5%Acyl Chloride, DMAP, Pyridine, DCM, 0 °C to RT82 - 95%
C-N Coupling Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C0% (NR)BrettPhos Pd G3, LiHMDS, Dioxane, 90 °C75 - 88%
Reductive Amination NaBH(OAc)₃, AcOH, DCE, RT< 10%1. Ti(OiPr)₄, THF, 50 °C 2. NaBH(OAc)₃, RT65 - 80%

References

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at: [Link]

  • Kozikowski, A. P., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." PMC / NIH. Available at: [Link]

Method

Application Note: A Validated Protocol for the Synthesis of 4-Amino-3-(tert-butyl)benzamide via Catalytic Hydrogenation of a Nitro Precursor

Introduction 4-Amino-3-(tert-butyl)benzamide is a valuable substituted aniline derivative that serves as a key intermediate and building block in medicinal chemistry and materials science.[1] Its molecular structure, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-3-(tert-butyl)benzamide is a valuable substituted aniline derivative that serves as a key intermediate and building block in medicinal chemistry and materials science.[1] Its molecular structure, which includes a sterically influential tert-butyl group adjacent to a reactive amino group, provides a unique scaffold for developing novel pharmaceutical compounds and functional materials.[2][3]

This application note provides a detailed, two-step synthetic procedure for obtaining high-purity 4-Amino-3-(tert-butyl)benzamide. The synthesis proceeds through the preparation of an N-(tert-butyl)-4-nitrobenzamide intermediate, followed by a highly efficient catalytic hydrogenation to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, process validation, and safety protocols.

The chosen synthetic pathway, involving the reduction of a nitro-substituted analogue, is a common and reliable strategy.[2] Specifically, catalytic hydrogenation is employed for the nitro-to-amine reduction due to its high efficiency, clean reaction profile, and operational simplicity compared to other methods like metal-acid reductions.[4]

Overall Synthetic Pathway

The synthesis is accomplished in two primary stages:

  • Amidation: Reaction of 4-nitrobenzoyl chloride with tert-butylamine to form the precursor, N-(tert-butyl)-4-nitrobenzamide.

  • Reduction: Catalytic hydrogenation of the nitro precursor to the target compound, 4-Amino-3-(tert-butyl)benzamide.

Note: The numbering in the below diagram does not reflect IUPAC nomenclature but is for illustrative purposes within this document.

Caption: Revised Synthetic Pathway for 4-Amino-3-(tert-butyl)benzamide.

Part 1: Synthesis of Precursor - 3-(tert-Butyl)-4-nitrobenzamide

The synthesis of the target molecule begins with the preparation of the key nitro-substituted precursor. This is typically achieved through the nitration of 3-(tert-butyl)benzoic acid followed by conversion to the benzamide.

Scientific Rationale

The tert-butyl group is an ortho-, para-director. Nitration of 3-(tert-butyl)benzoic acid will primarily direct the incoming nitro group to the positions ortho and para to the tert-butyl group. The position para to the tert-butyl group is already occupied by the carboxylic acid. Of the two ortho positions, the one also ortho to the meta-directing carboxylic acid is favored, leading to the desired 3-(tert-butyl)-4-nitrobenzoic acid. Subsequent amidation with tert-butylamine yields the nitro precursor.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-4-nitrobenzamide

Materials:

  • 3-(tert-Butyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Thionyl Chloride (SOCl₂)

  • tert-Butylamine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Ice

Procedure:

  • Nitration: In a flask cooled in an ice bath, slowly add 3-(tert-butyl)benzoic acid to a mixture of concentrated sulfuric acid and nitric acid. Maintain the temperature below 10°C. After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 3-(tert-butyl)-4-nitrobenzoic acid. Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Acid Chloride Formation: Reflux the dried 3-(tert-butyl)-4-nitrobenzoic acid in an excess of thionyl chloride until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(tert-butyl)-4-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in dichloromethane and cool in an ice bath. Slowly add a solution of tert-butylamine and triethylamine in dichloromethane. Stir at 0-10°C to control the exothermic reaction, then allow it to warm to room temperature to complete the reaction.[2]

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-(tert-butyl)-4-nitrobenzamide as a solid.[5]

Part 2: Reduction of 3-(tert-Butyl)-4-nitrobenzamide

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and purity.

Scientific Rationale & Mechanistic Insights

The catalytic hydrogenation of nitroaromatics is a six-electron reduction that occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[4][6][7][8]

Haber-Lukashevich Mechanism:

  • Adsorption: The nitroaromatic compound (Ar-NO₂) and molecular hydrogen (H₂) adsorb onto the catalyst surface.

  • Hydrogen Dissociation: H₂ dissociates into reactive hydrogen atoms on the metal surface.

  • Stepwise Reduction: The nitro group is sequentially reduced: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

The accumulation of the hydroxylamine intermediate can sometimes pose a risk, as its decomposition can be exothermic.[9][10] However, under controlled batch hydrogenation conditions, the reaction proceeds smoothly to the desired aniline.[9][11] Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[4]

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Charge Reactor B Seal & Purge A->B Substrate, Solvent, Catalyst (Pd/C) added C Pressurize with H₂ B->C Purge 3-5x with N₂ to remove air D Heat & Stir C->D Set target pressure (e.g., 45-55 psi) E Monitor H₂ Uptake D->E Maintain temp & agitation F Cool & Vent E->F Reaction complete when H₂ uptake ceases G Filter Catalyst F->G Vent excess H₂ carefully H Concentrate & Purify G->H Filter through Celite®

Caption: A typical experimental workflow for batch hydrogenation.[4]

Experimental Protocol: Catalytic Hydrogenation

Materials & Equipment:

  • 3-(tert-Butyl)-4-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (95%) or Ethyl Acetate

  • Parr hydrogenation apparatus or a similar autoclave reactor

  • Celite® or another filter aid

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas source

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, combine 3-(tert-butyl)-4-nitrobenzamide and a solvent such as ethanol.[3][12] Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).[3]

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas like nitrogen 3-5 times to completely remove any residual air.[4] This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 45-55 psi).[12] Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (often room temperature to 55°C is sufficient).[13]

  • Reaction Monitoring: Monitor the reaction's progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.[4]

  • Work-up and Filtration: Once the reaction is complete, stop the heating/stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to carefully remove the heterogeneous palladium catalyst.[4][12] Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude 4-Amino-3-(tert-butyl)benzamide.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography to achieve high purity.

Data Summary and Process Validation

The following table summarizes expected outcomes and key analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical AppearanceExpected Yield (%)Key Analytical Data (Expected)
N-(tert-Butyl)-4-nitrobenzamideC₁₁H₁₄N₂O₃238.24Yellow solid80-90%¹H NMR (CDCl₃): δ ~8.2 (d), ~7.9 (d), ~6.2 (br s), ~1.5 (s, 9H).[5]
4-Amino-3-(tert-butyl)benzamideC₁₁H₁₆N₂O192.26White to off-white powder>95% (Reduction)¹H NMR (CDCl₃): Signals corresponding to aromatic protons, NH₂ protons, NH proton, and a singlet for the tert-butyl group (9H).[2]

Troubleshooting:

  • Incomplete Nitration: Ensure anhydrous conditions and proper temperature control. The strength of the nitrating acids is crucial.

  • Low Yield in Amidation: Ensure the acid chloride is freshly prepared and dry. The reaction is sensitive to moisture.

  • Stalled Hydrogenation: Check for leaks in the hydrogenation apparatus. The catalyst may be inactive; use fresh catalyst. Ensure efficient stirring.

Safety Precautions

  • Handling Acids and Reagents: Concentrated nitric and sulfuric acids, as well as thionyl chloride, are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.

  • Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of all oxygen before introducing hydrogen. Vent excess hydrogen safely. The Pd/C catalyst can be pyrophoric; handle with care, especially during filtration.

  • Exothermic Reactions: Both nitration and amidation can be exothermic. Maintain proper cooling and slow addition of reagents to control the reaction temperature.

References

  • BenchChem. (2025).
  • Vulcanchem. (n.d.). 4-amino-N-(tert-butyl)benzamide - 93483-71-7. Vulcanchem.
  • PMC. (2024, September 13).
  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. BenchChem.
  • ChemicalBook. (n.d.). 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Papdi. (n.d.). 4-amino-n-(tert-butyl)benzamide cas:93483-71-7.
  • Royal Society of Chemistry. (n.d.).
  • Chemical Reviews. (2018, December 5).
  • AIR Unimi. (n.d.).
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

Sources

Application

Handling and storage protocols for 4-Amino-3-(tert-butyl)benzamide powder

Application Note: Handling, Storage, and Experimental Protocols for 4-Amino-3-(tert-butyl)benzamide Powder Executive Summary 4-Amino-3-(tert-butyl)benzamide is a highly specialized, sterically hindered aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Experimental Protocols for 4-Amino-3-(tert-butyl)benzamide Powder

Executive Summary

4-Amino-3-(tert-butyl)benzamide is a highly specialized, sterically hindered aromatic building block frequently utilized in the synthesis of targeted therapeutics, such as kinase and PARP inhibitors. The molecule features three distinct functional domains: a primary aniline (-NH


), a primary amide (-CONH

), and a bulky tert-butyl group. This application note details the physicochemical vulnerabilities of this compound and establishes a self-validating protocol for its storage, handling, and dissolution, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Causality

To design an effective handling protocol, researchers must first understand the molecular vulnerabilities of 4-Amino-3-(tert-butyl)benzamide. Every step in the subsequent protocols is dictated by these chemical realities:

  • Oxidative Susceptibility (Aniline Moiety): The electron-donating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack and N-oxidation. Exposure to atmospheric oxygen and actinic light leads to the formation of N-oxides and azo-dimers.

  • Hydrolytic Vulnerability (Benzamide Moiety): While sterically protected by the adjacent tert-butyl group, the amide bond remains susceptible to hydrolysis in the presence of ambient moisture and extreme pH, which can convert the molecule into 4-amino-3-(tert-butyl)benzoic acid.

  • Combustible Dust Hazard: Like many fine organic powders, benzamide derivatives pose a deflagration risk when dispersed in the air in the presence of an ignition source (e.g., electrostatic discharge)[1]. Fine organic dusts can easily agglomerate due to static charge, increasing the explosion hazard during transfer[1].

  • Toxicity Profile: Benzamide derivatives are generally classified as harmful if swallowed (Acute Tox. 4) and are suspected of causing genetic defects (Muta. 2). Strict engineering controls are required to prevent inhalation and dermal exposure.

Storage Protocol: A Self-Validating System

The storage environment must actively mitigate thermal, oxidative, and hydrolytic degradation. This protocol operates as a self-validating system : if the powder remains a free-flowing, off-white solid without clumping or discoloration, the storage integrity has been successfully maintained.

  • Temperature Control (2°C to 8°C): Store refrigerated. Causality: Lowering the thermal kinetic energy drastically reduces the rate of spontaneous amide hydrolysis and auto-oxidation[2].

  • Atmospheric Control (Argon Flush): Store under an inert atmosphere. Causality: Displacing oxygen prevents N-oxidation of the primary aniline group. Argon is preferred over nitrogen as it is heavier than air and settles protectively over the powder bed.

  • Container Specifications (Amber Glass & PTFE): Use amber glass vials with PTFE-lined, moisture-sealing caps. Causality: Amber glass blocks UV/actinic light, preventing photo-catalyzed radical formation[2]. PTFE prevents chemical plasticizer leaching from the septa into the highly lipophilic powder.

Experimental Handling & Dissolution Protocol

The following step-by-step methodology must be strictly adhered to during dispensing and stock solution preparation.

Phase 1: Pre-Handling Setup
  • Engineering Controls: Conduct all powder handling inside a certified Class II Type A2 Biological Safety Cabinet or a hard-ducted fume hood to ensure an inward air velocity sufficient to capture airborne particulates[2].

  • Static Elimination: Place an anti-static bar (ionizer) inside the hood. Causality: Organic powders like benzamides have low Minimum Ignition Energies (MIE). Eliminating static prevents both dust deflagration[1] and powder loss due to electrostatic repulsion.

  • PPE: Don nitrile gloves, a disposable particulate respirator (N95/P100 if handled outside a ventilated enclosure), and a static-dissipative lab coat.

Phase 2: Dispensing Workflow
  • Equilibration (Critical Step): Remove the amber vial from 2-8°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible amide hydrolysis.

  • Weighing: Use a grounded micro-analytical balance and a grounded, anti-static stainless steel spatula. Avoid plastic spatulas. Causality: Plastic generates triboelectric charges that cause the fine powder to scatter, risking inhalation exposure and inaccurate dosing.

  • Inerting: After dispensing the required mass, immediately flush the source vial with a gentle stream of Argon gas for 5 seconds before sealing tightly.

Phase 3: Dissolution & Stock Solution Preparation
  • Solvent Selection: Due to the highly lipophilic tert-butyl group, aqueous solubility is negligible. Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for primary stock solutions.

  • Addition Sequence: Slowly add the solvent to the pre-weighed powder, not vice versa. Causality: Adding solvent to powder ensures immediate wetting of the particle surface, preventing the formation of solvent-impermeable clumps (a phenomenon common with lipophilic powders).

  • Agitation: Vortex for 30 seconds. If dissolution is incomplete, bath sonicate at room temperature for 1-2 minutes. Do not heat.Causality: Heating DMSO solutions of anilines can rapidly accelerate oxidative degradation.

Quantitative Data Summary

ParameterSpecification / ThresholdScientific Rationale
Storage Temperature 2°C to 8°CMinimizes thermal kinetic energy, preventing spontaneous amide hydrolysis.
Atmosphere Argon (Ar) or Nitrogen (N

)
Displaces O

to prevent N-oxidation of the primary aniline.
Light Exposure Actinic/UV ProtectedAmber glass prevents photo-catalyzed radical formation and azo-dimerization.
Primary Solvents Anhydrous DMSO, DMFHigh lipophilicity of the tert-butyl group necessitates polar aprotic solvents.
Stock Concentration 10 mM - 50 mMOptimal range to prevent precipitation during freeze-thaw cycles.

Workflow Visualization

Workflow A 4-Amino-3-(tert-butyl)benzamide B Storage Protocol A->B Long-term C Handling Protocol A->C Active Use B1 2-8°C & Dark (Prevents Thermal/UV Decay) B->B1 B2 Argon Flush (Prevents N-Oxidation) B->B2 C1 Equilibrate to RT (Prevents Condensation) C->C1 C2 Anti-static Weighing (Prevents Dust Deflagration) C1->C2 C3 Dissolve in DMSO/DMF (Lipophilic Solvation) C2->C3

Workflow for the safe storage and handling of 4-Amino-3-(tert-butyl)benzamide powder.

References

  • Title: Hazard Communication Guidance for Combustible Dusts Source: Occupational Safety and Health Administration (osha.gov) URL:[Link][1]

Sources

Method

Application Note: Reagents and Protocols for the Chemoselective N-Acylation of 4-Amino-3-(tert-butyl)benzamide

Executive Summary The functionalization of highly hindered anilines is a notorious bottleneck in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and targeted therapeutics. 4-Amino-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly hindered anilines is a notorious bottleneck in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and targeted therapeutics. 4-Amino-3-(tert-butyl)benzamide presents a unique dual-challenge for synthetic chemists:

  • Severe Steric Hindrance : The bulky ortho-tert-butyl group physically shields the aniline nitrogen, disrupting the optimal Bürgi-Dunitz trajectory required for electrophilic attack [1].

  • The Chemoselectivity Paradox : The molecule contains both an aniline amine (C4) and a primary benzamide (C1). While the aniline is more nucleophilic, the primary amide is more acidic.

This application note provides a comprehensively engineered, self-validating guide to selecting the correct reagents and executing the chemoselective N-acylation of the C4-aniline, bypassing the thermodynamic and kinetic traps inherent to this scaffold.

Substrate Profiling & The Chemoselectivity Paradox

To design a successful acylation protocol, one must first understand the causality behind why standard methods fail.

The Steric Shield

The tert-butyl group possesses an A-value of >4.7 kcal/mol. When positioned ortho to an aniline, it restricts the rotational freedom of the C-N bond and sterically repels incoming acylating agents[2]. Standard reagents like acetic anhydride or unactivated acyl chlorides will result in near-zero conversion at room temperature.

The Acidity vs. Nucleophilicity Trap

A common strategy for acylating hindered anilines is to deprotonate the amine using a strong base (e.g., NaH or LiHMDS) to form a highly reactive anilide anion [1]. For 4-Amino-3-(tert-butyl)benzamide, this approach is catastrophic.

  • The pKa of an aniline N-H is approximately 27.

  • The pKa of a primary benzamide N-H is approximately 15. If a strong base is introduced, the primary benzamide is deprotonated first. Subsequent addition of an acyl chloride will result in imide formation at the C1 position , leaving the target aniline untouched.

Therefore, the reaction must be driven by nucleophilicity, not acidity . The aniline nitrogen, despite its steric shielding, retains a higher intrinsic nucleophilicity than the resonance-stabilized amide nitrogen.

G Substrate 4-Amino-3-(tert-butyl)benzamide (Starting Material) PathA Strong Base (e.g., NaH) Thermodynamic Control Substrate->PathA pKa-Driven PathB DMAP Catalysis Kinetic/Nucleophilic Control Substrate->PathB Nucleophile-Driven OutcomeA Benzamide Acylation (Undesired Imide) PathA->OutcomeA Amide is more acidic OutcomeB Aniline N-Acylation (Desired Product) PathB->OutcomeB Aniline is more nucleophilic

Caption: Mechanistic divergence based on reagent selection highlighting the chemoselectivity paradox.

Mechanistic Rationale: Nucleophilic Catalysis

To overcome the steric bulk without resorting to strong bases, nucleophilic catalysis using 4-(Dimethylaminopyridine) (DMAP) is mandatory [1].

DMAP reacts rapidly with acyl chlorides to form an N-acylpyridinium intermediate . This intermediate is exponentially more electrophilic than the parent acyl chloride. The heightened reactivity lowers the activation energy required for the sterically hindered aniline to attack, effectively forcing the C-N bond formation before any uncatalyzed background reaction can occur at the primary amide.

To prevent the generated HCl from protonating the aniline (which would halt the reaction), a non-nucleophilic stoichiometric base—such as N,N-Diisopropylethylamine (DIPEA)—must be used. DIPEA is too sterically hindered to compete with DMAP for the acyl chloride, ensuring the catalytic cycle remains unbroken.

Reagent Selection & Quantitative Data

The choice of acylating agent dictates the required catalyst loading and reaction time. Summarized below is the empirical data for acylating 4-Amino-3-(tert-butyl)benzamide.

Acylating AgentSteric ProfileRequired DMAP LoadingStoichiometric BaseTime to CompletionExpected Yield
Acetyl Chloride Low0.2 equivalentsDIPEA (2.0 eq)2 - 4 hours> 85%
Benzoyl Chloride Moderate0.5 equivalentsDIPEA (2.0 eq)6 - 8 hours75 - 80%
Pivaloyl Chloride Extremely High1.0 - 1.2 equivalentsDIPEA (2.5 eq)18 - 24 hours50 - 65%
Acetic Anhydride Low0.5 equivalentsPyridine (Solvent)12 - 16 hours< 40%

Note: Acid anhydrides generally perform poorly on ortho-tert-butyl anilines even with DMAP, making acyl chlorides the definitive reagent of choice [1].

Experimental Protocols

Protocol A: Standard DMAP-Catalyzed N-Acylation (For Unbranched Acyl Chlorides)

This protocol is self-validating: the transition of the reaction mixture from clear to a cloudy suspension indicates the successful formation of the DIPEA-HCl salt, confirming reaction progression.

Reagents:

  • 4-Amino-3-(tert-butyl)benzamide: 1.0 mmol

  • Acyl Chloride (e.g., Acetyl Chloride): 1.2 mmol

  • DIPEA: 2.0 mmol

  • DMAP: 0.2 mmol

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution : Add 4-Amino-3-(tert-butyl)benzamide (1.0 mmol) and DMAP (0.2 mmol) to the flask. Dissolve in 10 mL of anhydrous DCM.

  • Base Addition : Inject DIPEA (2.0 mmol) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition : Dissolve the acyl chloride (1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized heating and suppresses di-acylation.

  • Propagation : Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Quench & Extraction : Once the aniline is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Forcing Conditions for Highly Hindered Acyl Chlorides (e.g., Pivaloyl Chloride)

When reacting two sterically encumbered partners, catalytic DMAP is insufficient due to intermediate degradation. Stoichiometric DMAP must be utilized.

Modifications from Protocol A:

  • Increase DMAP to 1.1 mmol (stoichiometric).

  • Change solvent from DCM to Anhydrous THF to allow for a higher reflux temperature if needed.

  • Step 6 Alteration : If LC-MS shows incomplete conversion after 8 hours at room temperature, attach a reflux condenser and heat the reaction to 60 °C for an additional 12 hours.

G Step1 1. Dissolve Substrate, DMAP & DIPEA in Anhydrous DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride Step2->Step3 Step4 4. Warm to RT & Stir (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous NaHCO3 Quench & DCM Extraction Step4->Step5 Step6 6. Silica Gel Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective N-acylation of hindered anilines.

Troubleshooting & Analytical Validation

  • Observation of Nitrile Formation : If LC-MS indicates a mass corresponding to [M - 18], the primary benzamide is undergoing dehydration to a nitrile. Cause : The reaction temperature is too high, or excess acyl chloride is reacting with the amide. Solution : Strictly maintain 0 °C during addition and ensure acyl chloride does not exceed 1.2 equivalents.

  • Incomplete Conversion : If starting material persists, do not add more strong base. Instead, add an additional 0.5 equivalents of both DMAP and acyl chloride. The steric bulk inherently limits the reaction rate; patience is a critical reagent [4].

References

  • Technical Support Center: N-Acylation of Hindered Anilines. BenchChem. Provides foundational mechanistic insights into the necessity of DMAP and acyl chlorides over anhydrides for sterically hindered anilines.

  • 2,6-Dibromo-4-tert-butylaniline: Chemical Properties and Steric Shielding. BenchChem. Details the profound steric and electronic directing effects of ortho-tert-butyl groups on adjacent amine functionalities.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC). Discusses the thermal condensation and nucleophilic substitution challenges associated with 2-tert-butylaniline derivatives.

  • sp3 C–H activation via exo-type directing groups. RSC Publishing. Highlights the extreme conditions often required to functionalize or overcome the steric bulk of 2-tert-butylaniline derivatives in catalytic cycles.

Application

Preparation of Urea Derivatives from 4-Amino-3-(tert-butyl)benzamide: A Comprehensive Application Note &amp; Protocol

Introduction and Mechanistic Rationale Urea derivatives are foundational pharmacophores in modern medicinal chemistry, frequently deployed in the design of targeted therapies such as kinase inhibitors (e.g., Sorafenib) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Urea derivatives are foundational pharmacophores in modern medicinal chemistry, frequently deployed in the design of targeted therapies such as kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors . The incorporation of a tert-butyl group at the ortho position of an aniline ring—as seen in 4-Amino-3-(tert-butyl)benzamide —is a common strategic choice to enhance lipophilicity and occupy deep hydrophobic pockets within target proteins.

However, this structural modification introduces severe steric hindrance around the nucleophilic amine. As an Application Scientist, it is critical to recognize that standard urea synthesis methods often fail or underperform with such hindered substrates.

The Causality Behind Method Selection
  • The Triphosgene/Isocyanate Pitfall: While triphosgene is a widely accepted, safer alternative to phosgene , converting an ortho-tert-butyl aniline to an isocyanate yields a highly reactive but sterically shielded intermediate. When a secondary amine is introduced, the steric clash significantly slows the reaction. If any trace moisture is present during the required prolonged heating, the isocyanate hydrolyzes back to the starting aniline, which then rapidly attacks the remaining isocyanate to form a symmetric urea dimer—a notoriously difficult impurity to separate.

  • The Phenyl Carbamate Advantage: To bypass dimerization, the optimal strategy utilizes phenyl chloroformate . The reaction generates a phenyl carbamate intermediate. The causality here is twofold: First, the carbamate is completely bench-stable and moisture-resistant, allowing for isolation and purification (eliminating symmetric dimers). Second, the phenoxy group acts as an excellent leaving group under mild heating. When the target amine is introduced, nucleophilic acyl substitution occurs cleanly, driven by the irreversible expulsion of phenol.

Methodological Comparison Data

The following table summarizes the quantitative and qualitative metrics of three common urea synthesis pathways when applied specifically to sterically hindered anilines like 4-amino-3-(tert-butyl)benzamide.

ParameterMethod A: TriphosgeneMethod B: Phenyl ChloroformateMethod C: CDI
Reagent Toxicity High (Phosgene equivalent)ModerateLow
Intermediate Stability Low (Moisture sensitive)High (Bench-stable) Moderate
Symmetric Dimer Formation High (Primary failure mode)None Low to Moderate
Typical Yield (Hindered) 30% – 50%75% – 90% 40% – 60%
Scalability & Safety Poor (Requires specialized venting)Excellent Good

Synthetic Workflow Visualization

UreaSynthesis Start 4-Amino-3-(tert-butyl)benzamide (Sterically Hindered Aniline) RouteA Method A: Triphosgene (DCM, 0°C to RT) Start->RouteA RouteB Method B: Phenyl Chloroformate (Pyridine, THF/DCM) Start->RouteB Isocyanate Isocyanate Intermediate (Moisture Sensitive) RouteA->Isocyanate AmineA Add R-NH2 + Base Isocyanate->AmineA Carbamate Phenyl Carbamate Intermediate (Bench-Stable, Isolable) RouteB->Carbamate AmineB Add R-NH2 + Base Carbamate->AmineB Final Target Asymmetric Urea (High Purity & Yield) AmineA->Final Prone to Dimerization AmineB->Final Clean Substitution

Synthesis of urea derivatives from hindered anilines via isocyanate or carbamate intermediates.

Experimental Protocol: The Phenyl Carbamate Route

This protocol provides a self-validating, step-by-step methodology for synthesizing asymmetric ureas from 4-amino-3-(tert-butyl)benzamide using the preferred phenyl carbamate method.

Part 1: Synthesis of Phenyl (4-carbamoyl-2-(tert-butyl)phenyl)carbamate

Objective: Convert the hindered aniline into a stable, activated electrophile.

Reagents & Materials:

  • 4-Amino-3-(tert-butyl)benzamide: 1.0 equivalent (eq)

  • Phenyl chloroformate: 1.05 eq

  • Pyridine: 1.2 eq

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): 0.2 M relative to aniline

Step-by-Step Procedure:

  • Initiation: Dissolve 4-Amino-3-(tert-butyl)benzamide in anhydrous DCM under an inert atmosphere (N₂ or Argon). Add pyridine and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling prevents exothermic degradation and minimizes the formation of bis-acylated byproducts.

  • Addition: Add phenyl chloroformate dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting aniline (typically Rf ≈ 0.3) should be fully consumed, replaced by a less polar UV-active spot (Rf ≈ 0.6) corresponding to the carbamate.

  • Workup & Isolation:

    • Quench the reaction with 1N HCl (aqueous) to protonate and remove unreacted pyridine.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Triturate the resulting crude solid with cold diethyl ether/hexanes (1:4) to precipitate the pure phenyl carbamate. Filter and dry under a vacuum.

Part 2: Synthesis of the Target Asymmetric Urea

Objective: Displace the phenoxy group with a target amine to form the final urea derivative.

Reagents & Materials:

  • Phenyl (4-carbamoyl-2-(tert-butyl)phenyl)carbamate (from Part 1): 1.0 eq

  • Target Amine (Primary or Secondary): 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): 0.1 M

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the isolated phenyl carbamate in DMSO. Add the target amine followed by DIPEA.

    • Causality: DMSO is chosen for its high boiling point and ability to solvate both the hydrophobic carbamate and the polar urea product. DIPEA acts as a non-nucleophilic base to scavenge any acidic byproducts and keep the amine nucleophile deprotonated.

  • Thermal Activation: Heat the reaction mixture to 65–70 °C for 4 to 6 hours.

  • Self-Validation (LC-MS/TLC): The reaction progress is internally validated by the release of phenol. On TLC, observe the disappearance of the carbamate and the appearance of a highly polar spot (the urea) alongside phenol.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Slowly add the reaction mixture to vigorously stirred ice water (10 volumes relative to DMSO). The asymmetric urea will typically precipitate as a white/off-white solid, while the displaced phenol and DIPEA remain dissolved in the aqueous phase.

    • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove trace phenol.

    • Dry the solid under high vacuum to afford the highly pure asymmetric urea derivative.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Method

Strategic Solvent Selection for Reactions Involving 4-Amino-3-(tert-butyl)benzamide

An Application Guide Abstract 4-Amino-3-(tert-butyl)benzamide is a valuable bifunctional building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research.[1] Its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

4-Amino-3-(tert-butyl)benzamide is a valuable bifunctional building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research.[1] Its unique structure, featuring a nucleophilic primary aromatic amine ortho to a bulky tert-butyl group and a stable secondary amide, presents specific challenges and opportunities for reaction optimization. The choice of solvent is not merely an inert medium for dissolution but a critical parameter that dictates reaction rate, yield, selectivity, and impurity profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection, grounded in mechanistic principles and supported by actionable protocols. We will explore the physicochemical properties of the target molecule, dissect the role of different solvent classes in key transformations, and offer detailed experimental workflows to empower scientists to achieve optimal outcomes.

Physicochemical and Reactivity Profile

A thorough understanding of the substrate is the foundation of logical solvent selection. 4-Amino-3-(tert-butyl)benzamide possesses distinct functional domains that govern its behavior.

  • Primary Aromatic Amine (-NH₂): This is the primary center of reactivity. As a nucleophile, it readily participates in N-acylation, N-alkylation, and coupling reactions.[1][2] However, its nucleophilicity is tempered by the electron-withdrawing nature of the benzene ring and significantly influenced by the steric hindrance imposed by the adjacent tert-butyl group.[2]

  • Secondary Amide (-CONH-tBu): The amide group is comparatively robust and generally non-reactive under conditions used to modify the primary amine. It features a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the molecule's polarity.[3]

  • tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar group introduces significant steric hindrance around the primary amine, potentially slowing reactions at that site. It also contributes to the molecule's solubility in less polar organic solvents.

  • Aromatic Ring: The ring is activated towards electrophilic substitution by the strongly donating amino group, though this reactivity is often secondary to the amine's nucleophilicity.

Solubility Characteristics: The molecule exhibits poor solubility in water but is generally soluble in a range of organic solvents, particularly polar aprotic and polar protic types.[2][4] This behavior is a classic interplay between the polar, hydrogen-bonding capable amine and amide groups and the nonpolar hydrocarbon backbone of the aromatic ring and tert-butyl substituent.[3] This dual nature allows for solubility manipulation; for instance, protonation of the basic amino group with an acid can render the molecule water-soluble, a feature commonly exploited during aqueous workups for purification.[4][5]

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[2][6]
Molecular Weight 192.26 g/mol [2]
Appearance Typically a white powder[2]
CAS Number 93483-71-7[2][6]

The Mechanistic Role of the Solvent

The solvent influences a reaction by modulating the energies of the ground state (reactants) and the transition state. A solvent that preferentially stabilizes the transition state relative to the ground state will accelerate the reaction. Key solvent properties to consider are polarity, polarizability, and hydrogen bonding capability (proticity).

Solvent_Selection_Workflow cluster_analysis Step 1: Analysis cluster_selection Step 2: Selection & Screening cluster_optimization Step 3: Optimization A Analyze Reactant & Reagent Properties (Solubility, Polarity) B Analyze Reaction Mechanism (Intermediates, Transition States) A->B Consider Mechanism C Select Initial Solvent Class (e.g., Polar Aprotic for SNAr) B->C Based on analysis D Screen 2-3 Candidate Solvents (e.g., DCM, THF, DMF) C->D Choose specific examples E Monitor via TLC/LCMS for Rate and Purity D->E Run small-scale test reactions F Identify Best-Performing Solvent E->F Analyze results G Optimize Conditions (Concentration, Temperature) F->G Refine parameters H Proceed to Scale-Up G->H

Caption: A logical workflow for rational solvent selection and optimization.

Solvents are broadly categorized based on these properties:

Solvent ClassExamplesCharacteristics & Impact on Reactions
Polar Aprotic DMF, DMSO, Acetonitrile, THF, Dichloromethane (DCM)Possess strong dipoles but lack acidic protons. Excellent at solvating cations. They leave anions and nucleophiles (like the 4-amino group) relatively "bare" and highly reactive. Ideal for nucleophilic substitution (SNAr) and many coupling reactions.[7][8]
Polar Protic Water, Ethanol, Methanol, IsopropanolHave O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They effectively solvate both cations and anions. Can slow reactions by forming a solvent "cage" around the nucleophilic amine via H-bonding, reducing its reactivity.[7] Often used in reductions.[9]
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLow dielectric constants and no acidic protons. Primarily interact via weak van der Waals forces. Useful when minimal solvent interaction is desired or to drive equilibria by azeotropically removing water.[10] Solubility of polar substrates can be limited.

Solvent Recommendations for Key Transformations

N-Acylation & Amide Bond Formation

This is one of the most common reactions for 4-Amino-3-(tert-butyl)benzamide. The goal is to maximize the nucleophilicity of the 4-amino group towards an electrophile (e.g., an acid chloride or an activated carboxylic acid).

  • Recommended Class: Polar Aprotic Solvents.

  • Rationale: Protic solvents are contraindicated as they can react with highly electrophilic reagents like acid chlorides and can deactivate the amine nucleophile through hydrogen bonding.[7] Polar aprotic solvents provide good solubility while keeping the amine's lone pair available for reaction.

  • Solvent Choices:

    • Dichloromethane (DCM): An excellent first choice. It is relatively inert, has a low boiling point facilitating easy removal, and solubilizes a wide range of organic compounds. It is ideal for reactions with acid chlorides in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[][12]

    • Tetrahydrofuran (THF): Another good general-purpose solvent. It is more polar than diethyl ether but less so than DMF.

    • N,N-Dimethylformamide (DMF): Use when solubility is a challenge in DCM or THF. Its high polarity can accelerate reactions involving charged intermediates. However, its high boiling point makes it difficult to remove, and it can sometimes participate in side reactions at elevated temperatures.[13]

    • Ethyl Acetate (EtOAc): A greener alternative that can be effective for both coupling reactions and subsequent workup extractions.[14]

Nucleophilic Aromatic Substitution (SNAr)

In these reactions, the 4-amino group acts as a nucleophile, attacking an electron-deficient aromatic ring. The mechanism proceeds through a charged intermediate (a Meisenheimer complex).

  • Recommended Class: Polar Aprotic Solvents.

  • Rationale: The rate-determining step is often the formation of the charged intermediate. Solvents that can stabilize this charge without deactivating the nucleophile are paramount. Dipolar aprotic solvents excel at this.[8]

  • Solvent Choices:

    • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are the premier solvents for SNAr reactions. Their high polarity provides substantial stabilization to the charged transition state, leading to significant rate enhancements compared to less polar or protic media.[7][8]

    • Acetonitrile (MeCN): A viable, less viscous alternative to DMF or DMSO, though often resulting in slower reaction rates.

Activation_Energy Y_axis Energy Reactants Reactants X_axis Reaction Coordinate TS1 Transition State (Nonpolar Solvent) Reactants->TS1 ΔG‡ (high) TS2 Transition State (Polar Aprotic Solvent) Reactants->TS2 ΔG‡ (low) Products Products TS1->Products TS2->Products

Caption: Polar aprotic solvents stabilize charged transition states, lowering activation energy (ΔG‡).

Reductive Amination or Metal-Catalyzed Cross-Coupling

These reactions often involve organometallic species or hydrides that can be sensitive to certain functional groups or solvents.

  • Recommended Class: Aprotic (Polar or Nonpolar) Solvents.

  • Rationale: The choice is highly dependent on the specific catalyst system and reagents. Protic solvents are often incompatible with the organometallic intermediates in cross-coupling reactions.

  • Solvent Choices:

    • THF, Dioxane, Toluene: Common choices for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. They offer good solubility for organic substrates and are compatible with most catalyst systems.

    • Methanol (MeOH), Ethanol (EtOH): For reductive aminations using hydride reagents like sodium borohydride (NaBH₄), these protic solvents are often ideal. They can activate the carbonyl component and serve as a proton source during the workup.

Protocols & Methodologies

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol outlines the reaction of 4-Amino-3-(tert-butyl)benzamide with benzoyl chloride as a model system.

Materials:

  • 4-Amino-3-(tert-butyl)benzamide (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Amino-3-(tert-butyl)benzamide and anhydrous DCM. Stir until all solids are dissolved.

  • Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath. Causality: The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[]

  • Electrophile Addition: Add benzoyl chloride dropwise to the cold, stirring solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove excess benzoyl chloride), and brine. Causality: This acid/base washing procedure leverages the differential solubility of basic/acidic impurities to purify the neutral amide product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Small-Scale Solvent Screening for Amide Coupling

This protocol allows for the rapid identification of a suitable solvent for a specific amide coupling reaction using a common coupling agent like EDC.

Materials:

  • 4-Amino-3-(tert-butyl)benzamide (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Candidate Solvents: DCM, THF, DMF (anhydrous)

Procedure:

  • Preparation: In three separate, labeled vials, place 4-Amino-3-(tert-butyl)benzamide, the carboxylic acid, and HOBt.

  • Solvent Addition: To each vial, add one of the candidate solvents (DCM, THF, DMF) to achieve the same target concentration (e.g., 0.2 M). Stir until dissolved.

  • Initiation: Add EDC to each vial simultaneously.

  • Monitoring: Stir all reactions at room temperature. At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each vial and spot on a single TLC plate.

  • Analysis: Develop the TLC plate and visualize. The solvent that leads to the fastest consumption of starting material and the cleanest formation of the product is the optimal choice. Trustworthiness: This parallel, self-validating system provides direct, comparative evidence for solvent performance under identical reaction conditions.

  • Selection: Based on the TLC analysis, select the best solvent for a larger-scale reaction.

Troubleshooting Guide

ProblemPotential Solvent-Related CauseSuggested Solution
Poor/No Reaction 1. Poor Solubility: Reactants are not fully dissolved. 2. Solvent Deactivation: Protic solvent (e.g., wet MeCN, EtOH) is deactivating the nucleophile or reacting with the electrophile.1. Switch to a more polar solvent (e.g., DCM -> DMF). Gently warm the mixture. 2. Ensure use of anhydrous solvents. Switch to a strictly aprotic solvent like DCM or THF.
Low Yield 1. Incomplete Reaction: Solvent is too nonpolar to stabilize the transition state effectively. 2. Workup Losses: Product has partial solubility in the aqueous phase.1. Re-screen with more polar aprotic solvents (DMF, DMSO). 2. Perform back-extractions of all aqueous layers with the organic solvent. Saturate the aqueous layer with NaCl to decrease organic product solubility.
Multiple Side Products 1. High Reaction Temperature: High-boiling point solvents (DMF, DMSO) may enable side reactions if heated for too long. 2. Reactive Solvent: The solvent itself is participating in the reaction (e.g., amine reacting with acetone).1. Attempt the reaction at a lower temperature or switch to a lower-boiling point solvent (DCM, THF). 2. Avoid ketone-based solvents.[5] Ensure the chosen solvent is inert under the reaction conditions.

Conclusion

The selection of a solvent for reactions involving 4-Amino-3-(tert-butyl)benzamide is a critical decision that extends far beyond simple dissolution. A mechanistic approach, which considers the polarity and proticity of the solvent in the context of the reaction's transition states and intermediates, is essential for success. For modifying the nucleophilic 4-amino group, polar aprotic solvents like DCM, THF, and DMF are typically the most effective choices, as they enhance nucleophilicity without interfering in the reaction. Protic solvents should be reserved for specific applications, such as reductions, where their hydrogen-bonding and proton-donating capabilities are beneficial. By employing the systematic screening protocols and troubleshooting logic presented in this guide, researchers can confidently and efficiently optimize their synthetic routes, leading to higher yields, improved purity, and more robust chemical processes.

References

  • Autech. (n.d.). 4-amino-n-(tert-butyl)benzamide cas:93483-71-7. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide. Retrieved from [Link]

  • ChemBK. (2024). 4-tert-Butylbenzamide. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Mokhtari, Z., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved from [Link]

  • Plietker, B., et al. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • ARKIVOC. (2003). Unusual solvent effects in the reactions of 1-halo-2,4- dinitrobenzenes and aniline in aprotic and dipolar-a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the yield of aniline. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) abstract about aromatic amines. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 4-Amino-3-(tert-butyl)benzamide by column chromatography

This guide outlines the purification protocol for 4-Amino-3-(tert-butyl)benzamide , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., Btk inhibitors). Critical Structural Distinction...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification protocol for 4-Amino-3-(tert-butyl)benzamide , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., Btk inhibitors).

Critical Structural Distinction

⚠️ Note from the Senior Scientist: Do not confuse 4-Amino-3-(tert-butyl)benzamide (Ring-substituted, CAS: implied derivative of 25900-62-3 series) with its isomer 4-amino-N-(tert-butyl)benzamide (Amide-substituted, CAS: 93483-71-7).

  • Target Molecule: The tert-butyl group is attached to the benzene ring at position 3. [1] * Isomer: The tert-butyl group is attached to the amide nitrogen .

[2] This guide addresses the Ring-Substituted form, which presents unique purification challenges due to the steric bulk of the tert-butyl group adjacent to the aniline.

Part 1: Purification Strategy & Logic

The purification of 4-Amino-3-(tert-butyl)benzamide requires balancing the separation of three distinct functional groups:

  • Primary Amide (-CONH₂): Highly polar, hydrogen bond donor/acceptor.

  • Aniline (-NH₂): Basic, prone to "streaking" on acidic silica gel.

  • tert-Butyl Group: Lipophilic, provides steric hindrance but significantly alters solubility compared to simple benzamides.

The "Self-Validating" Chromatographic System

To ensure a robust purification, we utilize a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier .

  • Why DCM/MeOH? Benzamides often exhibit poor solubility in Hexane/Ethyl Acetate. DCM ensures the compound remains in solution during loading and elution, preventing precipitation on the column head.

  • Why a Basic Modifier? The aniline moiety interacts with acidic silanol groups (

    
    ) on the silica surface, causing peak tailing (streaking) and yield loss. Adding 1% Triethylamine (TEA)  or Ammonia  suppresses this ionization, sharpening the peak.
    
Predicted Relative Rf Values (TLC)

Mobile Phase: 95:5 DCM:MeOH + 1% TEA

CompoundRelative PolarityRf Value (Approx)Visual Characteristic
4-Amino-3-(tert-butyl)benzonitrile Low (Precursor)0.6 – 0.7UV Active, often less colored
4-Nitro-3-(tert-butyl)benzamide Medium (Precursor)0.4 – 0.5Yellow spot
4-Amino-3-(tert-butyl)benzamide High (Target) 0.25 – 0.35 UV Active, fluoresces blueish
4-Amino-3-(tert-butyl)benzoic acid Very High (Over-hydrolysis)0.0 – 0.1Stays on baseline (without acid)

Part 2: Step-by-Step Experimental Protocol

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the risk of precipitation.

  • Dissolve the crude reaction mixture in a minimum amount of MeOH or THF .

  • Add Silica Gel (40-63 µm) to the solution (Ratio: 2g silica per 1g crude).

  • Evaporate the solvent under reduced pressure until a free-flowing powder remains.

  • Vacuum dry for 30 minutes to remove residual MeOH (which would otherwise ruin the gradient start).

Column Packing & Equilibration
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Slurry Solvent: 100% DCM + 1% TEA.

  • Pack the column and flush with 2 column volumes (CV) of the slurry solvent to neutralize the silica acidity.

Elution Gradient

Flow rate depends on column diameter (e.g., 15-20 mL/min for a 25g column).

Time / VolumeMobile Phase CompositionPurpose
0–2 CV 100% DCM (+ 1% TEA)Elute non-polar impurities (e.g., residual nitrile).
2–5 CV 0% → 2% MeOH in DCMInitiate migration of the amide.
5–12 CV 2% → 5% MeOH in DCMTarget Elution Window.
12–15 CV 5% → 10% MeOH in DCMFlush remaining polar impurities.
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Contains Nitrile, Amide, Acid) TLC TLC Analysis (95:5 DCM:MeOH + 1% TEA) Start->TLC Check Rf Prep Sample Prep: Dry Load on Silica TLC->Prep Confirm Separation Column Flash Column Chromatography (Gradient DCM -> 5% MeOH) Prep->Column Fraction1 Fraction 1-5: Non-polar impurities (Nitrile) Column->Fraction1 0-2% MeOH Fraction2 Fraction 6-12: Target Amide Column->Fraction2 2-5% MeOH Fraction3 Fraction 13+: Polar Acids/Salts Column->Fraction3 >5% MeOH Finish Pure 4-Amino-3-(tert-butyl)benzamide (White Solid) Fraction2->Finish Concentrate

Caption: Logical workflow for the purification of aminobenzamides, ensuring separation from non-polar precursors and polar byproducts.

Part 3: Troubleshooting & FAQs

Q1: My product is streaking across multiple fractions. How do I fix this?

Diagnosis: The basic aniline nitrogen is interacting with the acidic silanols on the silica gel. Solution:

  • Add Base: Ensure your mobile phase contains 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq.) .

  • Pre-treat Column: Flush the column with the basic mobile phase before loading the sample. This "caps" the active silanol sites.

Q2: I see a spot running very close to my product (slightly higher Rf). What is it?

Diagnosis: This is likely the 4-Amino-3-(tert-butyl)benzonitrile precursor (incomplete hydrolysis). Solution:

  • Shallower Gradient: Slow down the gradient ramp between 0% and 3% MeOH.

  • Change Solvent: Switch to Ethyl Acetate/Hexane (50:50 to 100:0) . Nitriles often separate better from amides in EtOAc systems than in DCM/MeOH, provided the amide is soluble.

Q3: The product solidifies on the column or blocks the inlet.

Diagnosis: The compound has crystallized due to poor solubility in the initial non-polar mobile phase (DCM or Hexane). Solution:

  • Use Dry Loading: (As described in Part 2). This prevents a concentrated plug of liquid from hitting the non-polar solvent.

  • Add Co-solvent: Add a small amount of THF to the mobile phase, or ensure the starting condition has at least 0.5% MeOH to maintain solubility.

Q4: A yellow impurity is co-eluting with my product.

Diagnosis: If synthesized via nitro-reduction, this is likely 4-nitro-3-(tert-butyl)benzamide or an azo-dimer byproduct. Solution:

  • Recrystallization: Column chromatography may struggle to separate these similar polarities. Collect the mixed fractions and recrystallize from Ethanol/Water or Toluene . The nitro compound is usually less soluble in cold ethanol than the amine.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. Retrieved from

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses, 99, 305-325. Retrieved from

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from

Sources

Optimization

Troubleshooting solubility issues with 4-Amino-3-(tert-butyl)benzamide

Welcome to the technical support resource for 4-Amino-3-(tert-butyl)benzamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Amino-3-(tert-butyl)benzamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior in various solvent systems, enabling you to make informed decisions in your experimental design.

Compound Profile: Physicochemical Characteristics

4-Amino-3-(tert-butyl)benzamide is a substituted benzamide that presents unique solubility challenges due to its molecular structure.[1][2] The molecule incorporates both polar functional groups (a primary amine and an amide) capable of hydrogen bonding, and significant non-polar features (a benzene ring and a bulky tert-butyl group). This amphiphilic nature dictates its solubility behavior. The bulky tert-butyl group, in particular, can sterically hinder solvation and increase the compound's hydrophobicity.[1]

PropertyValueSource
CAS Number 93483-71-7[1][3]
Molecular Formula C₁₁H₁₆N₂O[1][4]
Molecular Weight 192.26 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-Amino-3-(tert-butyl)benzamide.

Q1: What are the general solubility characteristics of 4-Amino-3-(tert-butyl)benzamide?

Answer: Based on its structure and data from related benzamides, 4-Amino-3-(tert-butyl)benzamide exhibits limited solubility in water but is more soluble in polar organic solvents.[1][5] The hydrophobic benzene ring and the bulky tert-butyl group are the primary contributors to its poor aqueous solubility.[5][6] Conversely, the amino and amide groups can form hydrogen bonds, which enhances solubility in polar organic solvents that can act as hydrogen bond donors or acceptors.[5][7]

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous Buffers Water, PBS, SalinePoor / InsolubleThe large non-polar surface area (benzene ring, tert-butyl group) dominates, leading to unfavorable interactions with water.
Polar Aprotic DMSO, DMF, NMPGood to ExcellentThese solvents effectively solvate the entire molecule by accepting hydrogen bonds from the -NH₂ and -NH- groups and interacting with the aromatic ring.
Polar Protic Ethanol, Methanol, IsopropanolModerate to GoodThese solvents can both donate and accept hydrogen bonds. Solubility is generally good but may be lower than in polar aprotic solvents due to the energy required to disrupt the solvent's own hydrogen-bonding network.[8]
Non-Polar Hexane, ToluenePoor / InsolubleThese solvents cannot effectively solvate the polar amino and amide functional groups.[9]
Q2: I am struggling to dissolve the compound in my aqueous assay buffer. What am I doing wrong?

Answer: This is a common and expected challenge. Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's hydrophobicity. The primary cause is the energetically unfavorable interaction between the large non-polar regions of the molecule and the highly ordered hydrogen-bonding network of water.

Troubleshooting Steps:

  • Do not attempt direct dissolution in buffer. Instead, prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[10]

  • Perform a serial dilution. The organic stock solution can then be serially diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your biological system.

  • Watch for precipitation. Upon dilution into the aqueous buffer, the compound may precipitate if its solubility limit is exceeded. If you observe cloudiness or solid particles, you may need to lower the final concentration or explore pH modification.[10]

Q3: Can I use heat to improve the solubility of 4-Amino-3-(tert-butyl)benzamide?

Answer: Yes, gentle warming can be an effective strategy to increase the rate of dissolution and, in many cases, the solubility limit.[10][11] However, this must be approached with caution.

Causality & Best Practices:

  • Mechanism: Heating provides the energy needed to overcome the crystal lattice energy of the solid and disrupt the solvent-solvent interactions, allowing for better solvation of the compound.[8]

  • Protocol: Use a water bath set to a modest temperature (e.g., 37-50°C).[10] Avoid aggressive, direct heating on a hot plate, which can lead to solvent evaporation and potential compound degradation.

  • Trustworthiness Check: After the compound dissolves with heat, allow the solution to cool back to room temperature. It is crucial to check if the compound remains in solution or if it precipitates out. If it precipitates, the solution was supersaturated at room temperature, and this method is not suitable for creating a stable stock solution for long-term storage.

Q4: How does pH affect the solubility of this compound, and how can I leverage this?

Answer: The pH of the solvent will have a significant impact on the solubility of 4-Amino-3-(tert-butyl)benzamide in aqueous media. This is due to the presence of the aromatic amino group (-NH₂), which is basic.

Expertise & Mechanism:

  • In neutral or basic conditions (pH > ~5), the amino group is in its neutral, uncharged form (-NH₂). In this state, the molecule is less polar and thus less soluble in water.

  • In acidic conditions (e.g., pH 1-4), the lone pair of electrons on the nitrogen atom of the amino group will accept a proton (H⁺), forming the corresponding ammonium salt (-NH₃⁺).[12]

  • This ionization introduces a formal positive charge, dramatically increasing the molecule's polarity and its ability to interact favorably with polar water molecules, thereby significantly increasing its aqueous solubility.[13][14]

Practical Application: To prepare an aqueous solution, first dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). Once dissolved, you can carefully adjust the pH upwards with a base (e.g., NaOH) to your desired final pH. However, be aware that as you approach the compound's pKa, it will begin to deprotonate and may precipitate out of solution if its solubility limit is exceeded.

Systematic Troubleshooting Workflow

When facing persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from the simplest to more advanced techniques.

G cluster_0 Start Start: Weigh solid 4-Amino-3-(tert-butyl)benzamide Solvent Select Solvent System Start->Solvent DMSO Attempt dissolution in DMSO or DMF Solvent->DMSO  Start with polar aprotic Check1 Is solution clear? DMSO->Check1 Success Success! Proceed with experiment Check1->Success Yes CoSolvent Use Co-Solvent System (e.g., Ethanol, Methanol) Check1->CoSolvent No Check2 Is solution clear? CoSolvent->Check2 Check2->Success Yes pH_Mod Attempt dissolution in aqueous acid (e.g., 0.1M HCl) Check2->pH_Mod No (for aqueous preps) Check3 Is solution clear? pH_Mod->Check3 Check3->Success Yes Energy Apply Gentle Energy (Vortex, Sonicate, Warm to 37°C) Check3->Energy No Check4 Is solution clear? Energy->Check4 Check4->Success Yes Failure Insoluble under these conditions. Re-evaluate concentration or consider formulation strategies (e.g., excipients). Check4->Failure No

Caption: A decision-tree for troubleshooting solubility.

Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the gold-standard method for creating a concentrated stock solution for use in most biological assays.

Materials:

  • 4-Amino-3-(tert-butyl)benzamide (MW: 192.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.9226 mg of 4-Amino-3-(tert-butyl)benzamide.

    • It is advisable to weigh a larger mass (e.g., 19.23 mg) and dissolve it in a larger volume (e.g., 10 mL) to minimize weighing errors.[10]

  • Weighing: Accurately weigh the desired mass of the compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.[10]

  • Visual Inspection (Self-Validation): Hold the vial against a light source and visually inspect for any undissolved particulates or cloudiness. The solution must be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution via pH Modification

This protocol is for applications requiring an aqueous solution without organic co-solvents, leveraging the basicity of the amino group.

Materials:

  • 4-Amino-3-(tert-butyl)benzamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified water

  • Calibrated pH meter

Procedure:

  • Initial Dissolution: Weigh the required amount of the compound for your final desired volume and concentration. Add it to a volume of 0.1 M HCl equivalent to about 50% of your final target volume.

  • Solubilization: Stir or vortex the mixture. The compound should dissolve as the amino group is protonated to form the highly soluble hydrochloride salt.

  • pH Adjustment: Once fully dissolved, begin to slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated meter.

  • Titration & Observation (Self-Validation): Continue adding base until you approach your target pH. Crucially, watch the solution closely for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit of the neutral form of the compound at that pH.

  • Final Volume: Once the target pH is reached (and the solution remains clear), add purified water to reach the final desired volume.

  • Recommendation: This method requires careful characterization. It is recommended to perform a solubility curve by preparing small-scale solutions at various pH values to determine the exact pH at which precipitation occurs for your desired concentration.

Safety & Handling

As a Senior Application Scientist, I must emphasize the importance of safety. Always handle 4-Amino-3-(tert-butyl)benzamide in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]

  • Handling: Avoid creating dust.[17] Use in a well-ventilated area or a chemical fume hood.[15]

  • Exposure: The compound may cause skin and serious eye irritation.[17] In case of contact, wash the affected area thoroughly with water.[15]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[15]

References
  • 4-amino-n-(tert-butyl)benzamide cas:93483-71-7. Autech Industry Co.,Limited. [Link]

  • N-tert-Butyl-4-aminobenzamide. PubChem. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]

  • 3-[(4-Tert-butylcycloheptyl)amino]benzamide. PubChem. [Link]

  • Benzamide - Solubility of Things. Solubility of Things. [Link]

  • Looking for suggestions to dissolve benzamide derivatives. Reddit. [Link]

  • Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine−amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. ACS Publications. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. [Link]

  • Absorption-excipient-pH classification gradient maps: sparingly soluble drugs and the pH partition hypothesis. PubMed. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. [Link]

  • Is there a relationship between solubility of material and its PH level?. ResearchGate. [Link]

  • Solubility of Amides. Chemistry Stack Exchange. [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. IJPSR. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-(tert-butyl)benzamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 4-Amino-3-(tert-butyl)benzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 4-Amino-3-(tert-butyl)benzamide . Because this molecule possesses a unique combination of functional groups—a weakly basic, oxidation-prone primary amine, a sterically bulky and highly lipophilic tert-butyl group, and a strongly hydrogen-bonding primary amide—standard generic purification templates often fail.

This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure >99% HPLC purity.

Physicochemical Principles of the Target Molecule

To design an effective purification protocol, one must understand the competing intermolecular forces at play:

  • The Hydrogen-Bond Network: The primary driver for benzamide crystallization is the formation of a robust intermolecular hydrogen-bond network (amide-to-amide or amide-to-solvent)[1].

  • Lipophilic Disruption: The bulky tert-butyl group at the 3-position disrupts the planar stacking typically seen in unsubstituted benzamides. This significantly increases the molecule's lipophilicity and its solubility in moderately polar organic solvents like ethyl acetate[1].

  • Oxidation Susceptibility: The electron-rich aniline moiety (further activated by the +I inductive effect of the tert-butyl group) is highly susceptible to aerial oxidation, leading to the formation of highly colored, polymeric azo or azoxy impurities[2].

Troubleshooting & FAQs

Q1: My crude product is dark brown/red instead of pale yellow/white. How do I remove these colored impurities? A1: The dark coloration is typical of aniline oxidation byproducts. Because these impurities are often highly conjugated and polymeric, they cannot be easily removed by simple solvent washing. They must be removed using an activated charcoal treatment during the hot dissolution phase of recrystallization[2].

  • Causality: The high surface area and porous nature of activated carbon selectively adsorb large, planar, conjugated oxidation products via

    
     stacking, while allowing the smaller, monomeric benzamide target to remain dissolved in the hot solvent.
    

Q2: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). What is the thermodynamic cause and the fix? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution reaches saturation, or when a polar solvent disrupts the hydrogen-bond network too aggressively without allowing nucleation sites to form[1].

  • The Fix: Switch to an anti-solvent precipitation method (Binary System). Dissolve the crude in a "good solvent" (e.g., Ethyl Acetate) at room temperature, then slowly add an "anti-solvent" (e.g., n-Hexane)[1].

Q3: How do I ensure the complete removal of unreacted 4-amino-3-tert-butylbenzoic acid starting material? A3: Exploit the pKa difference between the functional groups. The carboxylic acid starting material can be deprotonated by a weak base, converting it into a water-soluble carboxylate salt. The target benzamide remains neutral and partitions entirely into the organic phase.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Carboxylic Acid Impurities)

Use this protocol immediately after synthesis workup to remove unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Base Wash: Transfer the solution to a separatory funnel. Wash with 3 equal volumes of saturated aqueous

    
    .
    
    • Self-Validation Check: Monitor the biphasic mixture for gas evolution (

      
      ). The complete cessation of bubbling upon subsequent washes indicates the total neutralization and removal of acidic impurities.
      
  • Brine Wash: Wash the organic layer once with saturated

    
     (brine) to remove residual water and inorganic salts.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the semi-pure crude solid.
    
Protocol B: Anti-Solvent Recrystallization (Binary System)

Use this protocol to achieve final crystalline purity and remove trace organic impurities.

  • Primary Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (Good Solvent) until the solid just dissolves with stirring[3].

  • Clarification (If Colored): Add 5% w/w activated charcoal to the hot solution. Boil gently for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove the charcoal and adsorbed impurities[2].

  • Anti-Solvent Addition: Keep the solution near boiling. Slowly add hot n-Hexane (Anti-Solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point)[3].

  • Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears.

    • Self-Validation Check: A perfectly clear solution at the boiling point ensures no premature amorphous precipitation has occurred, setting the stage for perfect crystal lattice formation.

  • Crystallization: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize yield[3].

  • Isolation: Collect the purified crystals via vacuum filtration, wash with ice-cold n-Hexane, and dry under high vacuum to a constant weight.

Protocol C: Flash Column Chromatography (Regioisomer Separation)

Use this protocol if the tert-butyl group was introduced via pathways lacking perfect regiocontrol, resulting in regioisomers (e.g., 2-amino-5-tert-butylbenzamide) that co-crystallize.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Dichloromethane (DCM) and pack the column[3].

  • Sample Loading: Dry-load the sample by dissolving it in a minimal amount of DCM, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Load this onto the column head[3].

  • Elution: Elute using a mobile phase gradient starting at 100:0 (DCM:Methanol) and gradually increasing polarity to 90:10 (DCM:Methanol)[3].

  • Fraction Validation: Monitor fractions via Thin Layer Chromatography (TLC) under a UV lamp.

    • Causality: The bulky tert-butyl group ortho to the amine in the target compound sterically shields the polar amine group, altering its interaction with the silica stationary phase compared to its regioisomers, resulting in a distinct

      
       value.
      

Quantitative Data: Solvent Selection Matrix

The following table summarizes the thermodynamic behavior of 4-Amino-3-(tert-butyl)benzamide in various solvent classes, driven by its hydrogen-bonding capacity and lipophilic tert-butyl substitution.

Solvent ClassExample SolventExpected SolubilityPhysicochemical Rationale
Aqueous Buffers Water, PBSVery Poor / InsolubleThe large, non-polar aromatic structure and bulky tert-butyl group dominate, leading to extreme hydrophobicity.
Polar Aprotic DMSO, DMFVery HighExcellent at disrupting the amide-to-amide crystal lattice forces; often too powerful for simple cooling recrystallization.
Polar Protic Methanol, EthanolModerate to GoodCompetes for hydrogen bonds. High solubility at elevated temperatures with a sharp drop upon cooling.
Moderate Polarity Ethyl Acetate, DCMGoodSolvates the lipophilic tert-butyl domain effectively. Ideal "Good Solvent" for binary anti-solvent systems.
Non-Polar n-Hexane, HeptanePoorCannot disrupt the amide hydrogen-bond network. Functions as an ideal "Anti-Solvent" to force precipitation[1].

Mandatory Visualizations

G Start Crude 4-Amino-3-(tert-butyl)benzamide AcidBase Acid-Base Extraction (Removes unreacted acid) Start->AcidBase Charcoal Activated Charcoal Treatment (Removes colored oxidation products) AcidBase->Charcoal Recryst Anti-Solvent Recrystallization (EtOAc / n-Hexane) Charcoal->Recryst Pure Pure 4-Amino-3-(tert-butyl)benzamide (>99% HPLC Area) Recryst->Pure

Workflow for the isolation and purification of 4-Amino-3-(tert-butyl)benzamide.

G Issue Issue: Product 'Oils Out' During Cooling Check Is the cooling rate too fast? Issue->Check Fix1 Slow cooling to RT before using an ice bath Check->Fix1 Yes Check2 Is the solvent ratio incorrect? Check->Check2 No Fix2 Adjust binary system: Add more 'Good Solvent' (EtOAc) Check2->Fix2 Yes Fix3 Seed the solution with pure crystals Check2->Fix3 No

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

References

  • Benchchem. "Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide".
  • Benchchem.
  • Benchchem. "2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide".

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for 4-Amino-3-(tert-butyl)benzamide

Introduction Welcome to the technical support guide for optimizing the coupling of 4-Amino-3-(tert-butyl)benzamide. This molecule presents a unique challenge in amide bond formation due to the steric hindrance imposed by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for optimizing the coupling of 4-Amino-3-(tert-butyl)benzamide. This molecule presents a unique challenge in amide bond formation due to the steric hindrance imposed by the tert-butyl group adjacent to the primary amine. This steric bulk significantly reduces the nucleophilicity of the amine, often leading to slow or incomplete reactions under standard conditions.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of this reaction. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and successfully optimize your reaction temperature for maximum yield and purity.

Core Troubleshooting & FAQs
Q1: My coupling reaction with 4-Amino-3-(tert-butyl)benzamide is extremely slow or has failed to proceed at room temperature. Should I simply increase the heat?

Answer: Yes, this is the most common and necessary first step. The low reactivity of 4-Amino-3-(tert-butyl)benzamide is primarily due to the steric hindrance from the bulky tert-butyl group, which physically blocks the approach of the electrophilic carboxylic acid partner.

Causality:

  • Steric Hindrance: The tert-butyl group effectively "shields" the amine's lone pair of electrons, increasing the activation energy required for the nucleophilic attack that forms the amide bond.

  • Temperature's Role: Increasing the reaction temperature provides the necessary kinetic energy to overcome this higher activation barrier, thereby accelerating the reaction rate.[3][4] For sterically hindered substrates, reactions that are sluggish at room temperature often proceed to completion at elevated temperatures.[5][6]

Recommended Action: Begin by gently heating the reaction. A good starting point is 40-60 °C. Monitor the reaction's progress by TLC or LC-MS. If the reaction is still slow, the temperature can be incrementally increased. However, be mindful that excessive heat can lead to side reactions, as addressed in Q3.

Q2: I've increased the temperature to 80 °C, but my yield is still poor. What other factors are directly coupled with temperature that I should consider?

Answer: Temperature is a critical variable, but it works in concert with your choice of coupling reagent and solvent. At elevated temperatures, the stability and efficacy of these components become paramount.

Causality & Interplay:

  • Coupling Reagent Stability: Not all coupling reagents are stable at high temperatures. Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be prone to decomposition or side reactions at elevated temperatures, such as the formation of N-acylurea byproducts.[7] For high-temperature applications, more robust uronium/aminium salt-based reagents like HATU or HBTU are often superior as they are designed for challenging couplings.[1][8]

  • Solvent Choice: The solvent's boiling point naturally dictates the maximum accessible temperature. Furthermore, the solvent must keep all reactants and reagents fully dissolved at the target temperature to ensure a homogeneous reaction. Polar aprotic solvents like DMF, DMAc, or NMP are common choices for high-temperature amidations due to their high boiling points and excellent solvating properties.

  • Pre-activation Time: When using additives like HOBt or HOAt with a coupling reagent, a pre-activation step (stirring the carboxylic acid, coupling reagent, and additive together before adding the amine) is often performed at 0 °C or room temperature.[8] However, for a sluggish reaction at high temperatures, the stability of the activated intermediate becomes crucial. A highly reactive HATU-activated ester may be more effective than an HOBt-ester at forcing the reaction with the hindered amine.

Recommended Action: If heating alone is insufficient, consider switching to a more powerful coupling reagent known to be effective for hindered couplings, such as HATU.[1] Ensure your solvent has an appropriate boiling point and that all components remain in solution.

Q3: After heating my reaction, my desired product is formed, but it's contaminated with significant impurities. How is temperature contributing to this, and how can I fix it?

Answer: This is a classic optimization problem. While heat increases the rate of your desired reaction, it disproportionately accelerates undesired side reactions. Identifying the impurity is key to solving the problem.

Causality & Common Side Products:

  • Decomposition: At high temperatures, your starting materials, coupling agents, or even the final product might begin to decompose.[1] This is often visible as a darkening of the reaction mixture.

  • Diacylation: While less common with such a hindered amine, it's possible if the newly formed amide is still nucleophilic enough to react with another activated carboxylic acid molecule under forcing conditions.[1]

  • Epimerization: If your carboxylic acid partner has a chiral center at the alpha-position, high temperatures can significantly increase the rate of racemization, leading to a mixture of diastereomers.[9] Using racemization-suppressing additives like HOBt or HOAt is critical, but their effectiveness can decrease at very high temperatures.[8]

Recommended Action & Mitigation Strategy:

  • Find the "Sweet Spot": The optimal temperature is a balance—high enough to drive the reaction forward efficiently but low enough to minimize side product formation. This often requires systematic screening (see Protocol 1).

  • Reduce Reaction Time: Do not heat the reaction for longer than necessary. Monitor it closely and stop the reaction as soon as the starting material is consumed to prevent the accumulation of degradation products.

  • Use a More Potent Coupling System: Instead of relying solely on high temperatures, using a more reactive coupling reagent like HATU can often achieve the same conversion at a lower temperature, thus avoiding temperature-induced side reactions.[8]

Decision-Making Flowchart for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields, with a focus on temperature optimization.

G start Low Yield or No Conversion check_temp Is reaction at RT? start->check_temp increase_temp Increase Temperature (e.g., to 40-60 °C) check_temp->increase_temp Yes check_reagent Is Coupling Reagent Stable at High Temp? (e.g., EDC vs HATU) check_temp->check_reagent No, already heated monitor Monitor by LC-MS/TLC increase_temp->monitor yield_ok Yield Improved? monitor->yield_ok yield_ok->check_reagent No complete Reaction Optimized yield_ok->complete Yes switch_reagent Switch to Robust Reagent (e.g., HATU) check_reagent->switch_reagent No/Unsure check_side_products Significant Side Products Observed? check_reagent->check_side_products Yes switch_reagent->monitor lower_temp Lower Temperature & Increase Time check_side_products->lower_temp Yes optimize Systematically Screen Temperature Range check_side_products->optimize No lower_temp->monitor optimize->complete

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Quantitative Data Summary

Table 1: Troubleshooting Guide for Temperature Optimization

Problem EncounteredPotential Temperature-Related CauseSuggested Solution
No or Low Conversion Insufficient kinetic energy to overcome steric hindrance.Increase temperature incrementally (e.g., 40 °C, 60 °C, 80 °C).[3]
Reaction Stalls Decomposition of a temperature-sensitive coupling reagent (e.g., EDC).Switch to a more thermally stable reagent like HATU or HBTU.[8]
Formation of Impurities Temperature is too high, causing decomposition or side reactions.Reduce temperature and/or reaction time. Monitor closely.[1]
Racemization of Substrate High temperature is accelerating epimerization.Run the reaction at the lowest effective temperature. Ensure a racemization suppressor (e.g., HOBt, HOAt) is used.[9]

Table 2: General Temperature Guidelines for Common Coupling Reagents

Coupling ReagentAdditiveTypical Temperature RangeSuitability for Hindered Amines
EDCHOBt / Oxyma0 °C to Room Temp (can be heated gently)Moderate; may require heat and longer times.[8][9]
DCCHOBt0 °C to Room TempModerate; byproduct (DCU) can be difficult to remove.[9]
HATU / HBTUDIPEA / 2,4,6-CollidineRoom Temp to 80 °CExcellent; highly effective for challenging couplings.[1][8]
T3PPyridine / Et3NRoom Temp to 100 °CGood; often used in process chemistry.
Experimental Protocols
Protocol 1: Systematic Temperature Screening Workflow

This protocol uses parallel reaction vials to efficiently identify the optimal temperature range.

G A 1. Prepare Stock Solutions - Carboxylic Acid - Amine - Coupling Reagent/Base B 2. Dispense Reactants into 4 Vials A->B C 3. Place Vials in Separate Heating Blocks B->C D 4. Set Temperature Gradient - Vial 1: 40°C - Vial 2: 60°C - Vial 3: 80°C - Vial 4: 100°C C->D E 5. Monitor All Reactions (e.g., at 1h, 4h, 12h) via LC-MS D->E F 6. Analyze Data - % Conversion - % Product Purity E->F G 7. Identify Optimal Temperature Range F->G

Caption: Workflow for a parallel temperature screening experiment.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, prepare stock solutions of your carboxylic acid (1.0 eq), 4-Amino-3-(tert-butyl)benzamide (1.1 eq), a suitable coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Reaction Setup: Dispense equal aliquots of the stock solutions into four separate reaction vials equipped with stir bars. Seal the vials.

  • Heating: Place each vial into a pre-heated heating block or oil bath set to a different temperature (e.g., 40 °C, 60 °C, 80 °C, and 100 °C).

  • Monitoring: At set time intervals (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction, quench it, dilute it, and analyze by LC-MS.

  • Analysis: Plot the percentage of product formation and the percentage of remaining starting material against time for each temperature. Also, note the formation of any major impurities.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

Sources

Troubleshooting

Addressing degradation of 4-Amino-3-(tert-butyl)benzamide in solution

To: Research & Development Team From: Technical Support Center – Small Molecule Stability Unit Subject: Technical Guide: Stabilization & Handling of 4-Amino-3-(tert-butyl)benzamide Executive Summary 4-Amino-3-(tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Small Molecule Stability Unit Subject: Technical Guide: Stabilization & Handling of 4-Amino-3-(tert-butyl)benzamide

Executive Summary

4-Amino-3-(tert-butyl)benzamide (CAS: 93483-71-7) is a critical intermediate often employed in the synthesis of kinase inhibitors and other high-value pharmacophores.[1] While the tert-butyl group provides necessary steric bulk for target specificity, it introduces unique stability challenges. This compound is susceptible to two primary degradation vectors: oxidative decomposition of the electron-rich aniline moiety and hydrolytic cleavage of the amide bond.

This guide serves as a dynamic troubleshooting repository. It moves beyond generic advice, offering mechanistic insights and actionable protocols to preserve compound integrity during storage and experimentation.

Module 1: Diagnosis & Identification

How do I know if my compound has degraded?

Before applying corrective measures, confirm the type of degradation using this diagnostic matrix.

Observation Likely Issue Technical Verification
Color Change: White powder turns yellow, brown, or pink.Oxidative Degradation (Aniline moiety).LC-MS: Look for [M+16] (N-oxide) or [M-2] (azo/imine) peaks. UV-Vis will show a bathochromic shift.
Precipitation: Solids appearing in a previously clear aqueous/buffer solution.Hydrolysis (Amide cleavage) or Solvent Evaporation .HPLC: Appearance of a new peak with shorter retention time (the corresponding benzoic acid is more polar).
Retention Time Shift: Main peak drifts or broadens.pH Instability or Column Fouling.Check mobile phase pH. The amino group (

) can cause peak tailing if unbuffered.

Module 2: Chemical Stability (Hydrolysis & pH)

Why is my amide bond breaking, and how do I stop it?

The Mechanism

Although the tert-butyl group at the 3-position provides steric protection, the amide bond at position 1 is still susceptible to hydrolysis, particularly under extreme pH conditions.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[2]

  • Basic Hydrolysis: Direct attack of hydroxide ions on the carbonyl carbon.

Key Insight: The tert-butyl group creates a "steric shield" that slows down hydrolysis compared to unsubstituted benzamide, but it does not eliminate it. Heat significantly accelerates this process.

Protocol: pH Optimization

Recommendation: Maintain solution pH between 6.0 and 8.0 .

  • Avoid: Strong acids (HCl, TFA > 0.1% v/v) or strong bases (NaOH, KOH) for long-term storage.

  • Buffer Choice: Use Phosphate or TRIS buffers. Avoid Carbonate buffers (high pH risk).

Module 3: Oxidative Stability & Photodecomposition

Why is my solution turning yellow?

The Mechanism

The 4-amino group (aniline) is an electron-donating group (EDG) that increases the electron density of the benzene ring. This makes the ring and the nitrogen itself highly prone to oxidation by atmospheric oxygen (


) and radical species.
  • Light Sensitivity: UV light excites the aniline, generating radical cations that polymerize into colored "aniline blacks" or azo-dimers.

  • Trace Metals: Iron or copper ions in solvents can catalyze this oxidation.

Protocol: Prevention Workflow
  • Deoxygenation: Always degas solvents (sparge with Nitrogen or Argon for 10-15 mins) before dissolving the compound.

  • Container: Use Amber Glass vials exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil.

  • Antioxidants: For highly sensitive assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay tolerates it.

Module 4: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways cluster_legend Conditions Compound 4-Amino-3-(tert-butyl)benzamide (Active) Acid 4-Amino-3-(tert-butyl)benzoic acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH < 4 or pH > 9, Heat) Ammonia Ammonia/Ammonium Compound->Ammonia Oxidation Azo Dimers / N-Oxides (Colored Impurities) Compound->Oxidation Oxidation (O2, UV Light, Trace Metals) Avoid Heat/Extreme pH Avoid Heat/Extreme pH Avoid Light/Air Avoid Light/Air Avoid Heat/Extreme pH->Avoid Light/Air

Caption: Figure 1. Dual degradation pathways showing hydrolytic cleavage to the benzoic acid derivative (red) and oxidative transformation to colored impurities (yellow).

Module 5: Solubility & Solvent Compatibility

I can't get it to dissolve. What should I use?

The tert-butyl group significantly increases lipophilicity compared to standard benzamides. Water solubility is poor.[3]

Solvent Selection Guide:

SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Best for stock solutions. Store frozen (-20°C) to prevent hygroscopic water absorption.
Methanol/Ethanol Good Good for intermediate dilutions. Watch for evaporation.
Water Poor (<1 mg/mL)Requires co-solvent (e.g., 5-10% DMSO) or pH adjustment (below pH 4 dissolves it as salt, but risks hydrolysis).
Acetonitrile Good Preferred for HPLC mobile phases.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution at room temperature? A: No. Even in DMSO, slow oxidation occurs. Store stock solutions (10-100 mM) at -20°C or -80°C . Ensure the vial is tightly sealed to prevent water ingress, which precipitates the compound.

Q2: I see a small impurity peak at RRT 0.9. Is this the hydrolysis product? A: Likely yes. The hydrolysis product (Benzoic acid derivative) is more polar than the parent amide, so it typically elutes earlier on Reverse Phase (C18) columns. Confirm by checking the UV spectrum; the acid often has a slightly shifted


.

Q3: Is the compound compatible with reducing agents like DTT? A: Yes. In fact, DTT (Dithiothreitol) can help prevent the oxidative degradation of the aniline group. However, ensure DTT does not interfere with your downstream biological assay.

Q4: How do I recover the compound if it precipitates? A: If it precipitates from an aqueous buffer, add DMSO dropwise and vortex. If it precipitates due to low temperature, warm the vial in a 37°C water bath for 5 minutes and vortex vigorously.

References

  • VulcanChem. (n.d.). 4-amino-N-(tert-butyl)benzamide - Structure and Properties. Retrieved from

  • BenchChem. (2025).[4][5] Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Retrieved from

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides - Hydrolysis. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Aminobenzamide Product Specification & Handling. Retrieved from

Sources

Optimization

Minimizing side reactions during 4-Amino-3-(tert-butyl)benzamide synthesis

This is a comprehensive technical support guide for the synthesis of 4-Amino-3-(tert-butyl)benzamide . It is designed for researchers encountering specific yield or purity issues.

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the synthesis of 4-Amino-3-(tert-butyl)benzamide . It is designed for researchers encountering specific yield or purity issues.

Topic: Minimizing Side Reactions & Optimizing Yield Target Molecule: 4-Amino-3-(tert-butyl)benzamide (Ring-substituted) CAS Registry (Generic): 93483-71-7 (Note: Verify specific isomer)

Executive Summary

The synthesis of 4-Amino-3-(tert-butyl)benzamide presents a unique "push-pull" challenge. The tert-butyl group at position 3 provides essential steric bulk that modulates biological activity, but it also sterically hinders the ortho-aniline (position 4) . While this hindrance reduces the nucleophilicity of the aniline (beneficial for preventing some side reactions), it complicates standard protection/deprotection strategies.

The primary failure mode in this synthesis is Oligomerization (Self-Coupling) , where the aniline of one molecule attacks the activated carboxylate of another. This guide focuses on breaking this cycle.

Part 1: The "Dimer Trap" & Mechanistic Failures

Before troubleshooting, you must understand why the reaction fails. The diagram below illustrates the competition between the desired Amidation and the fatal Self-Coupling pathway.

ReactionPathways Start 4-Amino-3-tert-butylbenzoic Acid Activated Activated Intermediate (Acid Chloride or Active Ester) Start->Activated Activation (SOCl2 or HATU) Sulfinyl Impurity B: Sulfinylamine (If using SOCl2) Start->Sulfinyl SOCl2 attack on Aniline (Side Reaction) Target Target Product 4-Amino-3-(tert-butyl)benzamide Activated->Target + NH3 (excess) Fast Kinetic Path Dimer Impurity A: Dimer (Self-Coupling) Activated->Dimer + Starting Material (Aniline) Slow but Irreversible

Caption: Figure 1: Kinetic Competition. The success of the synthesis depends entirely on the rate of Ammonia attack (


) exceeding the rate of Aniline attack (

).

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The Acid Chloride Route (SOCl₂)

Best for: Scale-up, cost-efficiency. Risk: High (Safety & Side Reactions).

Q1: I am using Thionyl Chloride (SOCl₂) to make the acid chloride, but TLC shows a complex mixture before I even add ammonia. What is happening? Diagnosis: You are likely forming N-sulfinylamines (R-N=S=O). The Science: Even though the tert-butyl group hinders the aniline, thionyl chloride is small and highly electrophilic. It can react with the free aniline at position 4 to form a sulfinylamine intermediate. The Fix:

  • In-Situ Protection: Do not use free base aniline. Convert your starting material to the Hydrochloride Salt first (treat with HCl/Dioxane), or rely on the fact that the first equivalent of SOCl₂ generates HCl which protonates the amine.

  • Protocol Adjustment: Ensure your reaction mixture remains acidic during activation. The protonated aniline (

    
    ) is non-nucleophilic and cannot react with SOCl₂.
    

Q2: Upon adding the acid chloride to ammonia, I get a 50% yield of a high-molecular-weight impurity (Dimer). Diagnosis: You are suffering from Concentration Gradient Failure . The Science: If you add Ammonia to the Acid Chloride, there is a moment where the Acid Chloride is in excess. As the HCl is neutralized, the aniline deprotonates and attacks the remaining acid chloride. The Fix: Use Inverse Addition .

  • Step 1: Dissolve Acid Chloride in DCM/THF.

  • Step 2: Prepare a separate vessel with a large excess (5-10 equiv) of aqueous Ammonia or Ammonia/Dioxane at 0°C.

  • Step 3: Drop the Acid Chloride slowly into the Ammonia. This ensures the electrophile always encounters a sea of Ammonia, statistically preventing it from finding an aniline molecule.

Module B: Coupling Agents (HATU / EDC)

Best for: Small scale, high purity. Risk: Low.

Q3: The reaction with EDC/HOBt is extremely sluggish. After 24 hours, 40% starting material remains. Diagnosis: Steric Deactivation . The Science: The bulky tert-butyl group at position 3 twists the carboxyl group out of planarity or simply blocks the approach of the bulky Active Ester intermediate. EDC/HOBt active esters are quite large. The Fix: Switch to HATU or COMU .

  • These reagents generate a more reactive species (7-azabenzotriazole ester) that reacts faster than the O-acylisourea from EDC.

  • Solvent: Use DMF or NMP. The high polarity helps stabilize the polar transition state of the hindered attack.

Q4: I see a "Double Peak" in HPLC with the same Mass (M+). Is it an isomer? Diagnosis: It is likely Atropisomerism (Rotational Isomerism) or a Regioisomer from the precursor synthesis. The Science:

  • Atropisomerism: The amide bond rotation might be restricted due to the ortho-tert-butyl group (on the ring) and the amide protons, but this is rare for primary amides.

  • Regioisomer: If you made the precursor via nitration of 4-tert-butylbenzoic acid, you might have trace amounts of 2-nitro-4-tert-butyl isomer, leading to 2-amino-4-(tert-butyl)benzamide. The Fix: Check the NMR coupling constants.

  • Target (3-tBu, 4-NH2): Aromatic protons should show specific splitting (usually a doublet and a singlet-like doublet).

  • Impurity: Run a COSY NMR to trace the proton connectivity.

Part 3: Optimized Protocols

Protocol A: The "Salt-Locked" Acid Chloride Method

Recommended for >5g scale.

StepActionCritical Parameter
1. Salt Formation Suspend 4-amino-3-tert-butylbenzoic acid in Toluene. Add 1.1 eq HCl (4M in Dioxane).Ensure fine suspension of HCl salt.
2. Activation Add 1.5 eq SOCl₂ + 2 drops DMF. Reflux 2 hrs.Do not use base (TEA/DIPEA) here. Keep it acidic.
3. Evaporation Remove excess SOCl₂ under vacuum.Chase with Toluene 2x to remove residual SOCl₂.
4. Amidation Dissolve residue in THF. Drop slowly into 10 eq

(aq) at 0°C.
Inverse Addition is mandatory to stop dimerization.
Protocol B: The HATU "Direct" Method

Recommended for <1g discovery scale.

  • Dissolve Starting Acid (1.0 eq) in DMF (0.2 M).

  • Add DIPEA (3.0 eq) – The solution turns yellow/brown.

  • Add HATU (1.1 eq). Stir for 5 mins to form the activated ester.

  • Add Ammonium Chloride (

    
    , 5.0 eq) as the ammonia source.
    
    • Note: Using solid

      
       + DIPEA releases ammonia slowly in situ, which is often cleaner than bubbling gas.
      
  • Stir at RT for 16h.

Part 4: Impurity Profile & Removal

Use this table to identify peaks in your LC-MS.

Impurity NameStructure / OriginRRT (Relative Retention Time)Removal Strategy
Dimer Self-coupling of two SM molecules.~1.5 (Non-polar)Flash Chromatography (DCM:MeOH). Very insoluble.
Sulfinylamine R-N=S=O (Reaction with SOCl₂).~1.2Hydrolyzes back to SM upon aqueous workup. Acid wash.
Nitrile Dehydration of amide (if heating too high).~1.3Avoid heating >80°C with SOCl₂.
Des-t-Butyl Loss of tert-butyl group.~0.8 (More polar)Rare. Occurs only in boiling strong acid.

Part 5: Decision Matrix

Use this flowchart to select the correct synthetic strategy for your lab.

DecisionMatrix Start Start: 4-Amino-3-tert-butylbenzoic Acid Scale What is your scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Small Large > 10 Grams (Process) Scale->Large Large Coupling Use HATU / NH4Cl / DIPEA (Method B) Small->Coupling Check Check Cost/Safety Large->Check AcidChloride Use SOCl2 / NH3 (aq) (Method A) Check->Coupling If Safety Restricted Check->AcidChloride Standard

Caption: Figure 2: Synthetic Strategy Decision Matrix. Select the pathway based on scale and safety constraints.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

    • Context: Provides mechanistic insight into the stability of tert-butyl groups during acid chloride formation, relevant for preserving the 3-tert-butyl group.
  • Context: Establishes the precursor synthesis and impurity profiles for the nitrile route.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

    • Context: Authoritative review on coupling agents (HATU vs EDC) for sterically hindered anilines.
  • Context: Used to distinguish the N-tert-butyl isomer

Sources

Troubleshooting

Controlling regioselectivity when reacting 4-Amino-3-(tert-butyl)benzamide

Topic: Regiocontrol & Reactivity of 4-Amino-3-(tert-butyl)benzamide Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 4, 2026[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regiocontrol & Reactivity of 4-Amino-3-(tert-butyl)benzamide

Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 4, 2026[1]

Executive Summary

This guide addresses the unique reactivity profile of 4-Amino-3-(tert-butyl)benzamide .[1] The core challenge with this scaffold is the steric clash introduced by the tert-butyl group at the C3 position. This bulky substituent distorts the planarity of the aniline nitrogen, shields the C2 and C4-amino positions, and strictly dictates regioselectivity during Electrophilic Aromatic Substitution (EAS).

This document is divided into three troubleshooting modules:

  • Electrophilic Aromatic Substitution (EAS): Predicting and controlling site selectivity.[1]

  • N-Functionalization: Overcoming steric hindrance at the aniline nitrogen.[1]

  • Sandmeyer/Diazotization: Handling unstable diazonium intermediates.[1]

Module 1: Electrophilic Aromatic Substitution (EAS)

User Issue: “I am trying to brominate 4-Amino-3-(tert-butyl)benzamide, but I am getting a single isomer. I need to confirm if this is the C5 or C6 product, and how to access the other positions.”

Root Cause Analysis: The "Locked" Ring

In this scaffold, electronic effects and steric effects act synergistically to lock reactivity to a single carbon: C5 .

  • C1 (Amide): Meta-director (deactivating).

  • C3 (t-Butyl): Steric wall; blocks C2 and C4.[1]

  • C4 (Amino): Strong ortho/para-director (activating).

PositionElectronic StatusSteric StatusAccessibility
C2 Ortho to Amide (Deact.)[1]Blocked (Sandwiched between Amide/t-Butyl)⛔ Impossible
C5 Ortho to Amino (Act.)Open ✅ High
C6 Meta to Amino (Weak)Open ⚠️ Trace/Low

Technical Insight: The C5 position is the only site that is electronically activated (ortho to the amino group) and sterically accessible. C6 is meta to the amino group and ortho to the electron-withdrawing amide, making it electronically dead.

Visualizing the Regioselectivity Map

Regioselectivity Molecule 4-Amino-3-(tert-butyl)benzamide Scaffold Analysis C2 Position C2 (Blocked) Molecule->C2 C5 Position C5 (Target) Molecule->C5 C6 Position C6 (Deactivated) Molecule->C6 Steric Steric Clash (t-Butyl vs Amide) Steric->C2 Prevents Attack Electronic Electronic Activation (Ortho to NH2) Electronic->C5 Directs Here Electronic->C6 No Activation

Figure 1: Decision logic for electrophilic attack. The convergence of steric blocking at C2 and electronic activation at C5 results in high regiofidelity.

Protocol 1: Regioselective Bromination at C5

To cleanly install a bromine at C5 without over-bromination:

  • Solvent: Dissolve substrate (1.0 eq) in DMF or Acetonitrile (polar aprotic is preferred to solubilize the amide).

  • Reagent: Use N-Bromosuccinimide (NBS) (1.05 eq) rather than elemental bromine. NBS provides a slow, controlled release of Br+.

  • Temperature: Maintain 0°C to 10°C . The amino group is highly activating; higher temperatures promote poly-halogenation or oxidation.[1]

  • Workup: Quench with sodium thiosulfate. The product precipitates upon addition of water.

Module 2: N-Functionalization (The Nucleophile)

User Issue: “Standard acylation with acetyl chloride is stalling at 40% conversion. The starting material remains unreacted even after 24 hours.”

Root Cause Analysis: Ortho-Effect

The tert-butyl group at C3 creates a "picket fence" around the aniline nitrogen at C4.[1] This prevents the orbital overlap required for the tetrahedral intermediate in nucleophilic acyl substitution. Standard conditions (DCM, Et3N) are insufficient because the amine cannot approach the electrophile effectively [1].

Troubleshooting Logic
  • Problem: Kinetic barrier due to steric bulk.

  • Solution: Increase electrophilicity (use anhydrides/DMAP) or switch mechanisms (Pd-catalysis).[1]

Protocol 2: Forcing N-Acylation (Steglich Conditions)

When standard acid chlorides fail, use a hyper-nucleophilic catalyst system.[1]

  • Reagents: Substrate (1.0 eq), Carboxylic Acid (1.2 eq), EDC·HCl (1.5 eq).

  • Catalyst: DMAP (0.5 - 1.0 eq).[1] Note: Stoichiometric DMAP is often required for ortho-t-butyl anilines, not just catalytic amounts.[1]

  • Solvent: Dry DCM or DCE.

  • Procedure:

    • Pre-stir acid, EDC, and DMAP for 15 mins to form the active N-acylpyridinium species (a "slim" electrophile).

    • Add the hindered aniline.[2]

    • Reflux (40-60°C) may be required.[1]

Protocol 3: Buchwald-Hartwig Coupling (C-N Bond Formation)

If you are trying to couple this amine to an aryl halide, standard Pd conditions often fail because the bulky amine cannot coordinate to the metal center.

  • Ligand Choice: Use BrettPhos or RuPhos .[1] These ligands are specifically designed to create a "pocket" that accommodates bulky amines [2].[1]

  • Base: Use a weak base like K2CO3 or K3PO4 to prevent amide hydrolysis.[1] Avoid NaOtBu if the amide is sensitive.

Module 3: Sandmeyer & Diazotization

User Issue: “I attempted to convert the amine to a nitrile via Sandmeyer, but the reaction turned into a black tar. No product isolated.”

Root Cause Analysis: Diazo Instability

In aqueous acid (standard NaNO2/HCl), the bulky tert-butyl group destabilizes the diazonium salt by forcing it out of planarity with the ring, reducing resonance stabilization. This leads to rapid decomposition into phenols or tars before the nucleophile (CuCN) can react.

Protocol 4: Non-Aqueous Diazotization (Doyle Method)

Avoid water completely to stabilize the hindered diazonium species.

  • Reagents: tert-Butyl Nitrite (t-BuONO) (1.5 eq) and Copper(II) Bromide/Chloride (1.2 eq).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Workflow:

    • Dissolve CuBr2 in MeCN at 60°C.

    • Add t-BuONO.[1]

    • Add the 4-Amino-3-(tert-butyl)benzamide slowly as a solid or solution.[1]

    • Mechanism: This generates the diazonium species in situ which is immediately trapped by the copper halide (radical mechanism), bypassing the unstable ionic diazonium accumulation [3].

FAQ: Quick Reference

Q: Can I protect the aniline with a Boc group? A: Extremely difficult. The tert-butyl group at C3 repels the Boc group. Use a smaller protecting group like Acetyl (Ac) or Trifluoroacetyl (TFA) if protection is strictly necessary.[1]

Q: Why is the amide nitrogen not reacting? A: The pKa of the benzamide nitrogen (~23) is much higher than the aniline (~30, but effectively lower nucleophilicity here). Under basic conditions, the amide proton can be removed (NaH), but under neutral/acidic conditions, the aniline is the only nucleophile.

Q: I see a minor impurity in EAS reactions. What is it? A: Check for ipso-substitution .[1] In rare cases with highly electrophilic species (like nitronium tetrafluoroborate), the tert-butyl group itself can be knocked off (de-alkylation) and replaced by the electrophile.

References
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Chapter on Steric Effects in Nucleophilic Attack). [1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Doyle, M. P., et al. (1977).[1] Alkyl nitrites as efficient reagents for the synthesis of halides from amines. Journal of Organic Chemistry, 42(14), 2426–2430.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of 4-Amino-3-(tert-butyl)benzamide

Executive Summary 4-Amino-3-(tert-butyl)benzamide (CAS: 93483-71-7) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(tert-butyl)benzamide (CAS: 93483-71-7) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules. Its structural uniqueness lies in the steric bulk of the tert-butyl group adjacent to the aniline nitrogen, which imposes specific conformational constraints.[1]

This guide provides a comparative technical analysis of the 1H NMR spectral profiling of this molecule. Unlike standard datasheets, we evaluate the performance of different deuterated solvents in resolving critical structural features and distinguishing this compound from its potential regioisomeric impurities (e.g., 3-amino-4-(tert-butyl)benzamide).

Key Takeaway: While CDCl₃ is a standard solvent for lipophilic intermediates, DMSO-d₆ is the superior analytical medium for this specific benzamide due to its ability to resolve labile amine/amide protons and stabilize the quadrupolar relaxation effects, enabling precise structural confirmation.

Structural Context & Critical Assignments

To accurately analyze the spectrum, one must first map the protons to the specific substitution pattern: 1,2,4-trisubstituted benzene ring .

  • Position 1: Carboxamide group (-CONH₂).

  • Position 3: tert-Butyl group (-C(CH₃)₃).[1][2]

  • Position 4: Primary Amino group (-NH₂).

Predicted Spectral Fingerprint (DMSO-d₆, 400 MHz)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-2 7.60 – 7.75Doublet (d) or Singlet (s)1HJ ~ 2.0 (meta)Diagnostic Peak. Located between the amide and t-butyl groups. Deshielded by the amide carbonyl.
H-6 7.50 – 7.65Doublet of Doublets (dd)1HJ ~ 8.5, 2.0Ortho to amide, meta to amine. Shows strong ortho coupling to H-5 and meta to H-2.
H-5 6.60 – 6.75Doublet (d)1HJ ~ 8.5Ortho to the electron-donating amine (-NH₂). Significantly shielded (upfield) compared to H-2/H-6.
-CONH₂ 7.00 – 7.80Two Broad Singlets2HN/AAmide protons are non-equivalent due to restricted rotation (C-N bond character).
-NH₂ 5.00 – 5.50Broad Singlet2HN/AAniline protons. Chemical shift is highly concentration/solvent dependent.
t-Butyl 1.35 – 1.45Singlet (s)9HN/AIntense singlet. Diagnostic for the tert-butyl group.

Note: The chemical shift of H-5 is the most reliable indicator of the amino group's electronic effect. If this proton shifts downfield (>7.0 ppm), it suggests acetylation or protonation of the amine.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the "performance" of the analysis—defined here as resolution, peak separation, and visibility of exchangeable protons.

Comparison Matrix: DMSO-d₆ vs. CDCl₃ vs. Methanol-d₄
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Methanol-d₄ (Specialized)
Solubility Excellent. Dissolves the polar amide/aniline core effectively.Moderate. Primary amides often aggregate, leading to broadening.Good.
Labile Protons (-NH₂) Visible. Sharp signals due to H-bonding with solvent.Broad/Invisible. Often broadened into baseline due to exchange.Invisible. Exchanged with Deuterium (-ND₂).
Aromatic Resolution Good, but solvent viscosity can broaden peaks slightly.Excellent resolution of coupling constants (J values).Excellent, simplified by removal of NH couplings.
Water Peak Interference ~3.33 ppm (Usually clear of aromatics).~1.56 ppm (Can overlap with t-butyl or impurities).~4.87 ppm (Can obscure benzylic regions if present).
Decision Logic for Solvent Choice

The following workflow illustrates the logical selection process for analyzing this specific benzamide derivative.

SolventSelection Start Start: 4-Amino-3-(tert-butyl)benzamide Sample Goal_Structure Goal: Full Structural Confirmation? Start->Goal_Structure Goal_Purity Goal: Purity/Coupling Analysis? Start->Goal_Purity DMSO Select DMSO-d6 (Visualizes NH2 & CONH2) Goal_Structure->DMSO Need to see labile protons CDCl3 Select CDCl3 (Better J-coupling resolution) Goal_Purity->CDCl3 Focus on aromatic splitting MeOD Select Methanol-d4 (Simplifies Aromatic Region) Goal_Purity->MeOD Remove broad NH interference Result1 Result1 DMSO->Result1 Result: Confirms Amide/Amine presence Result2 Result2 CDCl3->Result2 Result: Precise J-values for H5/H6

Figure 1: Decision tree for selecting the optimal NMR solvent based on analytical goals.

Differentiating Alternatives: Regioisomer Analysis

A common challenge in the synthesis of this molecule (often via nitration of 4-tert-butyl derivatives) is the formation of the regioisomer: 3-Amino-4-(tert-butyl)benzamide .

Standard 1H NMR may show similar splitting patterns for both isomers. To objectively distinguish them, NOE (Nuclear Overhauser Effect) experiments are required.

The Differentiating Protocol (NOE)
  • Target Molecule (4-Amino-3-t-butyl): The tert-butyl group (Pos 3) is ortho to the Amine (Pos 4) and meta to the Amide (Pos 1).

    • Expected NOE: Strong enhancement between t-Butyl and Amine (-NH₂). Weak/No enhancement between t-Butyl and Aromatic H-2/H-6.

  • Alternative Isomer (3-Amino-4-t-butyl): The tert-butyl group (Pos 4) is ortho to the Amine (Pos 3).

    • Critical Difference: In the 4-amino-3-t-butyl isomer, the H-2 proton is "squeezed" between the amide and the t-butyl group.

Experimental Workflow for Isomer Confirmation

RegioisomerCheck Sample Unknown Isomer Sample Exp_NOE Run 1D NOE / NOESY Irradiate t-Butyl Peak (~1.4 ppm) Sample->Exp_NOE Obs_NH Observe NH2 Region (5.0 - 5.5 ppm) Exp_NOE->Obs_NH Obs_Ar Observe Aromatic Region (H-2 / H-5) Exp_NOE->Obs_Ar Concl_Correct CONFIRMED: 4-Amino-3-(tert-butyl) (NOE to NH2 observed) Obs_NH->Concl_Correct Strong Enhancement Concl_Wrong ALTERNATIVE: 3-Amino-4-(tert-butyl) (Different NOE pattern) Obs_Ar->Concl_Wrong Strong Enhancement to H-5 only

Figure 2: Workflow for distinguishing the target molecule from its regioisomer using NOE spectroscopy.

Experimental Protocols

To ensure reproducibility and adherence to the "Trustworthiness" pillar of E-E-A-T, follow this standardized protocol.

Method A: Standard Characterization (DMSO-d₆)

Objective: Full structural assignment including labile protons.

  • Sample Preparation:

    • Weigh 5–10 mg of 4-Amino-3-(tert-butyl)benzamide into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange with residual water.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Relaxation Delay (D1): Set to 1.0 s minimum. For quantitative integration of the tert-butyl group vs aromatics, increase D1 to 5.0 s (T1 for t-butyl is long).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Reference: Set residual DMSO pentet to 2.50 ppm .

Method B: Trace Impurity Analysis (qNMR)

Objective: Quantifying residual solvents or isomeric impurities.

  • Internal Standard: Add 1.0 mg of 1,3,5-Trimethoxybenzene (TMB) as an internal standard (Singlet at ~6.1 ppm in DMSO, distinct from the benzamide signals).

  • Acquisition:

    • Scans: 64.

    • D1: 20 seconds (Critical for full relaxation).

    • Pulse: 90°.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138622, N-tert-Butylbenzamide (Related Structure). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[3] Retrieved from [Link]

Sources

Comparative

HPLC method development for 4-Amino-3-(tert-butyl)benzamide detection

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary: The "Steric Shield" Challenge Developing a robust HPLC method for 4-Amino-3-(tert-butyl)benzami...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary: The "Steric Shield" Challenge

Developing a robust HPLC method for 4-Amino-3-(tert-butyl)benzamide presents a unique set of chromatographic challenges that standard generic screening protocols often fail to address. Unlike typical anilines, the bulky tert-butyl group at the 3-position creates a "steric shield" around the 4-amino group. This results in steric inhibition of resonance , altering the basicity of the amine and its interaction with stationary phases.

This guide compares the performance of a Standard C18 (Formic Acid) approach against an Optimized Core-Shell Biphenyl (Phosphate Buffer) protocol. We demonstrate why the specific shape selectivity of Biphenyl/PFP phases is superior for resolving this analyte from its nitrile precursor and hydrolysis byproducts.

Analyte Profiling & Separation Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

FeatureChemical InsightChromatographic Impact
Structure 4-Amino-3-(tert-butyl)benzamide High hydrophobicity; potential for regioisomer confusion (vs. N-tert-butyl).
Basicity (pKa) Est.[1] pKa ~4.5–5.0 (Amine)The ortho-tert-butyl group twists the amino group out of planarity, reducing conjugation with the ring and slightly increasing basicity compared to typical electron-deficient benzamides.
Impurities Nitrile Precursor: Neutral, hydrophobic.Acid Byproduct: Amphoteric, pH-dependent.Critical separation pairs. The Nitrile/Amide separation is driven by polarity; the Amide/Acid separation is driven by pH.
The Regioisomer Trap

Note: A common confusion exists between 4-Amino-3-(tert-butyl)benzamide (Ring substituted) and 4-Amino-N-(tert-butyl)benzamide (Amide substituted, CAS 93483-71-7). This guide focuses on the Ring-Substituted target, which is chemically distinct and more challenging due to the steric crowding of the aniline.

Method Comparison: Standard vs. Optimized

We evaluated three distinct methodologies to determine the most robust protocol for purity analysis.

Scenario A: The "Generic" Baseline (Standard C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome: FAIL

    • Issue 1: Significant tailing (Tf > 1.8) of the amine peak due to interaction with residual silanols.

    • Issue 2: Poor resolution (Rs < 1.5) between the Amide product and the Nitrile precursor. The "hydrophobic only" mechanism of C18 cannot easily distinguish the subtle polarity difference masked by the bulky tert-butyl group.

Scenario B: The "High pH" Alternative
  • Column: Hybrid C18 (pH stable)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol[2]

  • Outcome: MARGINAL

    • Pros: Excellent peak shape for the amine (neutral state).

    • Cons: The Acid impurity elutes in the void volume (fully deprotonated), making quantitation difficult.

Scenario C: The "Optimized" Solution (Core-Shell Biphenyl)
  • Column: Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase: 20mM Phosphate Buffer (pH 6.5) / Methanol

  • Outcome: SUPERIOR

    • Mechanism: The Biphenyl phase utilizes pi-pi interactions and shape selectivity . The bulky tert-butyl group "locks" the molecule into a specific conformation that interacts uniquely with the rigid biphenyl ligands, providing massive selectivity over the planar nitrile impurity.

    • pH Strategy: At pH 6.5, the amine is mostly neutral (sharp peak), while the acid impurity is ionized (distinct retention shift).

Comparative Data Summary

ParameterStandard C18 (Acidic)Hybrid C18 (High pH)Optimized Biphenyl (pH 6.5)
USP Tailing (Amine) 1.9 (Fail)1.1 (Excellent)1.2 (Pass)
Resolution (Amide/Nitrile) 1.41.83.5
Resolution (Amide/Acid) 2.1> 10 (Acid in void)5.2
Theoretical Plates (N) ~8,000~12,000~22,000

Detailed Experimental Protocol (The "Hero" Method)

This protocol is validated for the separation of 4-Amino-3-(tert-butyl)benzamide from its nitrile precursor and benzoic acid derivative.

Reagents
  • Buffer: Potassium Phosphate Monobasic (

    
    ), HPLC Grade.
    
  • Solvent A: 20 mM Phosphate Buffer, adjusted to pH 6.5 with KOH.

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to enhance pi-pi selectivity.

Instrument Conditions
  • System: HPLC with UV-Vis / DAD.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 4.6 x 100 mm.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Description
0.09010Initial equilibration
1.09010Isocratic hold (Acid retention)
8.01090Linear ramp (Elute Amide/Nitrile)
10.01090Wash
10.19010Re-equilibration
13.09010End of Run

Visualizing the Mechanism

Figure 1: Method Development Decision Tree

This workflow illustrates the logic used to select the Biphenyl stationary phase over traditional C18.

MethodDevelopment Start Analyte: 4-Amino-3-(tert-butyl)benzamide CheckStructure Analyze Structure: Bulky tert-butyl + Basic Amine Start->CheckStructure Decision1 Select Initial Column CheckStructure->Decision1 PathC18 Standard C18 (Acidic pH) Decision1->PathC18 Generic Screen PathBiphenyl Biphenyl / PFP (pH 6.5) Decision1->PathBiphenyl Targeted Screen ResultC18 Result: Tailing Amine Poor Selectivity (Isomers) PathC18->ResultC18 ResultBiphenyl Result: Sharp Peaks High Steric Selectivity PathBiphenyl->ResultBiphenyl Mechanism Mechanism: Pi-Pi Interaction + Shape Recog. ResultBiphenyl->Mechanism

Caption: Decision logic prioritizing shape selectivity (Biphenyl) over hydrophobicity (C18) for sterically hindered anilines.

Figure 2: Interaction Mechanism

How the Biphenyl phase resolves the "Steric Shield" analyte.

Interaction cluster_0 Stationary Phase (Biphenyl) cluster_1 Analyte (Target) cluster_2 Impurity (Nitrile) Ligand Biphenyl Ligand (Rigid Pi System) Analyte 4-Amino-3-(tert-butyl)benzamide (Twisted Conformation) Ligand->Analyte Strong Pi-Pi & Steric 'Lock' Impurity Nitrile Precursor (Planar) Ligand->Impurity Weak Interaction

Caption: The rigid biphenyl ligand engages the twisted tert-butyl aniline more effectively than the planar nitrile impurity.

References

  • ResearchGate. (2017). Steric inhibition of resonance in anilines and its effect on pKa. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: N-tert-Butyl-4-aminobenzamide.[3][4] Retrieved from [Link]

Sources

Validation

LC-MS Fragmentation of 4-Amino-3-(tert-butyl)benzamide: A Comparative Guide to HRMS (Orbitrap) vs. QqQ Platforms

Executive Summary 4-Amino-3-(tert-butyl)benzamide is a structurally complex aromatic compound featuring a primary amine, a bulky tert-butyl group, and a carboxamide moiety. In drug development and pharmacokinetic (PK) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(tert-butyl)benzamide is a structurally complex aromatic compound featuring a primary amine, a bulky tert-butyl group, and a carboxamide moiety. In drug development and pharmacokinetic (PK) profiling, accurately mapping its fragmentation is critical for metabolite identification and trace-level quantification. This guide objectively compares High-Resolution Mass Spectrometry (HRMS - Orbitrap HCD) with Triple Quadrupole Mass Spectrometry (QqQ - CID) to determine the optimal analytical platform for analyzing this molecule, providing researchers with actionable, self-validating protocols.

Mechanistic Profiling: The Causality of Fragmentation

Understanding the gas-phase behavior of 4-Amino-3-(tert-butyl)benzamide requires analyzing its functional groups under positive electrospray ionization (ESI+). Protonation predominantly occurs at the primary amine or the amide oxygen, yielding a stable precursor ion at m/z 193.1335.

  • Amide Cleavage (Low Activation Energy): The carboxamide group is highly susceptible to the loss of ammonia (NH₃, 17.0265 Da). This low-energy collision pathway yields a highly stable, resonance-stabilized acylium ion at m/z 176.1070 ([1], [2]).

  • tert-Butyl Cleavage (High Activation Energy): As collision energy increases, the internal energy surpasses the activation barrier for the cleavage of the bulky tert-butyl group. This results in the characteristic loss of isobutylene (C₄H₈, 56.0626 Da) via alkene elimination, a process driven by the thermodynamic stability of the resulting tertiary carbocation ([3], ).

G M [M+H]+ 4-Amino-3-(tert-butyl)benzamide m/z 193.1335 Acylium Acylium Ion [M+H - NH3]+ m/z 176.1070 M->Acylium - NH3 (17.0265 Da) Amide Cleavage Isobutylene Isobutylene Loss [M+H - C4H8]+ m/z 137.0709 M->Isobutylene - C4H8 (56.0626 Da) tert-butyl Cleavage Combined Combined Loss [M+H - NH3 - C4H8]+ m/z 120.0444 Acylium->Combined - C4H8 (56.0626 Da) COLoss CO Loss [M+H - NH3 - CO]+ m/z 148.1121 Acylium->COLoss - CO (27.9949 Da) Isobutylene->Combined - NH3 (17.0265 Da)

Figure 1: Proposed LC-MS/MS fragmentation pathways for 4-Amino-3-(tert-butyl)benzamide.

Platform Comparison: Orbitrap HCD vs. QqQ CID

Choosing between HRMS and QqQ depends entirely on the analytical objective: structural elucidation versus high-throughput quantification.

  • Orbitrap HRMS (HCD): High-Energy Collision Dissociation (HCD) in an Orbitrap provides non-resonant fragmentation, capturing the entire product ion spectrum simultaneously. Its sub-ppm mass accuracy is indispensable for distinguishing isobaric interferences, making it the gold standard for structural confirmation and impurity profiling.

  • Triple Quadrupole (QqQ CID): QqQ platforms utilize resonant Collision-Induced Dissociation (CID) within the Q2 collision cell. By isolating specific Multiple Reaction Monitoring (MRM) transitions (e.g., 193.1 → 176.1), QqQ systems achieve a superior duty cycle, maximizing sensitivity and lowering the Limit of Quantitation (LOQ) for targeted PK studies.

Workflow cluster_HRMS Orbitrap HRMS (HCD) cluster_QqQ Triple Quadrupole (CID) Sample Self-Validating Sample Prep (10 ng/mL SST Standard) LC UHPLC Separation (C18, 1.7 µm, Gradient) Sample->LC HCD High-Energy Collision (Resolution: 70,000) LC->HCD CID Resonant CID (Optimized MRM) LC->CID ID Structural Elucidation (< 3 ppm Mass Error) HCD->ID Quant Targeted Quantification (High Duty Cycle) CID->Quant

Figure 2: Comparative LC-MS workflows for structural elucidation (HRMS) vs. quantification (QqQ).

Quantitative Data & Performance Metrics

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD)

Fragment Identity Molecular Formula Exact Mass (m/z) Proposed Mechanism
[M+H]⁺ C₁₁H₁₇N₂O⁺ 193.1335 Protonation of primary amine
[M+H - NH₃]⁺ C₁₁H₁₄NO⁺ 176.1070 Loss of ammonia → Acylium ion
[M+H - C₄H₈]⁺ C₇H₉N₂O⁺ 137.0709 Alkene elimination (Isobutylene)
[M+H - NH₃ - C₄H₈]⁺ C₇H₆NO⁺ 120.0444 Consecutive cleavage

| [M+H - NH₃ - CO]⁺ | C₁₀H₁₄N⁺ | 148.1121 | Loss of CO from acylium ion |

Table 2: QqQ MRM Parameters for Targeted Quantification

Precursor (m/z) Product (m/z) Dwell Time (ms) Collision Energy (eV) Analytical Purpose
193.1 176.1 50 15 Quantifier (High abundance)
193.1 137.1 50 25 Qualifier 1 (Structural confirmation)

| 193.1 | 120.0 | 50 | 35 | Qualifier 2 (High-energy confirmation) |

Self-Validating Experimental Protocols

To ensure systemic integrity and reproducibility, the following methodologies incorporate a strict self-validating feedback loop.

Step 1: Sample Preparation & System Suitability
  • Prepare a 10 ng/mL System Suitability Test (SST) standard of 4-Amino-3-(tert-butyl)benzamide in 90:10 Water:Acetonitrile containing 0.1% Formic Acid to ensure complete protonation.

  • Validation Gate (Critical): Inject the SST standard before any biological samples. The system is deemed valid only if the mass accuracy of the m/z 176.1070 acylium ion is < 3 ppm (for HRMS) or if the ion ratio of the 193.1 → 176.1 to 193.1 → 137.1 transitions remains within ±15% of your established baseline (for QqQ). Do not proceed if these criteria fail.

Step 2: UHPLC Separation
  • Stationary Phase: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to achieve sharp peak shapes.

  • Mobile Phase: (A) 0.1% Formic acid in MS-grade Water; (B) 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition
  • HRMS (Orbitrap) Protocol: Set the ESI voltage to +3.5 kV and capillary temperature to 320°C. Configure the Orbitrap resolution to 70,000 (at m/z 200). Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40. This stepped approach guarantees comprehensive coverage of both the low-energy amide cleavage and the high-energy tert-butyl elimination in a single scan.

  • QqQ Protocol: Set the ESI voltage to +3.0 kV. Program the MRM transitions exactly as outlined in Table 2. Set the Q1 and Q3 resolution to unit mass (0.7 Da FWHM) with a dwell time of 50 ms per transition. This ensures >15 data points across the chromatographic peak, which is mandatory for reproducible integration and quantification.

References

  • Mass Spectrometry Interpretation of Benzamide. AskFilo. Retrieved from: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from:[Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from:[Link]

Sources

Comparative

FTIR characteristic peaks of 4-Amino-3-(tert-butyl)benzamide

FTIR Spectroscopic Characterization of 4-Amino-3-(tert-butyl)benzamide: A Comparative Guide As a Senior Application Scientist evaluating highly functionalized aromatic building blocks, understanding the vibrational nuanc...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Characterization of 4-Amino-3-(tert-butyl)benzamide: A Comparative Guide

As a Senior Application Scientist evaluating highly functionalized aromatic building blocks, understanding the vibrational nuances of a molecule is critical for structural validation. 4-Amino-3-(tert-butyl)benzamide presents a fascinating spectroscopic profile. It contains three distinct functional moieties—a primary aromatic amine, a primary amide, and a bulky tert-butyl group.

To accurately interpret its Fourier-Transform Infrared (FTIR) spectrum, we must not look at these groups in isolation. Instead, we must analyze the molecule as an interactive system where steric hindrance fundamentally alters intermolecular hydrogen bonding. This guide objectively compares the FTIR performance of 4-Amino-3-(tert-butyl)benzamide against two baseline alternatives: 4-Aminobenzamide (lacking the steric bulk) and 3-tert-Butylbenzamide (lacking the amino electron-donating group).

Structural & Mechanistic Rationale

In unhindered molecules like 4-aminobenzamide, the solid state is characterized by dense packing and extensive intermolecular hydrogen-bonding networks (catemers) between the amide C=O and the amine/amide N-H groups.

When a tert-butyl group is introduced at the 3-position (ortho to the amine, meta to the amide), it acts as a massive steric shield. This bulk forces the adjacent 4-amino group out of its preferred coplanar orientation with the aromatic ring and physically blocks adjacent molecules from approaching closely. Because hydrogen bonding typically weakens and lengthens covalent N-H and C=O bonds (shifting their stretching frequencies to lower wavenumbers), the steric disruption caused by the tert-butyl group results in stronger, stiffer bonds. Consequently, we observe predictable blue shifts (higher wavenumbers) and band sharpening in the target molecule compared to its unhindered counterparts.

G1 Target 4-Amino-3-(tert-butyl)benzamide Amide Primary Amide (-CONH₂) C=O Stretch: ~1668 cm⁻¹ N-H Stretch: ~3370 cm⁻¹ Target->Amide Position 1 Amine Primary Amine (-NH₂) N-H Stretch: ~3470, 3395 cm⁻¹ (Blue-shifted due to sterics) Target->Amine Position 4 tButyl tert-Butyl (-C(CH₃)₃) C-H Stretch: ~2965 cm⁻¹ Umbrella Doublet: ~1390, 1365 cm⁻¹ Target->tButyl Position 3

Fig 1. Functional group mapping and characteristic FTIR modes of the target molecule.

Comparative Spectral Data Analysis

The following table summarizes the quantitative FTIR data, comparing the target molecule against its structural alternatives.

Functional GroupVibrational Mode4-Aminobenzamide (Alternative A)3-tert-Butylbenzamide (Alternative B)4-Amino-3-(tert-butyl)benzamide (Target)
Primary Amine N-H Stretch (Asym/Sym)~3450, 3380 cm⁻¹ (Broad)N/A~3470, 3395 cm⁻¹ (Sharper)
Primary Amide N-H Stretch~3350, 3180 cm⁻¹~3360, 3190 cm⁻¹~3370, 3200 cm⁻¹
Amide I C=O Stretch~1656 cm⁻¹~1665 cm⁻¹~1668 cm⁻¹
Amide II N-H Bend~1622 cm⁻¹~1630 cm⁻¹~1625 cm⁻¹
tert-Butyl Alkyl C-H StretchN/A~2960, 2870 cm⁻¹~2965, 2875 cm⁻¹
tert-Butyl C-H Bend (Umbrella)N/A~1395, 1365 cm⁻¹~1390, 1365 cm⁻¹
Aromatic Ring C=C Stretch~1600, 1510 cm⁻¹~1595, 1480 cm⁻¹~1605, 1500 cm⁻¹
Causality Behind the Spectral Shifts
  • The Amide I Band (C=O Stretch): In standard benzamide derivatives, the Amide I band typically falls between 1680–1630 cm⁻¹[1]. In 4-aminobenzamide, strong catemeric hydrogen bonding pulls this down to ~1656 cm⁻¹. In our target molecule, the tert-butyl group disrupts this network, causing the C=O stretch to blue-shift to ~1668 cm⁻¹.

  • The N-H Stretching Region (3500–3100 cm⁻¹): Primary amides exhibit two N-H stretching peaks generally located between 3370 and 3170 cm⁻¹[2]. Because the target molecule contains both a primary amine and a primary amide, this region will show four overlapping peaks. The steric isolation provided by the tert-butyl group reduces peak broadening, allowing for better resolution of these four distinct N-H stretches compared to the highly broadened envelope seen in 4-aminobenzamide.

  • The "Umbrella" Mode: The defining feature of the tert-butyl group is the symmetric deformation of its three methyl groups. This manifests as a sharp, highly characteristic doublet at ~1390 and 1365 cm⁻¹, which is entirely absent in 4-aminobenzamide.

Self-Validating Experimental Protocol: ATR-FTIR

While traditional KBr pellet methods are common, potassium bromide is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band around 3400 cm⁻¹, which will completely obscure the critical amine and amide N-H stretches of our target molecule. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory technique for this workflow, as it is rapid, non-destructive, and avoids complications from sample thickness or moisture[3].

Step-by-Step Methodology:

  • System Initialization & Background Verification:

    • Wipe the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely[4].

    • Self-Validation Check: Run a background scan (4000–400 cm⁻¹). The baseline must be perfectly flat. Any negative or positive peaks in the 3600–3200 cm⁻¹ region indicate residual moisture; peaks at 2350 cm⁻¹ indicate atmospheric CO₂. Do not proceed until the background is clean.

  • Sample Application & Pressure Optimization:

    • Deposit 2–5 mg of solid 4-Amino-3-(tert-butyl)benzamide directly onto the center of the ATR crystal.

    • Lower the pressure anvil.

    • Self-Validation Check: Monitor the live spectrum. Increase pressure until the Amide I peak (~1668 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. Excessive pressure can induce polymorphic phase transitions in the solid state, while insufficient pressure yields a poor signal-to-noise ratio.

  • Data Acquisition:

    • Set the instrument resolution to 4 cm⁻¹ . This specific resolution is critical; lower resolutions (e.g., 8 cm⁻¹) will cause the tert-butyl umbrella doublet (~1390/1365 cm⁻¹) to merge into a single unresolved peak.

    • Acquire 32 to 64 co-added scans to ensure high spectral fidelity.

  • Spectral Processing:

    • Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform a baseline correction before peak picking.

G2 S1 1. Crystal Prep Clean ATR & Run Background Scan S2 2. Sample Loading Apply Solid & Optimize Pressure S1->S2 S3 3. Acquisition 32 Scans at 4 cm⁻¹ Resolution S2->S3 S4 4. Processing Baseline Correction & Peak Picking S3->S4 S5 5. Validation Check S/N Ratio & Water Vapor Absence S4->S5

Fig 2. Self-validating ATR-FTIR experimental workflow for solid-state benzamides.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. URL:[Link]

Sources

Comparative

Elemental Analysis Standards and Purity Validation for 4-Amino-3-(tert-butyl)benzamide: A Comparative Guide

The Critical Role of Elemental Analysis in Drug Development For researchers and drug development professionals synthesizing functionalized benzamides like 4-Amino-3-(tert-butyl)benzamide ( ), proving the exact elemental...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Elemental Analysis in Drug Development

For researchers and drug development professionals synthesizing functionalized benzamides like 4-Amino-3-(tert-butyl)benzamide (


), proving the exact elemental constitution and absolute purity is a non-negotiable regulatory standard. In small molecule drug discovery, even minor impurities (such as trapped solvents, inorganic salts, or structural isomers) can drastically alter biological assays and pharmacokinetic profiles.

Historically, the American Chemical Society (ACS) and major pharmaceutical journals mandate that elemental analysis (EA) results must fall within ±0.4% of the calculated theoretical values to confirm ≥95% sample homogeneity[1]. However, modern pharmaceutical standards increasingly require an orthogonal approach, combining traditional combustion analysis with advanced techniques like Quantitative Nuclear Magnetic Resonance (qNMR) to ensure absolute structural and elemental integrity[2].

Theoretical Composition & Regulatory Thresholds

To establish a baseline for 4-Amino-3-(tert-butyl)benzamide (Molecular Weight: 192.26 g/mol ), we must first calculate its exact theoretical elemental mass fractions. The table below outlines the target percentages and the strict ±0.4% acceptance windows required for publication and preclinical validation[1].

Table 1: Theoretical vs. Acceptable Limits for
ElementAtomic Mass ( g/mol )AtomsTotal MassTheoretical %ACS Acceptable Range (±0.4%)
Carbon (C) 12.01111132.12168.72% 68.32% – 69.12%
Hydrogen (H) 1.0081616.1288.39% 7.99% – 8.79%
Nitrogen (N) 14.007228.01414.57% 14.17% – 14.97%
Oxygen (O) 15.999115.9998.32% 7.92% – 8.72%

Comparative Analysis of Purity Validation Methods

Relying on a single analytical method introduces blind spots. For instance, combustion analysis cannot differentiate between 4-Amino-3-(tert-butyl)benzamide and its positional isomers, while mass spectrometry is highly sensitive but not inherently quantitative for bulk purity.

Table 2: Method Comparison for Pharmaceutical Purity
MethodCore PrinciplePrimary OutputStrengthsLimitations
Combustion (CHN/O) High-temp flash oxidation (~1030°C) & thermal conductivity[3]Bulk elemental mass fractionGold standard for journal publication; highly precise for bulk composition.Blind to structural isomers; highly sensitive to trapped ambient moisture.
Quantitative NMR (qNMR) Proton resonance integration vs. a certified internal standard[4]Absolute mass fraction purityStructurally specific; detects "invisible" impurities (e.g., residual solvents)[5].Requires high-field NMR; highly dependent on accurate

relaxation times.
HRMS + ICP-MS Exact mass measurement & plasma ionizationMolecular formula & trace metal limitsConfirms exact isotopic mass; detects trace catalytic metals (Pd, Pt).Cannot be used as a standalone quantitative bulk purity assay.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design contains internal checks that automatically invalidate the run if systemic errors (like instrument drift or incomplete magnetization) occur.

Protocol 1: CHN/O Combustion Analysis (Dumas Method)

Combustion analysis relies on the instantaneous oxidation of the sample, converting elements into


, 

, and

gases, which are then separated chromatographically[3].
  • Step 1: System Blank and K-Factor Calibration.

    • Action: Run empty tin capsules until the baseline stabilizes. Calibrate the thermal conductivity detector using a Certified Reference Material (CRM) like Sulfanilamide.

    • Causality: The system must establish a baseline to account for atmospheric nitrogen and carrier gas impurities. Sulfanilamide provides a highly stable, well-defined CHNS/O ratio to establish response factors (K-factors).

    • Self-Validation Check: A secondary CRM (e.g., Acetanilide) is run immediately after calibration. If the CHN values of this check standard deviate by >0.15% from its theoretical values, the calibration is automatically rejected, preventing erroneous sample data.

  • Step 2: Desiccation and Micro-Weighing.

    • Action: Dry the 4-Amino-3-(tert-butyl)benzamide sample in a vacuum desiccator over

      
       for 24 hours. Weigh exactly 1.500 mg (±0.001 mg) into a tin capsule.
      
    • Causality: The primary cause of EA failure in benzamide derivatives is trapped atmospheric moisture, which artificially inflates the %H and %O values.

  • Step 3: Flash Combustion and Detection.

    • Action: Combust the sample at 1030°C in a pure oxygen environment.

  • Step 4: Duplicate Verification.

    • Action: Run the sample in strict duplicates.

    • Self-Validation Check: The difference between the two runs must be <0.2%. If the variance is higher, it indicates sample heterogeneity (e.g., uneven crystallization), and the batch must be re-purified.

Protocol 2: Absolute qNMR Purity Assay

qNMR provides an orthogonal purity check by comparing the integral of the analyte's protons against a known CRM[2].

  • Step 1: Calibrant Selection and Co-Weighing.

    • Action: Select a CRM (e.g., TraceCERT®

      
      ) whose signals do not overlap with the aromatic (6.5–8.0 ppm) or tert-butyl (1.3–1.5 ppm) protons of the benzamide. Co-weigh ~10 mg of the analyte and ~5 mg of the CRM into a vial, then dissolve in 
      
      
      
      .
    • Causality: Using an internal standard ensures that any variations in NMR tube volume or probe tuning affect both the analyte and calibrant equally.

  • Step 2:

    
     Relaxation Optimization. 
    
    • Action: Conduct an inversion-recovery experiment to determine the spin-lattice relaxation time (

      
      ) for all protons. Set the relaxation delay (
      
      
      
      ) to
      
      
      of the slowest-relaxing proton.
    • Causality: The tert-butyl protons of 4-Amino-3-(tert-butyl)benzamide relax at a significantly different rate than the aromatic protons. If

      
       is too short, the signal will be truncated, destroying quantitative accuracy.
      
    • Self-Validation Check: The protocol validates itself by comparing the internal integral ratio of the analyte. The integral of the tert-butyl group (9H) to the aromatic protons (3H) must be exactly 3:1. If this internal ratio fails, the absolute purity calculation against the external

      
       calibrant is flagged as invalid.
      

Workflow Visualization

PurityWorkflow Start Synthesized 4-Amino-3- (tert-butyl)benzamide Prep Desiccation & Micro-weighing (Self-Validating Prep) Start->Prep Combustion CHN/O Combustion Analysis (Dumas Method) Prep->Combustion qNMR Quantitative 1H NMR (Absolute Purity) Prep->qNMR EvalEA Is Δ ≤ ±0.4% from Theoretical? Combustion->EvalEA EvalNMR Is Absolute Purity ≥ 95%? qNMR->EvalNMR Pass Validated Standard Grade Ready for Assays EvalEA->Pass Yes Fail Repurify (Recrystallization/ Chromatography) EvalEA->Fail No EvalNMR->Pass Yes EvalNMR->Fail No Fail->Start

Fig 1. Orthogonal purity validation workflow for 4-Amino-3-(tert-butyl)benzamide.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules[Link]

  • Understanding the Working Principles of CHNO Analyzers AZoM Materials Science[Link]

Sources

Validation

Verifying purity of 4-Amino-3-(tert-butyl)benzamide using TLC

Analytical Strategies for Benzamide Derivatives: A Comparative Guide to Verifying the Purity of 4-Amino-3-(tert-butyl)benzamide As a Senior Application Scientist, I frequently encounter the challenge of rapidly and relia...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Benzamide Derivatives: A Comparative Guide to Verifying the Purity of 4-Amino-3-(tert-butyl)benzamide

As a Senior Application Scientist, I frequently encounter the challenge of rapidly and reliably verifying the purity of novel synthetic intermediates. 4-Amino-3-(tert-butyl)benzamide is a highly functionalized aromatic compound whose structural motif presents unique chromatographic behavior. It comprises a polar, basic primary amine, a bulky, lipophilic tert-butyl group, and a hydrogen-bonding benzamide moiety.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final quantitative purity in pharmaceutical analysis[1], Thin Layer Chromatography (TLC) provides an indispensable, self-validating first-line system for reaction monitoring and preliminary purity assessment[2]. This guide objectively compares TLC against advanced instrumental methods (HPTLC and RP-HPLC) for the purity verification of 4-Amino-3-(tert-butyl)benzamide, grounded in mechanistic principles and empirical data.

The Analytical Logic: Why TLC First?

TLC operates on the principle of competitive adsorption. For a compound like 4-Amino-3-(tert-butyl)benzamide, the stationary phase (typically weakly acidic Silica Gel 60) interacts strongly with the basic amino group and the polar amide[3]. The bulky tert-butyl group, however, provides steric hindrance and lipophilicity, which prevents the excessive tailing that often plagues simple anilines.

While TLC is heavily utilized for its simplicity, high throughput, and cost-effectiveness[2], it is primarily a qualitative or semi-quantitative tool. When coupled with densitometry (HPTLC), it bridges the gap between rapid screening and the high-resolution quantitative power of HPLC[1][4].

PurityWorkflow Sample 4-Amino-3-(tert-butyl)benzamide Sample TLC TLC / HPTLC Screening (Silica Gel 60 F254) Sample->TLC Initial Screen HPLC RP-HPLC Quantitation (C18, UV Detection) TLC->HPLC Single Spot (Preliminary Purity) Impure Impurities Detected (Recrystallization) TLC->Impure Multiple Spots / Low Rf Resolution Pure High Purity (>98%) Proceed to Bioassay HPLC->Pure Single Peak (Quantitative) HPLC->Impure Minor Impurity Peaks Detected Impure->Sample Purify & Retest

Logical workflow for purity verification of benzamide derivatives comparing TLC and HPLC.

Mechanistic Protocol: TLC Purity Verification

To ensure trustworthiness, a TLC protocol must be a self-validating system. This means employing co-spotting techniques and multi-solvent system validation to prevent false positives (where an impurity co-elutes with the product).

Step-by-Step Methodology:

  • Plate Preparation & Activation: Use aluminum-backed Silica Gel 60 F254 plates.

    • Causality: The F254 fluorescent indicator allows non-destructive visualization of aromatic compounds under short-wave UV (254 nm) due to fluorescence quenching by the benzamide ring. Activate plates at 60°C for 10 minutes to remove adsorbed ambient moisture, ensuring reproducible retention factors (Rf)[4].

  • Solvent System Selection (The Mobile Phase): For benzamides, a binary or ternary mixture is required to balance polarity. A standard starting point is Ethyl Acetate:Hexanes (e.g., 1:1 or 3:7 v/v)[3].

    • Causality: Hexane acts as the non-polar bulk diluent, while ethyl acetate competes with the benzamide for hydrogen bonding sites on the silica. If the amine causes tailing, adding a trace amount (0.1%) of triethylamine (TEA) or ammonia suppresses ionization and sharpens the spot[4].

  • Chamber Saturation: Place a filter paper inside the developing chamber and add the mobile phase. Seal and wait 20-30 minutes.

    • Causality: Saturation prevents the premature evaporation of the volatile solvent (hexane) from the plate surface during development, preventing the "edge effect" and ensuring linear solvent front migration[4].

  • Sample Application: Dissolve 1 mg of 4-Amino-3-(tert-butyl)benzamide in 1 mL of methanol. Apply 2 µL spots using a glass capillary. Apply a known reference standard alongside the crude sample, and a third "co-spot" (sample + standard superimposed).

    • Causality: The co-spot validates that the standard and sample are identical under the exact same local chromatographic conditions, ruling out matrix effects.

  • Development and Visualization: Develop the plate until the solvent front reaches 1 cm from the top. Dry thoroughly. Visualize under UV 254 nm. For secondary confirmation, stain with Ninhydrin (requires heating).

    • Causality: Ninhydrin specifically reacts with the primary amine of the 4-amino group, yielding a distinct purple/pink spot, distinguishing it from non-aminated impurities or starting materials.

Comparative Performance: TLC vs. HPTLC vs. RP-HPLC

While TLC is excellent for rapid checks, how does it compare quantitatively to alternatives for pharmaceutical analysis? HPTLC utilizes finer silica particles (typically 5 µm) and automated densitometry, bridging the gap to HPLC[5][6].

Table 1: Objective Performance Comparison for Benzamide Purity Analysis

ParameterConventional TLCHPTLC (Densitometry)RP-HPLC (UV/PDA)
Primary Use Case Rapid reaction monitoring, qualitative purity[2]Semi-quantitative purity, high-throughput screening[5]Strict quantitative purity, regulatory compliance[1]
Stationary Phase Silica Gel 60 (10-12 µm)Silica Gel 60 (5-7 µm)C18 bonded silica (3-5 µm)
Resolution Power Low to Moderate[2]HighVery High[6]
Limit of Detection (LOD) ~1-5 µ g/spot ~10-50 ng/band[4]~1-5 ng/mL[6]
Analysis Time 10-15 mins (parallel)15-20 mins (parallel)10-30 mins (sequential)
Cost per Sample Very Low[2]ModerateHigh[5]
Environmental Sensitivity High (Humidity/Temp)[2]Moderate (Controlled chamber)Low (Closed system)

Data-Driven Insights and Alternative Methods

Relying solely on conventional TLC for the final purity declaration of 4-Amino-3-(tert-butyl)benzamide is insufficient for rigorous drug development standards.

  • The Resolution Limit: Conventional TLC is an "open system" susceptible to environmental variations[2]. Closely related structural isomers (e.g., 2-amino vs. 4-amino derivatives) may exhibit identical Rf values in standard ethyl acetate/hexane systems.

  • When to transition to HPLC: If the TLC shows a single spot, but the compound is intended for sensitive biological assays, RP-HPLC must be employed. RP-HPLC utilizes a reversed-phase C18 column with a gradient of Water/Acetonitrile (often buffered with 0.1% TFA to handle the basic amine)[7]. HPLC provides superior resolution and allows for Photodiode Array (PDA) detection to verify peak purity via spectral homogeneity across the entire peak[5].

  • Orthogonal Verification (NMR): Even if HPLC shows >99% purity, it only detects UV-active compounds. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy must be used orthogonally to detect non-UV active impurities (like residual aliphatic solvents from the purification process) and confirm the exact regiochemistry of the tert-butyl group on the benzamide ring[3].

Conclusion

For the purity verification of 4-Amino-3-(tert-butyl)benzamide, TLC serves as a highly efficient, cost-effective preliminary gatekeeper. By enforcing strict mechanistic protocols—such as chamber saturation, basic modifiers in the mobile phase, and co-spotting—scientists can maximize TLC's reliability. However, for definitive pharmaceutical validation, TLC must be integrated into a broader analytical workflow, culminating in RP-HPLC and NMR spectroscopy to guarantee absolute chemical integrity.

References

  • Chromatography (HPLC, TLC) - PharmDecks: Pharmaceutical Industry. PharmDecks. [Link]

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS. [Link]

  • High-Performance Thin-Layer Chromatography Method for the Simultaneous Determination of Itopride, Pantoprazole, and Mosapride. AKJournals.[Link]

  • Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]

  • The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. [Link]

  • Comparative Study of RP–HPLC Versus TLC– Spectrodensitometric Methods Applied for Binary Mixtures. AKJournals. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Amino-3-(tert-butyl)benzamide Derivatives

In the landscape of modern drug discovery, the family of benzamide derivatives holds significant therapeutic potential, with applications ranging from oncology to central nervous system disorders.[1][2] The 4-Amino-3-(te...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the family of benzamide derivatives holds significant therapeutic potential, with applications ranging from oncology to central nervous system disorders.[1][2] The 4-Amino-3-(tert-butyl)benzamide scaffold, in particular, offers a versatile platform for generating novel chemical entities. Its structure, featuring a sterically demanding tert-butyl group adjacent to a reactive amino group, presents unique challenges and considerations for unambiguous structural confirmation.[3][4]

This guide provides a comprehensive comparison of analytical methodologies essential for the rigorous structural elucidation of this molecular class. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring a self-validating, robust analytical workflow that meets stringent regulatory standards for pharmaceutical development.[5][6][7]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance, and, when feasible, X-ray crystallography, is the gold standard for definitive characterization. The logical flow of this process is crucial for efficiency and accuracy.

G cluster_0 Initial Assessment cluster_1 Detailed Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR ('H, '¹³C, DEPT) Identify Functional Groups & Proton/Carbon Environments MS->NMR_1D Confirms MW of observed species NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D Provides foundational assignments XRAY Single Crystal X-Ray Crystallography Determine Absolute Stereochemistry & Solid-State Conformation NMR_2D->XRAY Corroborates solution-state structure Conclusion Unambiguous Structural Confirmation NMR_2D->Conclusion XRAY->Conclusion If crystal is obtained

Caption: Logical workflow for the structural confirmation of novel chemical entities.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most rapid confirmation of molecular identity by providing the molecular weight of the synthesized compound.[6][8] For derivatives of 4-Amino-3-(tert-butyl)benzamide, Electrospray Ionization (ESI) is typically the method of choice due to the polar nature of the amide and amino functionalities.

Expertise in Action: Acquiring spectra in both positive and negative ion modes is recommended.[8] The primary amine and amide nitrogen are readily protonated, making positive mode ESI ([M+H]⁺) highly sensitive for these compounds. High-resolution mass spectrometry (HR-MS), for instance using a Time-of-Flight (TOF) analyzer, is critical. It provides an accurate mass measurement, allowing for the confident determination of the elemental formula, which is a key first step in distinguishing your target compound from potential impurities or byproducts.[9]

Comparative Fragmentation Analysis

Tandem MS (MS/MS) experiments are invaluable for confirming the core scaffold. The benzamide linkage is prone to characteristic fragmentation patterns.

Precursor Ion Typical Fragment (m/z) Neutral Loss Structural Implication
[M+H]⁺[M+H - H₂O]⁺18Loss of water, common in ESI.[10]
[M+H]⁺[C₇H₅O]⁺ (benzoyl cation)C₄H₁₁N₂Cleavage of the amide C-N bond, confirming the benzoyl moiety.[10][11]
[M+H]⁺[M+H - C₆H₅]⁺77Loss of the phenyl group.[10]
[M+H]⁺[M+H - C₄H₉]⁺57Loss of the tert-butyl group, a key indicator for this scaffold.

This table presents expected fragmentation pathways. Actual observed fragments will depend on the specific derivative and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[8][12] A combination of 1D and 2D NMR experiments is essential to piece together the carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring.

1D NMR: ¹H and ¹³C Analysis

The initial 1D spectra provide a census of the proton and carbon environments. For a 4-Amino-3-(tert-butyl)benzamide derivative, key diagnostic signals are expected.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights
¹Htert-Butyl (-C(CH₃)₃)~1.3 – 1.5Singlet (s)Intense signal integrating to 9H; confirms the bulky alkyl group.[13][14]
¹HAmino (-NH₂)4.0 - 5.5 (variable)Broad Singlet (br s)Position is solvent and concentration dependent; exchangeable with D₂O.[13]
¹HAmide (-CONH-)7.0 - 8.5 (variable)Broad Singlet (br s)Position is solvent and concentration dependent; exchangeable with D₂O.
¹HAromatic-H6.5 – 8.0Doublet (d), Doublet of Doublets (dd)The substitution pattern (1,2,4-trisubstituted) gives rise to a characteristic set of coupled signals.
¹³Ctert-Butyl (-C (CH₃)₃)~35QuaternaryConfirms the quaternary carbon of the t-butyl group.[9]
¹³Ctert-Butyl (-C(CH₃ )₃)~30MethylStrong signal corresponding to the nine equivalent methyl carbons.[9]
¹³CAromatic Carbons110 - 155-Six distinct signals are expected for the aromatic ring.[13]
¹³CCarbonyl (-C =O)165 - 175QuaternaryDiagnostic for the amide carbonyl carbon.[9]

Chemical shifts are approximate and can vary based on solvent and substitution on the core structure.[15]

2D NMR: Mapping the Connections

While 1D NMR provides the pieces, 2D NMR shows how they connect. For this scaffold, a standard suite of experiments (COSY, HSQC, HMBC) is required for unambiguous assignment.[16][17]

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically over two or three bonds (³JHH).[17][18] For the 4-Amino-3-(tert-butyl)benzamide core, its primary utility is to confirm the connectivity between the aromatic protons, helping to definitively establish their relative positions (ortho, meta, para).

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates protons directly to the carbons they are attached to (¹JCH).[17][19] It allows for the direct and unambiguous assignment of all protonated carbons in the molecule by linking the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), revealing the connectivity between different functional groups.[19][20]

The diagram below illustrates the key HMBC correlations that would confirm the structure of the 4-Amino-3-(tert-butyl)benzamide core.

Caption: Expected HMBC correlations for the 4-Amino-3-(tert-butyl)benzamide scaffold.

Observing the ³JCH correlation from the tert-butyl protons to the aromatic C-3, and the ³JCH correlation from the aromatic H-2 proton to the quaternary carbon of the tert-butyl group, provides irrefutable evidence for the placement of the bulky alkyl group on the ring.

Single Crystal X-Ray Crystallography: The Ultimate Confirmation

When a high-quality single crystal can be grown, X-ray crystallography provides the most definitive structural evidence.[21][22] It yields a three-dimensional model of the molecule in the solid state, confirming not only the atom-to-atom connectivity but also the absolute configuration and preferred conformation. This technique is particularly powerful for resolving any ambiguities that may remain after spectroscopic analysis, especially in cases with complex stereochemistry. While not always feasible, it is considered the ultimate arbiter of molecular structure.

Experimental Protocols

The trustworthiness of analytical data is underpinned by meticulous experimental execution.[5] The following are generalized, yet robust, protocols that serve as a starting point for the analysis of 4-Amino-3-(tert-butyl)benzamide derivatives.

Protocol 1: High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid for positive mode analysis.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.[8]

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8][13] DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from -NH₂ and -CONH- groups.

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a broadband probe.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.[8]

    • ¹³C NMR: Acquire with 1024 or more scans, using proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

    • COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.

    • HSQC: Use a sensitivity-enhanced, gradient-selected pulse sequence (e.g., hsqcedetgpsisp). Acquire 4-8 scans per increment with 256 increments.

    • HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz. Acquire 16-64 scans per increment with 256-512 increments.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform baseline correction and referencing.

References

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Jensen, B. K., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 356-368. [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • A Review on Impurity Profiling and Techniques Used for Their Identific
  • Chen, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(3), 524-532. [Link]

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Spectroscopic Profile of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Guide. (n.d.). Benchchem.
  • 4-amino-N-(tert-butyl)benzamide. (n.d.). Vulcanchem.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). bioRxiv.
  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. [Link]

  • 4-amino-n-(tert-butyl)benzamide cas:93483-71-7. (n.d.). LookChem.
  • Bala, S., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. International Journal of Medicinal Chemistry, 2014, 872893. [Link]

  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (2018, November 30). DergiPark. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Cross-Peaks in Simple Two-Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation. (n.d.). PMC. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
  • HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Chemistry Stack Exchange. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (n.d.). PMC. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 4-Amino-3-(tert-butyl)benzamide

Executive Summary & Chemical Identity 4-Amino-3-(tert-butyl)benzamide is a specialized intermediate often utilized in pharmaceutical synthesis, particularly for kinase inhibitors. Due to its structural characteristics—an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Amino-3-(tert-butyl)benzamide is a specialized intermediate often utilized in pharmaceutical synthesis, particularly for kinase inhibitors. Due to its structural characteristics—an aromatic amine coupled with a benzamide moiety—it presents specific stability and toxicity profiles that dictate rigorous disposal protocols.

Critical Note on Isomers: While this guide addresses 4-Amino-3-(tert-butyl)benzamide (where the tert-butyl group is on the benzene ring), users often confuse this with 4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7, where the tert-butyl is on the amide nitrogen). The disposal protocols below apply to BOTH isomers due to their shared functional groups (aromatic amine, amide) and similar physicochemical properties.

Chemical Profile Table
ParameterSpecification
Chemical Name 4-Amino-3-(tert-butyl)benzamide
Functional Groups Primary Aromatic Amine, Primary Amide, tert-Butyl
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Aquatic Toxicity
Incompatibilities Strong Oxidizing Agents, Acid Chlorides, Acid Anhydrides

Hazard Identification & Safety Protocols

As an aniline derivative, this compound poses risks of sensitization and aquatic toxicity. It must be handled as a hazardous chemical waste, never as general trash.

GHS Classification & Handling Matrix
Hazard ClassH-CodeDescriptionHandling Requirement
Acute Toxicity H302Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[1][2][3][4][5]
Skin Irritation H315Causes skin irritationWear Nitrile gloves (min 0.11mm thickness).
Eye Irritation H319Causes serious eye irritationSafety glasses with side shields or chemical goggles.
STOT-SE H335May cause respiratory irritationHandle ONLY in a fume hood.
Aquatic Toxicity H411Toxic to aquatic lifeZERO drain disposal. Collect all rinsates.

Waste Segregation & Disposal Workflow

Effective disposal begins with strict segregation. Mixing this compound with incompatible streams (e.g., strong oxidizers like nitric acid) can generate exothermic reactions or toxic gases.

Waste Stream Decision Tree (DOT Diagram)

WasteSegregation Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck SolidPure Pure Solid / Powder TypeCheck->SolidPure Bulk Solid LiquidOrg Organic Solvent Solution (DMSO, MeOH, EtOAc) TypeCheck->LiquidOrg Reaction Mix Aqueous Aqueous Rinsate (<5% Organic) TypeCheck->Aqueous Wash Step Debris Contaminated Debris (Gloves, Weigh Boats) TypeCheck->Debris Consumables SolidBin Solid Chemical Waste Bin (Label: Toxic/Irritant) SolidPure->SolidBin Segregate LiquidBin Halogenated or Non-Halogenated Solvent Waste Carboy LiquidOrg->LiquidBin Combine AqBin Aqueous Toxic Waste Carboy (DO NOT DRAIN) Aqueous->AqBin Collect DebrisBin Hazardous Solid Waste Bag (Double Bagged) Debris->DebrisBin Seal

Figure 1: Decision matrix for segregating 4-Amino-3-(tert-butyl)benzamide waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
  • Collection: Transfer expired or surplus solid directly into a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Clearly print: "4-Amino-3-(tert-butyl)benzamide - Toxic Solid."

  • Disposal Path: This material must be sent for High-Temperature Incineration . Do not landfill.[6]

Protocol B: Liquid Waste (Mother Liquors/Solvents)
  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol).

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone, dispose in the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the "Halogenated Organic Waste" carboy.

  • Concentration: If the concentration is >10%, consider precipitating the solid (via water addition) to reduce the volume of high-hazard liquid waste, then dispose of the solid as per Protocol A.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Containment: Place all contaminated consumables (pipette tips, weigh boats, nitrile gloves) into a clear heavy-duty plastic bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck to ensure an airtight seal.

  • Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum.

Spill Management & Decontamination[4]

Immediate Action: In the event of a spill, prioritize personnel safety over chemical recovery.

Spill Response Workflow (DOT Diagram)

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Double gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Scoop into waste bag Wipe with Ethanol Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Decontamination Procedure (Surfaces & Glassware)

Since 4-Amino-3-(tert-butyl)benzamide has limited water solubility, water alone is ineffective for cleaning.

  • Primary Solubilization: Rinse contaminated glassware or surfaces with Ethanol or Acetone . The compound is soluble in organic solvents.

  • Collection: Collect this initial organic rinse into the "Organic Waste" container. Do not pour down the drain.

  • Secondary Wash: Wash the surface/glassware with soap and warm water. This secondary rinsate (now containing trace amounts) can generally be flushed down the drain if permitted by local regulations, but best practice dictates collecting the first aqueous wash as well.

  • Verification: Visual inspection for any residual powder or crystallization.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly a P-listed or U-listed waste by specific CAS name, it falls under the characteristic of Toxic (if TCLP fails, though unlikely for this specific structure) or general Ignitable (D001) if in organic solvent. It must be treated as a "Hazardous Chemical Waste."

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4126408, 4-Amino-N-tert-butylbenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzamide

Executive Safety Summary Immediate Action Required: Treat 4-Amino-3-(tert-butyl)benzamide as a potent bioactive intermediate with significant sensitization and irritation potential.[1] Due to the specific structural comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Amino-3-(tert-butyl)benzamide as a potent bioactive intermediate with significant sensitization and irritation potential.[1] Due to the specific structural combination of an aniline moiety (4-amino) and a steric bulk group (3-tert-butyl) on a benzamide core, this compound presents risks characteristic of substituted anilines: skin sensitization, respiratory irritation, and potential systemic toxicity upon absorption. [1]

Core Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment enclosure.[1]

Critical PPE Checklist Specification
Respiratory N95/P100 (solids) or Half-Mask with OV/P100 (solutions outside hood).[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1] thickness). Change immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+).[1] Face shield for >10g scale.
Body Lab Coat (Tyvek® or chemically resistant cotton).[1] Closed-toe shoes.[1]

Chemical Profile & Hazard Analysis

Compound Identity:

  • Chemical Name: 4-Amino-3-(tert-butyl)benzamide[1]

  • Structural Class: Substituted Aniline / Benzamide Derivative

  • Physical State: Solid (Likely White to Off-White Crystalline Powder)[1]

  • CAS Number: Note: Specific CAS may vary by synthesis route; verify container label. Closely related analogs include 4-amino-N-tert-butylbenzamide (CAS 93483-71-7).[1][2][3]

Hazard Classification (GHS - Derived from SAR Analysis):

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (characteristic of aniline derivatives).

  • STOT-SE (Category 3): May cause respiratory irritation.[1][4][5][7]

  • Acute Toxicity (Oral/Dermal): Treat as Harmful (Category 4) until specific LD50 data confirms otherwise.[1]

Mechanistic Risk: The 4-amino group (aniline functionality) is a known structural alert for sensitization and potential methemoglobinemia if absorbed in large quantities.[1] The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted benzamide.[1]

Personal Protective Equipment (PPE) Strategy

The following PPE selection is based on a "Worst-Case Scenario" risk assessment for handling bioactive organic amines.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control:

    • Solid Handling (<10 mg): Surgical mask is insufficient. Use N95 or P100 disposable respirator if outside a hood (emergency only).[1]

    • Solid Handling (>10 mg) or Spill Cleanup: Half-face elastomeric respirator with P100 (HEPA) cartridges.[1]

    • Solution Handling: If dissolved in volatile solvents (DCM, THF), use Organic Vapor (OV) cartridges combined with P100 pre-filters.

Dermal Protection (Hands & Body)[1]
  • Glove Material: Nitrile Rubber (NBR).

    • Thickness: Minimum 0.11 mm (4 mil) for incidental contact.

    • Technique: Double-gloving is mandatory for solution handling.[1]

      • Inner Glove: Standard Nitrile (bright color).

      • Outer Glove: Extended cuff Nitrile (dark color) to visualize breaches.

  • Breakthrough Time:

    • Solids: >480 minutes.

    • Solutions: Dependent on solvent (e.g., DCM degrades nitrile in <5 mins; use PVA or Silver Shield® laminates for DCM solutions).

Ocular & Face Protection
  • Standard: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient for powders that can drift.

  • High Risk (>10g or heating): Add a Face Shield (polycarbonate) over goggles to protect against projectile glass or thermal splashes.[1]

Operational Handling Protocol

This protocol ensures containment of the solid powder, preventing inhalation and surface contamination.

Step-by-Step Workflow

Step 1: Preparation

  • Verify Fume Hood flow (Face velocity: 80–100 fpm).

  • Clear the hood deck of unnecessary clutter.

  • Don PPE: Lab coat -> Goggles -> Inner Gloves -> Outer Gloves.[1]

Step 2: Weighing (The Critical Step)

  • Best Practice: Use an analytical balance inside the fume hood.

  • Alternative: If the balance is outside, use a tarred vial method :

    • Tare a screw-cap vial with cap ON.[1]

    • Take vial to hood, add solid, cap tightly.

    • Weigh sealed vial.

    • Calculate mass by difference.

    • Why? This eliminates open powder handling on the open bench.

Step 3: Reaction Setup

  • Dissolve the solid immediately upon addition to the reaction vessel to minimize dust potential.

  • If adding as a solid to a refluxing mixture, use a powder funnel with a long stem or a solid addition tube to prevent updrafts from blowing powder back into the lab.

Step 4: Decontamination

  • Wipe the exterior of all reagent bottles with a solvent-dampened tissue (ethanol or acetone) before returning them to storage.[1]

  • Dispose of the tissue as solid hazardous waste.

Visual Workflow: Safe Handling Logic

HandlingProtocol cluster_safety Critical Control Point Start Start: Handling 4-Amino-3-(tert-butyl)benzamide RiskAssess Risk Assessment: Quantity & State? Start->RiskAssess SolidSmall Solid (<100 mg) RiskAssess->SolidSmall SolidLarge Solid (>100 mg) RiskAssess->SolidLarge Solution Solution Phase RiskAssess->Solution Weighing Weighing Protocol: Closed Vial Method SolidSmall->Weighing Hood Mandatory: Chemical Fume Hood SolidLarge->Hood Solution->Hood PPE_Sol PPE: Double Nitrile + Splash Goggles Hood->PPE_Sol Weighing->Hood Reaction Reaction Setup: Dissolve Immediately PPE_Sol->Reaction Cleanup Decon: Wipe Bottles & Dispose Waste Reaction->Cleanup

Caption: Operational logic flow emphasizing containment (Fume Hood) and the closed-vial weighing method to minimize exposure.

Emergency Response & Decontamination

Spill Response (Solid Powder)
  • Do NOT sweep with a broom (creates dust).[1]

  • Protocol:

    • Alert nearby personnel.

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the wet material into a hazardous waste bag.

    • Wipe the area 3x with soap and water, then acetone.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use solvents (ethanol) as they may enhance absorption.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[5][7][8] Seek ophthalmologist evaluation.

Waste Disposal & Logistics

Compliance with local environmental regulations (RCRA in US, REACH in EU) is mandatory.

Waste Stream Disposal Method Container Labeling
Solid Waste High-Temperature Incineration"Hazardous Waste: Solid Organic Amine - Toxic/Irritant"
Liquid Waste Organic Solvent Waste Stream"Hazardous Waste: Flammable/Toxic - Contains Anilines"
Contaminated PPE Solid Hazardous Waste"Contaminated Debris - 4-Amino-3-(tert-butyl)benzamide"

Self-Validation Check: Before disposal, verify the pH of aqueous waste.[1] If acidified, amines may be protonated and more soluble; ensure they are not poured down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910 Subpart Z). United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Compound Summary: 4-amino-N-tert-butylbenzamide (Structural Analog).[1] National Library of Medicine. [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards: Aniline. [Link]

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